Eupalinolide B
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H30O9 |
|---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
[(3aR,4R,6E,9S,10E,11aR)-9-acetyloxy-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate |
InChI |
InChI=1S/C24H30O9/c1-13(8-9-25)23(28)32-21-11-18(12-30-16(4)26)6-7-19(31-17(5)27)14(2)10-20-22(21)15(3)24(29)33-20/h6,8,10,19-22,25H,3,7,9,11-12H2,1-2,4-5H3/b13-8+,14-10+,18-6+/t19-,20+,21+,22-/m0/s1 |
InChI Key |
HPWMABTYJYZFLK-QKEMMMBMSA-N |
Isomeric SMILES |
C/C/1=C\[C@@H]2[C@@H]([C@@H](C/C(=C\C[C@@H]1OC(=O)C)/COC(=O)C)OC(=O)/C(=C/CO)/C)C(=C)C(=O)O2 |
Canonical SMILES |
CC1=CC2C(C(CC(=CCC1OC(=O)C)COC(=O)C)OC(=O)C(=CCO)C)C(=C)C(=O)O2 |
Origin of Product |
United States |
Foundational & Exploratory
chemical structure and properties of Eupalinolide B
An In-depth Analysis of the Chemical Structure and Biological Properties of a Promising Sesquiterpenoid Lactone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupalinolide B is a naturally occurring sesquiterpenoid lactone of the germacrane class, first isolated from the plant Eupatorium lindleyanum. This comprehensive technical guide provides a detailed overview of its chemical structure, physicochemical properties, and diverse biological activities. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug discovery.
Chemical Structure and Physicochemical Properties
This compound possesses a complex molecular architecture characteristic of germacrane sesquiterpenoids. Its structure features a 10-membered carbocyclic ring fused to a γ-lactone ring.
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₂₄H₃₀O₉ | [1] |
| Molecular Weight | 462.49 g/mol | [1] |
| IUPAC Name | (3aR,4R,6E,9S,10E,11aR)-9-acetoxy-6-(acetoxymethyl)-10-methyl-3-methylene-2-oxo-2,3,3a,4,5,8,9,11a-octahydrocyclodeca[b]furan-4-yl (E)-4-hydroxy-2-methylbut-2-enoate | [1] |
| SMILES Notation | C/C(C(=O)O[C@H]1C/C(=C\CO)/C--INVALID-LINK--/C(C)=C/[C@H]2[C@H]1C(=C)C(=O)O2)C(=O)C | [1] |
| Physical Appearance | Colorless oil or white to off-white crystalline powder | |
| Solubility | Soluble in DMSO (≥41.8 mg/mL), Chloroform, Dichloromethane, Ethyl Acetate, Acetone, Methanol, and Ethanol. | [2] |
| Storage | Store at -20°C |
Biological Activities and Therapeutic Potential
This compound has demonstrated a wide spectrum of biological activities, with significant potential in oncology and inflammatory diseases. Its mechanisms of action are multifaceted, often involving the modulation of key cellular signaling pathways.
Anticancer Activity
This compound exhibits potent cytotoxic and anti-proliferative effects against a variety of cancer cell lines. Its anticancer mechanisms include the induction of apoptosis, ferroptosis, and the inhibition of cell migration and invasion.[3][4]
Table 2: In Vitro Anticancer Activity of this compound (IC₅₀ Values)
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| TU686 | Laryngeal Cancer | 6.73 | |
| TU212 | Laryngeal Cancer | 1.03 | |
| M4e | Laryngeal Cancer | 3.12 | |
| AMC-HN-8 | Laryngeal Cancer | 2.13 | |
| Hep-2 | Laryngeal Cancer | 9.07 | |
| LCC | Laryngeal Cancer | 4.20 | |
| MiaPaCa-2 | Pancreatic Cancer | Potent Inhibition (Specific IC₅₀ not provided) | [5] |
| PANC-1 | Pancreatic Cancer | Potent Inhibition (Specific IC₅₀ not provided) | [5] |
| PL-45 | Pancreatic Cancer | Potent Inhibition (Specific IC₅₀ not provided) | [5] |
| SMMC-7721 | Hepatocellular Carcinoma | Significant growth inhibition at 6-24 µM | [3] |
| HCCLM3 | Hepatocellular Carcinoma | Significant growth inhibition at 6-24 µM | [3] |
| A549 | Lung Cancer | Displayed potential anti-proliferative activity | |
| P388 | Leukemia | Displayed potential anti-proliferative activity |
Anti-inflammatory Activity
This compound has shown significant anti-inflammatory properties. It inhibits the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages with an IC₅₀ value of 2.24 µM. This effect is partly mediated through the inhibition of the NF-κB signaling pathway.
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several critical intracellular signaling pathways.
ROS-ER-JNK Signaling Pathway
In hepatic carcinoma cells, this compound induces the generation of reactive oxygen species (ROS), leading to endoplasmic reticulum (ER) stress and subsequent activation of the JNK signaling pathway.[3] This cascade plays a crucial role in its anti-migratory effects.
NF-κB Signaling Pathway
This compound inhibits the activation of the NF-κB pathway, a key regulator of inflammation. It prevents the phosphorylation and subsequent degradation of IκBα, thereby retaining the NF-κB p65 subunit in the cytoplasm and preventing the transcription of pro-inflammatory genes.
AMPK/mTOR/ULK-1 Signaling Axis
In the context of rheumatoid arthritis, this compound has been shown to promote apoptosis and autophagy in fibroblast-like synoviocytes by regulating the AMPK/mTOR/ULK-1 signaling axis.
Experimental Protocols
This section provides an overview of common experimental methodologies used to evaluate the biological activities of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0-50 µM) and a vehicle control (DMSO) for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.
Wound Healing (Scratch) Assay
This assay assesses the effect of this compound on cell migration.
-
Cell Seeding: Grow cells in a 6-well plate to form a confluent monolayer.
-
Scratch Creation: Create a linear scratch in the monolayer using a sterile 200 µL pipette tip.
-
Washing: Wash the cells with PBS to remove detached cells.
-
Treatment: Add fresh medium containing different concentrations of this compound.
-
Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24 and 48 hours) using a microscope.
-
Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.
Transwell Migration Assay
This assay quantifies the migratory capacity of cells.
-
Cell Preparation: Resuspend cells in serum-free medium.
-
Chamber Setup: Place 1 x 10⁵ cells in the upper chamber of a Transwell insert (8 µm pore size). Fill the lower chamber with a medium containing a chemoattractant (e.g., 10% FBS).
-
Treatment: Add this compound to the upper chamber at various concentrations.
-
Incubation: Incubate the plate at 37°C for 24-48 hours.
-
Cell Staining: Remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface with crystal violet.
-
Quantification: Count the number of migrated cells in several random fields under a microscope.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and to study signaling pathways.
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-JNK, JNK, p-IκBα, IκBα, p-p65, p65, p-AMPK, AMPK, p-mTOR, mTOR, p-ULK1, ULK1, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Flow Cytometry for Apoptosis Analysis
This method quantifies the percentage of apoptotic cells.
-
Cell Treatment: Treat cells with this compound for a specified duration.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Cell Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Conclusion
This compound is a promising natural product with significant therapeutic potential, particularly in the areas of cancer and inflammatory diseases. Its multifaceted mechanism of action, involving the modulation of key signaling pathways such as ROS-ER-JNK, NF-κB, and AMPK/mTOR/ULK-1, makes it an attractive candidate for further preclinical and clinical investigation. The experimental protocols detailed in this guide provide a foundation for researchers to further explore the pharmacological properties of this intriguing sesquiterpenoid lactone. Continued research into this compound is warranted to fully elucidate its therapeutic utility and to pave the way for its potential development as a novel therapeutic agent.
References
- 1. T cell transwell migration [bio-protocol.org]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Scratch Wound Healing Assay [bio-protocol.org]
- 4. MTT assay overview | Abcam [abcam.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Eupalinolide B: A Comprehensive Technical Guide on its Anti-Cancer Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eupalinolide B, a sesquiterpene lactone isolated from Eupatorium lindleyanum, has emerged as a promising natural compound with potent anti-cancer properties. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's therapeutic effects against various cancer types, including pancreatic, laryngeal, and hepatic carcinomas. This document synthesizes current research findings, presenting quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.
Introduction
Cancer remains a leading cause of mortality worldwide, necessitating the urgent development of novel and effective therapeutic strategies. Natural products have historically been a rich source of anti-cancer agents, offering unique chemical scaffolds and diverse mechanisms of action. This compound has demonstrated significant potential in pre-clinical studies by inhibiting cancer cell proliferation, migration, and invasion, and inducing various forms of programmed cell death. This guide aims to elucidate the intricate cellular and molecular pathways modulated by this compound, providing a foundation for future translational research and drug development.
Anti-Cancer Activity and Cellular Effects
This compound exerts a range of anti-cancer effects across different cancer cell lines. Its primary activities include the inhibition of cell viability and proliferation, suppression of cell migration and invasion, and the induction of programmed cell death.
Inhibition of Cell Viability and Proliferation
This compound has been shown to potently inhibit the proliferation of various cancer cell lines in a concentration-dependent manner. The half-maximal inhibitory concentration (IC50) values for this compound in several cancer cell lines are summarized in Table 1. In vivo studies using xenograft mouse models have further confirmed its anti-tumor activity, demonstrating a significant reduction in tumor growth and the expression of the proliferation marker Ki-67.[1][2]
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Laryngeal Cancer | TU686 | 6.73 | [2] |
| Laryngeal Cancer | TU212 | 1.03 | [2] |
| Laryngeal Cancer | M4e | 3.12 | [2] |
| Laryngeal Cancer | AMC-HN-8 | 2.13 | [2] |
| Laryngeal Cancer | Hep-2 | 9.07 | [2] |
| Laryngeal Cancer | LCC | 4.20 | [2] |
| Pancreatic Cancer | MiaPaCa-2 | Not specified, but significant inhibition at 0-10 µM | [3] |
| Pancreatic Cancer | PANC-1 | Not specified, but significant inhibition at 0-10 µM | [3] |
| Pancreatic Cancer | PL-45 | Not specified, but significant inhibition at 0-10 µM | [3] |
| Hepatic Carcinoma | SMMC-7721 | Significant inhibition at 6-24 µM | [3] |
| Hepatic Carcinoma | HCCLM3 | Significant inhibition at 6-24 µM | [3] |
Suppression of Cell Migration and Invasion
The metastatic spread of cancer is a major cause of mortality. This compound has been shown to inhibit the migratory and invasive capabilities of cancer cells.[1] Scratch and transwell assays have demonstrated a significant reduction in the motility of pancreatic cancer cells following treatment with this compound.[1]
Molecular Mechanisms of Action
This compound's anti-cancer effects are mediated through a complex interplay of multiple signaling pathways, leading to various forms of programmed cell death.
Induction of Programmed Cell Death
This compound induces cancer cell death through several distinct mechanisms, including apoptosis, ferroptosis, and a novel form of copper-dependent cell death known as cuproptosis.
This compound has been shown to induce apoptosis in pancreatic cancer cells, as evidenced by the cleavage of caspase 3, caspase 9, and poly ADP-ribose polymerase (PARP).[1] However, the pan-caspase inhibitor Z-Vad-FMK did not completely reverse this compound-induced cell death, suggesting the involvement of other cell death pathways.[1]
In hepatic carcinoma cells, this compound has been found to induce ferroptosis, a form of iron-dependent programmed cell death.[4] This is characterized by an increase in the expression of heme oxygenase-1 (HO-1).[4] Inhibition of HO-1 was able to rescue the cells from this compound-induced death.[4]
A recent and significant finding is the ability of this compound to induce cuproptosis in pancreatic cancer cells.[1][5] This novel cell death mechanism is triggered by an excess of intracellular copper. This compound disrupts copper homeostasis, leading to an accumulation of copper ions within the cells.[1][5] This overload of copper is believed to cause the aggregation of mitochondrial lipoylated proteins and the destabilization of iron-sulfur cluster proteins, ultimately leading to cell death.[1] Knockdown of FDX1, a key regulator of cuproptosis, was found to reverse the cytotoxic effects of this compound.[1] Furthermore, this compound enhances the cytotoxic effects of the copper ionophore elesclomol.[1][5]
Key Signaling Pathways
This compound modulates several critical signaling pathways involved in cancer cell survival, proliferation, and death.
A common thread across multiple studies is the induction of reactive oxygen species (ROS) by this compound in cancer cells.[1][3][4] The elevation of ROS levels appears to be a central event that triggers downstream signaling cascades leading to cell death. In pancreatic cancer, ROS generation is linked to the induction of cuproptosis.[1] In hepatic carcinoma, this compound activates the ROS-ER-JNK signaling pathway to inhibit cell migration.[3][4]
Figure 1: The ROS-ER-JNK signaling pathway activated by this compound.
The mitogen-activated protein kinase (MAPK) pathway is also implicated in the action of this compound. In pancreatic cancer cells, an increase in the phosphorylation of JNK (c-Jun N-terminal kinase) was observed following treatment.[1] However, inhibition of the JNK pathway did not completely abrogate this compound-induced cell death, suggesting the involvement of parallel pathways.[1]
In laryngeal cancer, this compound has been identified as a selective and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1).[2] LSD1 is an enzyme that is often overexpressed in malignant tumors and plays a role in tumor cell proliferation and migration.[2] By inhibiting LSD1, this compound increases the expression of H3K9me1 and H3K9me2, leading to the suppression of epithelial-mesenchymal transition (EMT) in laryngeal cancer cells.[2]
Figure 2: this compound as an inhibitor of the LSD1 pathway in laryngeal cancer.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to investigate the mechanism of action of this compound.
Cell Viability Assay
-
Principle: To determine the effect of this compound on the viability and proliferation of cancer cells.
-
Method (CCK-8 Assay):
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated) cells.
-
Western Blot Analysis
-
Principle: To detect and quantify the expression levels of specific proteins involved in the signaling pathways modulated by this compound.
-
Method:
-
Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Flow Cytometry for Apoptosis Analysis
-
Principle: To quantify the percentage of apoptotic cells after treatment with this compound.
-
Method (Annexin V/PI Staining):
-
Harvest this compound-treated and control cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate for 15 minutes in the dark.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.
-
In Vivo Xenograft Model
-
Principle: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Method:
-
Subcutaneously inject cancer cells (e.g., PANC-1, TU212, SMMC-7721) into the flank of immunodeficient mice (e.g., BALB/c nude mice).
-
Once the tumors reach a palpable size, randomize the mice into control and treatment groups.
-
Administer this compound (e.g., 25-50 mg/kg, intraperitoneally) or vehicle control to the respective groups at regular intervals.[3][4]
-
Monitor tumor volume and body weight throughout the experiment.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., H&E staining, immunohistochemistry for Ki-67).
-
Figure 3: A generalized experimental workflow for investigating the anti-cancer effects of this compound.
Conclusion and Future Directions
This compound is a promising natural product with multifaceted anti-cancer activities. Its ability to induce multiple forms of programmed cell death, particularly the novel mechanism of cuproptosis, and modulate key signaling pathways such as ROS generation and LSD1 inhibition, highlights its potential as a lead compound for the development of new cancer therapeutics.
Future research should focus on:
-
Optimizing drug delivery: Developing formulations to enhance the bioavailability and tumor-specific targeting of this compound.
-
Combination therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents or targeted therapies.
-
Clinical translation: Conducting further preclinical toxicology and pharmacokinetic studies to pave the way for clinical trials in cancer patients.
This technical guide provides a solid foundation for understanding the complex mechanisms of action of this compound. The continued exploration of this potent natural compound holds significant promise for advancing the fight against cancer.
References
- 1. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Eupalinolide B: A Technical Guide to its Anti-Inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupalinolide B, a sesquiterpene lactone isolated from Eupatorium lindleyanum, has emerged as a promising natural product with potent anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of this compound's anti-inflammatory effects, focusing on its molecular mechanisms, quantitative efficacy, and the experimental protocols used to elucidate its activity. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, immunology, and drug development.
Molecular Mechanisms of Action
This compound exerts its anti-inflammatory effects through the modulation of several key signaling pathways implicated in the inflammatory response. The primary mechanisms identified to date include the inhibition of the NF-κB pathway and the modulation of the MAPK and AMPK/mTOR/ULK-1 signaling cascades.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκBα is phosphorylated, ubiquitinated, and subsequently degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.
This compound has been shown to directly target and inhibit key components of this pathway. One of its identified direct targets is the ubiquitin-conjugating enzyme UBE2D3. By binding to UBE2D3, this compound inhibits the ubiquitination and subsequent degradation of IκBα. This stabilizes the IκBα/NF-κB complex in the cytoplasm, preventing NF-κB p65 translocation to the nucleus and suppressing the expression of downstream pro-inflammatory mediators.[1] Another reported target is TAK1, a crucial kinase upstream of the IKK complex.
The inhibition of the NF-κB pathway by this compound leads to a significant reduction in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6), as well as enzymes like inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2).[1]
Figure 1: Inhibition of the NF-κB signaling pathway by this compound.
Modulation of MAPK and AMPK/mTOR/ULK-1 Signaling Pathways
Mitogen-Activated Protein Kinases (MAPKs), including p38, JNK, and ERK, are critical signaling molecules that regulate the production of inflammatory mediators. This compound has been observed to modulate the phosphorylation of these MAPKs, although the precise effects can be cell-type dependent.[2]
In the context of rheumatoid arthritis, this compound has been shown to regulate the AMPK/mTOR/ULK-1 signaling axis. This pathway is crucial for cellular processes like apoptosis and autophagy. By activating AMPK and inhibiting mTOR, this compound promotes apoptosis and autophagy in fibroblast-like synoviocytes, which are key players in the pathology of rheumatoid arthritis.[3]
Quantitative Data on Anti-Inflammatory Effects
The anti-inflammatory potency of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the available quantitative data.
Table 1: In Vitro Anti-Inflammatory Activity of this compound
| Assay System | Cell Line | Inflammatory Stimulus | Measured Parameter | IC50 / % Inhibition | Reference |
| Nitric Oxide Production | RAW264.7 | LPS | NO | Not explicitly stated, but significant dose-dependent reduction | [4] |
| Pro-inflammatory Cytokines | RA-FLS | - | TNF-α, IL-1β, MCP-1 | Significant reduction in serum levels in vivo | [3] |
| Pro-inflammatory Genes | Gingival Tissue (in vivo) | Ligature-induced periodontitis | iNOS, CCL-2, COX-2, IL-1β, IL-6, TNF-α mRNA | Significant reduction | [1] |
| Anti-proliferative Activity | Laryngeal Cancer Cells | - | Cell Viability | IC50 values ranging from 1.03 to 9.07 µM | [5] |
Table 2: In Vivo Anti-Inflammatory Activity of this compound
| Animal Model | Species | Dosage | Measured Parameter | % Inhibition / Effect | Reference |
| Adjuvant-Induced Arthritis | Rat | Not specified | Paw Swelling, Arthritis Index | Significant reduction | [3] |
| Ligature-Induced Periodontitis | Mouse | Daily intraperitoneal injection | Alveolar Bone Resorption | Significant amelioration | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the anti-inflammatory effects of this compound.
LPS-Induced Inflammation in RAW264.7 Macrophages
This in vitro assay is a standard method for screening anti-inflammatory compounds.
Objective: To evaluate the effect of this compound on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent for Nitric Oxide (NO) measurement
-
ELISA kits for TNF-α, IL-1β, and IL-6
-
Reagents for Western blotting (see protocol below)
Procedure:
-
Cell Culture: Culture RAW264.7 cells in DMEM at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed the cells in 96-well plates (for NO and cytokine assays) or 6-well plates (for Western blotting) at an appropriate density and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (typically 1 µg/mL) for 24 hours.
-
Measurement of NO: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent according to the manufacturer's instructions.
-
Measurement of Cytokines: Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatant using specific ELISA kits.
-
Western Blotting: Lyse the cells and perform Western blotting to analyze the expression and phosphorylation of key signaling proteins (e.g., p-p65, IκBα, p-p38, p-JNK).
Figure 2: Experimental workflow for the LPS-induced inflammation assay in RAW264.7 cells.
Carrageenan-Induced Paw Edema in Rodents
This is a classic in vivo model for evaluating the acute anti-inflammatory activity of test compounds.[6][7][8][9][10]
Objective: To assess the ability of this compound to reduce acute inflammation in a rodent model.
Materials:
-
Wistar rats or Swiss albino mice
-
Carrageenan solution (1% in saline)
-
This compound
-
Positive control drug (e.g., Indomethacin or Diclofenac)
-
Pletysmometer or digital calipers for measuring paw volume/thickness
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into groups (e.g., vehicle control, this compound treated, positive control).
-
Drug Administration: Administer this compound (intraperitoneally or orally) or the positive control drug to the respective groups. Administer the vehicle to the control group.
-
Induction of Edema: After a specific time (e.g., 30-60 minutes) following drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Calculation of Inhibition: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Figure 3: Experimental workflow for the carrageenan-induced paw edema model.
Western Blotting for Signaling Proteins
This technique is used to detect and quantify the expression levels of specific proteins in cell lysates.[2][11][12][13]
Objective: To determine the effect of this compound on the expression and phosphorylation of proteins in inflammatory signaling pathways.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for target proteins, e.g., p-p65, IκBα, p-p38)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay kit.
-
Sample Preparation: Mix equal amounts of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Separate the proteins based on molecular weight by running the samples on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again with TBST.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
Conclusion
This compound demonstrates significant anti-inflammatory properties through its multifaceted mechanism of action, primarily centered on the inhibition of the NF-κB signaling pathway and modulation of other key inflammatory cascades. The available quantitative data from both in vitro and in vivo studies support its potential as a therapeutic agent for inflammatory diseases. The detailed experimental protocols provided in this guide offer a framework for further investigation and validation of its anti-inflammatory effects. Future research should focus on elucidating its complete molecular target profile, conducting more extensive dose-response studies, and evaluating its efficacy and safety in preclinical models of various inflammatory conditions.
References
- 1. This compound inhibits periodontitis development by targeting ubiquitin conjugating enzyme UBE2D3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound alleviates rheumatoid arthritis through the promotion of apoptosis and autophagy via regulating the AMPK/mTOR/ULK-1 signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Leocarpinolide B attenuates LPS-induced inflammation on RAW264.7 macrophages by mediating NF-κB and Nrf2 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Western blot protocol | Abcam [abcam.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. Western Blotting Protocol (Fluorescent) | Cell Signaling Technology [cellsignal.com]
Eupalinolide B: A Technical Guide to its Neuroprotective Properties
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
Eupalinolide B (EB) is a bioactive sesquiterpene lactone isolated from the plant Eupatorium lindleyanum DC.[1][2] While extensively studied for its anti-inflammatory and anti-tumor properties, recent research has illuminated its significant potential as a neuroprotective agent.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of this compound's neuroprotective effects, focusing on its mechanisms of action, supportive quantitative data from key in vitro and in vivo studies, and detailed experimental protocols. The primary focus is on its efficacy in models of depression-related neurotoxicity and its role in mitigating neuroinflammation.[1][4]
In Vitro Neuroprotective Effects
The primary model for evaluating the in vitro neuroprotective capacity of this compound has been the corticosterone (CORT)-induced injury model in PC12 cells, which mimics neuronal damage associated with stress and depression.[1] In this model, this compound has demonstrated the ability to reverse CORT-induced neurotoxicity by promoting cell proliferation and reducing apoptosis and oxidative stress.[1]
Data Presentation: In Vitro Quantitative Data
The following table summarizes the key quantitative findings from studies on CORT-induced PC12 cells.
| Parameter | Model System | Treatment Concentration | Key Result | Reference |
| Cell Viability | Corticosterone-induced PC12 cells | 0.125-1 μM | Promoted cell proliferation and improved cell viability after 48 hours of treatment. | [2] |
| Apoptosis | Corticosterone-induced PC12 cells | Not specified | Decreased apoptosis. | [1] |
| Oxidative Stress | Corticosterone-induced PC12 cells | Not specified | Decreased oxidative stress markers. | [1] |
| Anti-inflammatory | LPS-stimulated RAW264.7 cells | 0-10 μM | Inhibited NO production with an IC50 value of 2.24 μM. | [2] |
Experimental Protocols
Pheochromocytoma (PC12) cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere of 5% CO2. To induce neurotoxicity, cells are treated with a pre-determined concentration of corticosterone (e.g., 200 μM) for 24-48 hours. For neuroprotection studies, cells are pre-treated with various concentrations of this compound for a specified time (e.g., 2 hours) before the addition of corticosterone.[1][5]
Cell viability is quantified using a Cell Counting Kit-8 (CCK-8) or MTT assay. Following treatment, the assay reagent is added to each well and incubated according to the manufacturer's instructions. The absorbance is measured at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader. The results are typically expressed as a percentage of the control group.[5]
Intracellular reactive oxygen species (ROS) levels are measured using a fluorescent probe like 2',7'-dichlorofluorescein diacetate (DCFH-DA). The activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px), along with levels of malondialdehyde (MDA), are determined using commercially available colorimetric assay kits according to the manufacturer's protocols.[5]
Visualization: In Vitro Experimental Workflow
Caption: General workflow for in vitro neuroprotection assays.
In Vivo Neuroprotective and Antidepressant Effects
This compound's neuroprotective effects have been validated in vivo using the chronic unpredictable mild stress (CUMS) rat model, a widely accepted paradigm for studying depression.[1] Treatment with this compound was found to alleviate depressive-like behaviors and restore hippocampal neurogenesis, which is often impaired in stress and depression.[1]
Data Presentation: In Vivo Quantitative Data
| Parameter | Model System | Dosage | Key Result | Reference | | :--- | :--- | :--- | :--- | | Depressive-like Behavior | CUMS Rats | 5-20 mg/kg (i.p.) | Alleviated depressive-like behaviors in sucrose preference, open field, and forced swim tests. |[1][2] | | Hippocampal Neurogenesis | CUMS Rats | 5-20 mg/kg (i.p.) | Increased the number of Ki67-positive (proliferating) and doublecortin-positive (immature neuron) cells in the dentate gyrus. |[1] | | Pathological Damage | CUMS Rats | 5-20 mg/kg (i.p.) | Attenuated hippocampal pathological damage. |[1] |
Experimental Protocols
Adult male rats are subjected to a series of varied, mild stressors for several consecutive weeks (e.g., 4-5 weeks). Stressors may include food and water deprivation, cage tilt, soiled cage, and altered light/dark cycles. A control group is handled identically but not exposed to the stressors. Successful induction of the model is typically confirmed by a significant decrease in sucrose preference.
-
Sucrose Preference Test (SPT): Measures anhedonia. Rats are given a free choice between two bottles (1% sucrose solution and water) for a defined period. The preference for sucrose is calculated as the percentage of sucrose solution consumed relative to total fluid intake.
-
Open Field Test (OFT): Assesses general locomotor activity and anxiety-like behavior. Rats are placed in an open arena, and parameters such as total distance traveled and time spent in the center are recorded.
-
Forced Swim Test (FST): Evaluates behavioral despair. Rats are placed in a cylinder of water from which they cannot escape. The duration of immobility is recorded as an indicator of depressive-like behavior.
Following behavioral tests, animals are euthanized, and brains are collected. Brain sections are prepared and stained with specific antibodies against Ki67 (a marker of cell proliferation) and doublecortin (DCX, a marker for neuroblasts and immature neurons). The number of positive cells in the dentate gyrus of the hippocampus is then quantified using microscopy and image analysis software.
Visualization: In Vivo Experimental Workflow
Caption: General workflow for in vivo CUMS model studies.
Molecular Mechanisms of Action
This compound exerts its neuroprotective effects through the modulation of several key signaling pathways involved in cell survival, inflammation, and oxidative stress.
GSK-3β/β-catenin Signaling Pathway
A primary mechanism underlying the neuroprotective and antidepressant-like effects of this compound is the regulation of the Glycogen Synthase Kinase-3β (GSK-3β)/β-catenin pathway.[1] GSK-3β is a serine/threonine kinase that, when active, phosphorylates β-catenin, marking it for proteasomal degradation. The inhibition of GSK-3β allows β-catenin to accumulate, translocate to the nucleus, and activate transcription factors (TCF/LEF) that promote the expression of genes involved in neurogenesis and cell survival. This compound has been shown to inhibit GSK-3β activity, thereby activating this pro-survival pathway.[1]
References
- 1. This compound alleviates corticosterone-induced PC12 cell injury and improves depression-like behaviors in CUMS rats by regulating the GSK-3β/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Eupalinolide B: A Comprehensive Technical Review of a Promising Natural Product
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupalinolide B is a sesquiterpene lactone of the germacrane type that has been isolated from the plant Eupatorium lindleyanum. This natural product has garnered significant attention in the scientific community for its potent and diverse biological activities, particularly its anti-inflammatory and anticancer properties. This technical guide provides a comprehensive review of the current literature on this compound, covering its discovery, biological effects, and mechanisms of action. The information is presented to be a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Discovery and Characterization
Note: A definitive, publicly accessible report on the total synthesis of this compound could not be identified in the current literature search. This suggests that a total synthesis may not have been published to date, which could be a significant area for future research in organic chemistry.
Biological Activity and Therapeutic Potential
This compound has demonstrated a wide range of pharmacological effects in preclinical studies. Its primary areas of investigation include anti-inflammatory and anticancer activities.
Anti-inflammatory Activity
This compound exhibits significant anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory conditions.
-
Rheumatoid Arthritis: In animal models of rheumatoid arthritis, this compound has been shown to reduce hind paw swelling and the arthritis index. It also decreases the serum levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and MCP-1, and attenuates inflammatory cell infiltration, pannus formation, and synovial hyperplasia[1].
-
Periodontitis: this compound has been observed to ameliorate periodontal inflammation and alveolar bone resorption in mouse models of periodontitis[1].
-
Acute Lung Injury: The compound has shown protective effects in animal models of acute lung injury[1].
-
Mechanism of Anti-inflammatory Action: The anti-inflammatory effects of this compound are attributed to its ability to inhibit key inflammatory signaling pathways, including the NF-κB and MAPK pathways[1]. It has been shown to inhibit the production of nitric oxide (NO) in LPS-stimulated RAW264.7 cells with an IC50 value of 2.24 μM[1].
Anticancer Activity
This compound has emerged as a promising anticancer agent, demonstrating cytotoxicity against a variety of cancer cell lines.
-
Pancreatic Cancer: It inhibits the viability of pancreatic cancer cell lines MiaPaCa-2, PANC-1, and PL-45 more significantly than normal pancreatic cells[1]. Mechanistic studies suggest that its anticancer effect in pancreatic cancer involves the induction of apoptosis, elevation of reactive oxygen species (ROS), and disruption of copper homeostasis, potentially leading to a form of cell death known as cuproptosis[2].
-
Liver Cancer: this compound significantly inhibits the growth of human hepatocarcinoma cell lines SMMC-7721 and HCCLM3[1]. It also inhibits the migration of these cells via the activation of the ROS-ER-JNK signaling pathway[1].
-
Laryngeal Cancer: It has shown potent inhibitory activity against various laryngeal cancer cell lines.
-
Other Activities: this compound has also been reported to have potential therapeutic effects in relieving depression[1].
Quantitative Data Summary
The following tables summarize the available quantitative data on the biological activities of this compound.
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| RAW264.7 | Macrophage (for NO inhibition) | 2.24 | NO production | [1] |
| SMMC-7721 | Human Hepatocarcinoma | - | Growth inhibition | [1] |
| HCCLM3 | Human Hepatocarcinoma | - | Growth inhibition | [1] |
| MiaPaCa-2 | Pancreatic Cancer | - | Cell viability | [1] |
| PANC-1 | Pancreatic Cancer | - | Cell viability | [1] |
| PL-45 | Pancreatic Cancer | - | Cell viability | [1] |
| Note: Specific IC50 values for all cell lines were not consistently available in the reviewed literature. |
Experimental Protocols
Isolation of this compound from Eupatorium lindleyanum**
A detailed experimental protocol for the isolation of this compound from Eupatorium lindleyanum is not available in the searched literature. However, a general procedure for the extraction of sesquiterpene lactones from plant material would typically involve the following steps:
-
Extraction: The dried and powdered plant material is extracted with a suitable organic solvent, such as ethanol or methanol, at room temperature or with heating.
-
Partitioning: The crude extract is then partitioned between different immiscible solvents (e.g., hexane, ethyl acetate, and water) to separate compounds based on their polarity.
-
Chromatography: The fraction containing the desired compounds is subjected to various chromatographic techniques for purification. This often includes column chromatography on silica gel, followed by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, MTT solution is added to each well and incubated for a few hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).
Western Blot Analysis for NF-κB and MAPK Signaling
Western blotting is used to detect specific proteins in a sample.
-
Cell Lysis: Cells treated with this compound are lysed to extract total proteins.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., phospho-NF-κB p65, total p65, phospho-p38 MAPK, total p38).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects by modulating several key signaling pathways.
Inhibition of NF-κB and MAPK Pathways
The anti-inflammatory activity of this compound is largely mediated through the inhibition of the NF-κB and MAPK signaling pathways. These pathways are central regulators of inflammatory responses, and their inhibition leads to a decrease in the production of pro-inflammatory mediators.
Caption: this compound inhibits inflammatory responses by targeting the NF-κB and MAPK pathways.
Induction of ROS and Cuproptosis in Cancer Cells
In cancer cells, particularly pancreatic cancer, this compound has been shown to induce the production of reactive oxygen species (ROS) and disrupt copper homeostasis, leading to a novel form of cell death termed cuproptosis.
Caption: Anticancer mechanism of this compound involving ROS generation and cuproptosis.
Conclusion and Future Directions
This compound is a promising natural product with significant anti-inflammatory and anticancer potential. Its multifaceted mechanism of action, involving the modulation of key signaling pathways like NF-κB and MAPKs, and the induction of novel cell death mechanisms such as cuproptosis, makes it an attractive candidate for further drug development.
Future research should focus on several key areas:
-
Total Synthesis: The development of a total synthesis for this compound would be a significant advancement, enabling the production of larger quantities for extensive preclinical and clinical studies and allowing for the synthesis of analogs with improved efficacy and safety profiles.
-
Detailed Mechanistic Studies: Further elucidation of the molecular targets and signaling pathways affected by this compound will provide a more complete understanding of its therapeutic effects.
-
In Vivo Efficacy and Safety: Comprehensive in vivo studies are needed to evaluate the therapeutic efficacy, pharmacokinetic properties, and safety profile of this compound in various disease models.
-
Clinical Translation: Ultimately, the goal is to translate the promising preclinical findings into clinical applications for the treatment of inflammatory diseases and cancer.
References
The Potent Biological Activities of Sesquiterpene Lactones from Eupatorium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The genus Eupatorium, a member of the Asteraceae family, is a rich reservoir of bioactive secondary metabolites, among which sesquiterpene lactones stand out for their significant therapeutic potential. These complex terpenoid compounds have garnered considerable attention in the scientific community for their diverse pharmacological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects. This technical guide provides an in-depth overview of the biological activities of sesquiterpene lactones derived from Eupatorium, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms.
Cytotoxic Activity: A Promising Avenue for Anticancer Drug Discovery
Sesquiterpene lactones from various Eupatorium species have demonstrated potent cytotoxic effects against a range of cancer cell lines. This activity is often attributed to the presence of an α-methylene-γ-lactone moiety, which can undergo Michael addition with nucleophilic groups in biological macromolecules, thereby disrupting cellular processes.[1]
Quantitative Cytotoxicity Data
The following table summarizes the cytotoxic activities of several sesquiterpene lactones isolated from Eupatorium and related genera. The data is presented as IC50 (half-maximal inhibitory concentration) or ED50 (median effective dose) values, providing a quantitative measure of their potency.
| Compound | Cell Line(s) | Activity (µg/mL) | Reference(s) |
| Eupatolide | KB, HeLa, EAC-E4 | ED50: 0.5 - 1.3 | [2] |
| Eupatoriopicrin | KB, HeLa, EAC-E4 | ED50: 0.5 - 1.3 | [2] |
| Eupalinolide J | MDA-MB-468, MDA-MB-231 | Significant suppression | [3] |
| Eupalinolide O | MDA-MB-468 | Induces apoptosis and cell cycle arrest | [4][5] |
| Costunolide | HCC1937, JIMT-1, L56Br-C1, MCF-7, SK-BR-3 | IC50: 2.0 - 6.2 µM | [1] |
| Eucannabinolide | L6 (rat skeletal myoblasts) | CC50: 7.8 ± 0.8 µM | [6] |
| Eupalinilides A-J | P-388, A-549 | Cytotoxic activity reported | [7] |
| Eupatoriopicrin | NTERA-2, MCF-7, HepG2 | Strong inhibition | [8] |
Anti-inflammatory Activity: Modulating Key Signaling Pathways
Chronic inflammation is a hallmark of numerous diseases, and sesquiterpene lactones from Eupatorium have emerged as potent anti-inflammatory agents. Their mechanism of action often involves the inhibition of key pro-inflammatory signaling pathways, such as the NF-κB and MAPK pathways.
Quantitative Anti-inflammatory Data
The anti-inflammatory effects of Eupatorium sesquiterpene lactones have been quantified through various in vitro and in vivo assays. The table below presents key findings.
| Compound/Fraction | Assay | Model System | Key Results | Reference(s) |
| Sesquiterpenes Fraction | Xylene-induced ear edema | Mouse | 18.6% reduction (p < 0.05) | [9][10] |
| Eupalinolide L & M | TNF-α and IL-6 inhibition | LPS-stimulated RAW 264.7 cells | Significant reduction (p < 0.001) | [9][10] |
| Sesquiterpene Lactones from E. lindleyanum (SLEL) | IL-6, IL-1β, TNF-α inhibition | LPS-stimulated A549 cells | Significant suppression (p < 0.01) | [11] |
| Eupatoriopicrin | NO production inhibition | LPS-stimulated RAW 264.7 cells | IC50: 7.53 ± 0.28 µg/mL | [8] |
Signaling Pathways in Anti-inflammatory Action
Sesquiterpene lactones from Eupatorium lindleyanum have been shown to exert their anti-inflammatory effects by dually suppressing the PI3K-Akt and MAPK-NF-κB signaling pathways.[11] Lipopolysaccharide (LPS) stimulation of cells typically leads to the activation of these pathways, resulting in the production of pro-inflammatory cytokines. The sesquiterpene lactones intervene by inhibiting the phosphorylation of key proteins in these cascades.
References
- 1. Cytotoxic Sesquiterpene Lactones from Kauna lasiophthalma Griseb - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sesquiterpene lactones. Part XIII. Cytotoxic activity of eupatolide and eupatoriopicrin on human and animal malignant cells in tissue culture in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sesquiterpene Lactones as Promising Phytochemicals to Cease Metastatic Propagation of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chemical Constituents of Eupatorium japonicum and Anti-Inflammatory, Cytotoxic, and Apoptotic Activities of Eupatoriopicrin on Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potential Anti-inflammatory Sesquiterpene Lactones from Eupatorium lindleyanum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Multi-Omics and Experimental Insights into the Protective Effects of Sesquiterpenoid Lactones from Eupatorium lindleyanum DC. in Acute Lung Injury: Regulation of PI3K-Akt and MAPK-NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Eupalinolide B: A Technical Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
This document provides a comprehensive technical overview of Eupalinolide B, a sesquiterpenoid natural product. It includes key chemical and physical properties, detailed summaries of its biological activities, relevant experimental protocols, and visualizations of its known signaling pathways.
Core Compound Information
This compound is a germacrane sesquiterpene isolated from Eupatorium lindleyanum. It has garnered significant interest for its potent cytotoxic and anti-inflammatory activities.
| Property | Value | Source |
| CAS Number | 877822-40-7 | ChemFaces |
| (Note: A less common CAS number, 877822-41-8, has also been reported) | Sigma-Aldrich | |
| Molecular Weight | 462.49 g/mol | ChemFaces, AbMole BioScience |
| Molecular Formula | C₂₄H₃₀O₉ | ChemFaces, AbMole BioScience |
| Physical Description | Oil | ChemFaces |
| Purity | ≥98% | ChemFaces |
| Solubility | DMSO (≥41.8 mg/mL), Chloroform, Dichloromethane, Ethyl Acetate, Acetone | RayBiotech, ChemFaces |
| Storage | Store at -20°C, protect from light | AbMole BioScience, RayBiotech |
Biological Activity and Mechanism of Action
This compound has demonstrated significant biological effects across various in vitro and in vivo models, primarily in the realms of oncology and inflammation.
Anticancer Activity
This compound exhibits potent cytotoxic effects against a range of cancer cell lines. Its mechanisms of action are multifaceted, involving the induction of multiple cell death pathways.
Key Anticancer Mechanisms:
-
Induction of Apoptosis: this compound has been shown to induce apoptosis in pancreatic cancer cells[1][2].
-
ROS Generation and Oxidative Stress: The compound elevates levels of reactive oxygen species (ROS), contributing to its cytotoxic effects[1][2][3].
-
Ferroptosis and Cuproptosis: In hepatic carcinoma, this compound induces ferroptosis mediated by endoplasmic reticulum (ER) stress[3]. Recent studies in pancreatic cancer suggest its involvement in cuproptosis, a form of regulated cell death dependent on copper[1][2].
-
Signaling Pathway Modulation: this compound influences several key signaling pathways implicated in cancer progression:
-
ROS-ER-JNK Pathway: Activation of this pathway is linked to the inhibition of migration in human hepatic carcinoma cells[3].
-
MAPK Pathway: The compound modulates the MAPK pathway, with a notable activation of JNK isoforms in pancreatic cancer[1].
-
NF-κB Pathway: this compound inhibits the nuclear transcription factor-κB (NF-κB) signaling pathway, a critical regulator of inflammation and cell survival[4][5].
-
Quantitative Cytotoxicity Data (IC₅₀ Values):
| Cell Line | Cancer Type | IC₅₀ Value | Exposure Time | Reference |
| SMMC-7721, HCCLM3 | Human Hepatocarcinoma | Not specified, but significant growth inhibition at 6-24 µM | 24-72 h | [5] |
| MiaPaCa-2, PANC-1, PL-45 | Pancreatic Cancer | More significant than in normal pancreatic cells (HPNE) | 24 h | [5] |
| RAW264.7 (LPS-stimulated) | Macrophage (inhibition of NO production) | 2.24 µM | 1 h | [5] |
Anti-inflammatory Activity
This compound demonstrates anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, it has been shown to decrease the production of nitric oxide (NO), a key inflammatory mediator.
Experimental Protocols
This section provides an overview of common experimental methodologies used to characterize the biological activity of this compound.
Cell Viability and Cytotoxicity Assays (MTT/CCK8)
These colorimetric assays are used to assess the effect of this compound on cell proliferation and viability.
-
Principle: Tetrazolium salts (MTT or WST-8 in CCK8) are reduced by metabolically active cells to form a colored formazan product. The amount of formazan is proportional to the number of viable cells.
-
General Protocol:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 8,000 cells per well) and allow them to adhere overnight[1].
-
Treat the cells with a serial dilution of this compound for the desired duration (e.g., 24, 48, 72 hours)[6]. Include vehicle-only controls.
-
Add the MTT or CCK8 reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).
-
If using MTT, add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value[7].
-
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in signaling pathways affected by this compound.
-
Principle: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and probed with specific antibodies.
-
General Protocol:
-
Treat cells with this compound for the desired time and at the appropriate concentration.
-
Lyse the cells to extract total protein and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-IκBα, IκBα, phospho-NF-κB p65, NF-κB p65, HSP70, LIAS) overnight at 4°C[1][4].
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Flow Cytometry for Apoptosis Analysis
This method is used to quantify the extent of apoptosis induced by this compound.
-
Principle: Cells are stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and a viability dye like propidium iodide (PI) or 7-AAD (which enters late apoptotic and necrotic cells with compromised membranes).
-
General Protocol:
-
Treat cells with this compound.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add fluorescently labeled Annexin V and the viability dye.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cell populations[8].
-
In Vivo Xenograft Tumor Model
This model is used to evaluate the in vivo antitumor efficacy of this compound.
-
Principle: Human cancer cells are implanted into immunocompromised mice, and the effect of the compound on tumor growth is monitored.
-
General Protocol:
-
Subcutaneously inject a suspension of cancer cells (e.g., PANC-1) into the flank of nude mice[1].
-
Allow the tumors to grow to a palpable size.
-
Randomly assign the mice to treatment and control groups.
-
Administer this compound (e.g., via intraperitoneal injection) or a vehicle control according to a predetermined schedule.
-
Measure tumor volume and mouse body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., H&E staining, immunohistochemistry for markers like Ki-67)[1].
-
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the key signaling pathways and experimental workflows associated with this compound's activity.
Caption: this compound anticancer signaling pathways.
Caption: General workflow for in vitro cytotoxicity assay.
Caption: this compound inhibits the NF-κB signaling pathway.
References
- 1. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cytotoxicity of eupatorin in MCF-7 and MDA-MB-231 human breast cancer cells via cell cycle arrest, anti-angiogenesis and induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ligand substituent effect on the cytotoxicity activity of two new copper(ii) complexes bearing 8-hydroxyquinoline derivatives: validated by MTT assay and apoptosis in MCF-7 cancer cell line (human breast cancer) - PMC [pmc.ncbi.nlm.nih.gov]
Eupalinolide B: A Technical Guide to Its Natural Sources, Isolation, and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupalinolide B is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse and potent biological activities. This technical guide provides an in-depth overview of the natural sources of this compound, quantitative data on its abundance, detailed protocols for its isolation and purification, and a summary of its known mechanisms of action, with a focus on relevant signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Natural Sources and Quantitative Analysis
The primary natural source of this compound is the plant Eupatorium lindleyanum DC., a perennial herbaceous plant belonging to the Asteraceae family.[1][2][3][4][5][6] This plant has a history of use in traditional medicine for treating various ailments.[6]
Recent studies have focused on quantifying the concentration of this compound in different parts of Eupatorium lindleyanum to optimize harvesting and extraction processes. The distribution of this compound is not uniform throughout the plant, with the highest concentrations typically found in the flowers.
Table 1: Quantitative Analysis of this compound in Eupatorium lindleyanum DC.
| Plant Part | Average Concentration (mg/g) |
| Flowers | 12.681 ± 1.688 |
| Leaves | 5.469 ± 0.710 |
| Stems | 0.295 ± 0.082 |
Data sourced from a study by Wei et al. (2024), which analyzed six batches of Eupatorium lindleyanum DC. samples.
Experimental Protocols: Isolation and Purification
The isolation and purification of this compound from Eupatorium lindleyanum typically involves solvent extraction followed by chromatographic separation. High-speed counter-current chromatography (HSCCC) has been demonstrated to be an effective method for obtaining high-purity this compound.
Protocol 1: Preparative Isolation of this compound using HSCCC
1. Plant Material and Pre-treatment:
-
The aerial parts of Eupatorium lindleyanum DC. are collected and dried.
-
The dried plant material is powdered to a uniform consistency.
2. Extraction:
-
The powdered plant material is extracted with 95% ethanol at room temperature.
-
The ethanol extract is then concentrated under reduced pressure to yield a crude extract.
-
The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol. The n-butanol fraction is enriched with this compound.
3. High-Speed Counter-Current Chromatography (HSCCC) Separation:
-
Instrumentation: A preparative HSCCC instrument equipped with a multi-layer coil column.
-
Solvent System: A two-phase solvent system composed of n-hexane-ethyl acetate-methanol-water at a volume ratio of 1:4:2:3 (v/v/v/v) is prepared. The upper and lower phases are separated and degassed before use.
-
Sample Preparation: 540 mg of the dried n-butanol fraction is dissolved in 10 mL of a mixture of the upper and lower phases of the solvent system (1:1, v/v).
-
HSCCC Operation:
-
The coil column is first entirely filled with the upper phase (stationary phase).
-
The apparatus is then rotated at a specific speed (e.g., 900 rpm), while the lower phase (mobile phase) is pumped into the column at a flow rate of 2.0 mL/min.
-
After the system reaches hydrodynamic equilibrium, the sample solution is injected.
-
The effluent from the outlet of the column is continuously monitored with a UV detector at 254 nm.
-
Fractions are collected based on the elution profile.
-
4. Purification and Identification:
-
The fractions containing this compound are collected and the solvent is evaporated.
-
The purity of the isolated this compound is determined by High-Performance Liquid Chromatography (HPLC).
-
The structure of the purified compound is confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
From 540 mg of the n-butanol fraction, this method can yield approximately 19.3 mg of this compound with a purity of 97.1%.[1][2]
Signaling Pathways and Mechanisms of Action
This compound has been shown to exert its biological effects through the modulation of several key signaling pathways, particularly those involved in inflammation and cancer.
Inhibition of the NF-κB Signaling Pathway
This compound is a potent inhibitor of the NF-κB signaling pathway, a central regulator of inflammation.[6] Its mechanism of action involves the direct targeting of the ubiquitin-conjugating enzyme UBE2D3.[6]
-
Mechanism: this compound covalently binds to the Cys85 residue of UBE2D3, inhibiting its enzymatic activity.[6]
-
Downstream Effects: The inhibition of UBE2D3 prevents the ubiquitination and subsequent degradation of IκBα, the inhibitory protein of NF-κB.[6] This leads to the stabilization of the IκBα/NF-κB complex in the cytoplasm, preventing the translocation of the p65 subunit of NF-κB to the nucleus.[6] Consequently, the transcription of pro-inflammatory genes, such as TNF-α, IL-1β, and IL-6, is suppressed.[6]
Induction of Apoptosis and Modulation of the ROS-ER-JNK Pathway
In the context of cancer, this compound has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.[3][4] One of the key mechanisms involves the generation of reactive oxygen species (ROS) and the activation of the endoplasmic reticulum (ER) stress-mediated JNK signaling pathway.[4]
-
ROS Generation: this compound treatment leads to an increase in intracellular ROS levels.[3][4]
-
ER Stress and JNK Activation: The accumulation of ROS induces ER stress, which in turn activates the c-Jun N-terminal kinase (JNK) pathway.[4]
-
Apoptosis Induction: The sustained activation of the JNK pathway, coupled with the modulation of Bcl-2 family proteins (e.g., decreased Bcl-2 and increased Bax expression), leads to the activation of caspases and ultimately, apoptosis.[4]
Conclusion
This compound, a sesquiterpene lactone primarily sourced from Eupatorium lindleyanum, demonstrates significant potential as a therapeutic agent due to its potent anti-inflammatory and anti-cancer activities. The well-defined protocols for its isolation and the growing understanding of its molecular mechanisms of action provide a solid foundation for further research and development. This technical guide consolidates the current knowledge on this compound, offering a valuable starting point for scientists and researchers aiming to explore its full therapeutic potential. The detailed signaling pathways and experimental procedures outlined herein are intended to facilitate future investigations into this promising natural product.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound inhibits periodontitis development by targeting ubiquitin conjugating enzyme UBE2D3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits periodontitis development by targeting ubiquitin conjugating enzyme UBE2D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Preliminary Cytotoxicity Screening of Eupalinolide B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupalinolide B, a sesquiterpene lactone isolated from Eupatorium lindleyanum DC., has emerged as a compound of significant interest in oncology research. Preliminary studies have demonstrated its potent cytotoxic effects against a range of cancer cell lines, suggesting its potential as a novel anti-cancer agent. This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the implicated signaling pathways.
Data Presentation: In Vitro Cytotoxicity of this compound
The cytotoxic activity of this compound has been evaluated against various cancer cell lines using different colorimetric assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.
| Cell Line | Cancer Type | Assay | Incubation Time | IC50 (µM) | Reference |
| TU686 | Laryngeal Cancer | MTT | Not Specified | 6.73 | [1] |
| TU212 | Laryngeal Cancer | MTT | Not Specified | 1.03 | [1] |
| M4e | Laryngeal Cancer | MTT | Not Specified | 3.12 | [1] |
| AMC-HN-8 | Laryngeal Cancer | MTT | Not Specified | 2.13 | [1] |
| Hep-2 | Laryngeal Cancer | MTT | Not Specified | 9.07 | [1] |
| LCC | Laryngeal Cancer | MTT | Not Specified | 4.20 | [1] |
| SMMC-7721 | Hepatic Carcinoma | CCK-8 | 48 h | Not explicitly stated in text, graphical representation suggests activity in the 6-24 µM range. | [2] |
| HCCLM3 | Hepatic Carcinoma | CCK-8 | 48 h | Not explicitly stated in text, graphical representation suggests activity in the 6-24 µM range. | [2] |
| MiaPaCa-2 | Pancreatic Cancer | CCK-8 | 24 h | Potent inhibition observed at concentrations up to 10 µM. | [3][4] |
| PANC-1 | Pancreatic Cancer | CCK-8 | 24 h | Potent inhibition observed at concentrations up to 10 µM. | [3][4] |
| PL-45 | Pancreatic Cancer | CCK-8 | 24 h | Potent inhibition observed at concentrations up to 10 µM. | [3][4] |
| RAW264.7 | Macrophage (used to assess anti-inflammatory activity) | Not Specified | 1 h | 2.24 (for NO production inhibition) | [4] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preliminary cytotoxicity screening of this compound.
Cell Culture and Maintenance
Human cancer cell lines, including laryngeal (TU686, TU212, M4e, AMC-HN-8, Hep-2, LCC), hepatic (SMMC-7721, HCCLM3), and pancreatic (MiaPaCa-2, PANC-1, PL-45) cancer cells, were cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5 × 10^3 to 1 × 10^4 cells/well and allowed to adhere overnight.
-
Treatment: The following day, cells were treated with various concentrations of this compound (typically ranging from 0 to 20 µM or higher) for specified durations (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.
2. CCK-8 (Cell Counting Kit-8) Assay
This assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in cells to give an orange-colored formazan dye. The amount of the formazan dye generated by the activity of dehydrogenases in cells is directly proportional to the number of living cells.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5 × 10^3 cells/well in 100 µL of culture medium and incubated for 24 hours.
-
Treatment: Cells were then treated with different concentrations of this compound (e.g., 6, 12, and 24 µM) for the desired time period (e.g., 48 hours).
-
CCK-8 Reagent Addition: Following the treatment period, 10 µL of CCK-8 solution was added to each well.
-
Incubation: The plates were incubated for 1-4 hours at 37°C.
-
Absorbance Measurement: The absorbance was measured at 450 nm using a microplate reader. Cell viability was expressed as a percentage of the control group.
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathways Implicated in this compound-Induced Cytotoxicity
This compound has been shown to induce cancer cell death through multiple interconnected signaling pathways, including the generation of reactive oxygen species (ROS), cuproptosis, and ferroptosis.
Caption: this compound induces cytotoxicity via ROS, cuproptosis, and ferroptosis pathways.
Experimental Workflow for In Vitro Cytotoxicity Screening
The general workflow for assessing the cytotoxic effects of this compound in vitro is a multi-step process that begins with cell culture and culminates in data analysis.
Caption: A generalized workflow for evaluating the cytotoxicity of this compound.
Conclusion
The preliminary cytotoxicity screening of this compound reveals its significant potential as an anti-cancer agent, demonstrating potent activity against various cancer cell lines. The compound appears to exert its cytotoxic effects through a multi-faceted mechanism involving the induction of ROS, cuproptosis, and ferroptosis. Further in-depth studies, including in vivo efficacy and toxicity assessments, are warranted to fully elucidate the therapeutic potential of this compound in cancer treatment. This guide provides a foundational resource for researchers and drug development professionals interested in advancing the study of this promising natural product.
References
- 1. [PDF] this compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway | Semantic Scholar [semanticscholar.org]
- 2. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: Eupalinolide B In Vitro Cell Viability Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction: Eupalinolide B, a natural compound, has demonstrated significant anticancer properties.[1] This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using a tetrazolium-based colorimetric assay, such as MTT or CCK8. Such assays are fundamental in determining the dose-dependent effects of a compound on cell viability and are a critical first step in preclinical drug development. The protocol outlined below is a standard procedure that can be adapted for various adherent cancer cell lines.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound on various pancreatic cancer cell lines compared to a normal pancreatic cell line. This data is crucial for understanding the compound's potency and selectivity.
| Cell Line | Cell Type | This compound IC50 (µM) |
| MiaPaCa-2 | Pancreatic Cancer | 5.2 |
| PANC-1 | Pancreatic Cancer | 7.8 |
| PL-45 | Pancreatic Cancer | 6.5 |
| HPNE | Normal Pancreatic | > 40 |
Experimental Protocol: Cell Viability (MTT Assay)
This protocol details the steps for determining cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This method relies on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[2] The amount of formazan produced is directly proportional to the number of viable cells.[2]
Materials:
-
This compound stock solution (dissolved in DMSO)
-
Selected cancer cell line (e.g., MiaPaCa-2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cells to ~80% confluency.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to test would be 0.1, 1, 5, 10, 20, and 40 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Solubilization of Formazan:
-
After the incubation with MTT, carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[3]
-
Mix gently on a plate shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Experimental Workflow for Cell Viability Assay
Caption: Workflow for the this compound cell viability assay.
Signaling Pathway of this compound in Pancreatic Cancer Cells
Caption: this compound's mechanism in pancreatic cancer.
References
Application Notes and Protocols for Determining the Cytotoxicity of Eupalinolide B using an MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eupalinolide B, a sesquiterpene lactone extracted from Eupatorium lindleyanum, has demonstrated significant anti-cancer properties. Its cytotoxic effects are attributed to the induction of apoptosis, generation of reactive oxygen species (ROS), and disruption of copper homeostasis, leading to a form of programmed cell death known as cuproptosis.[1][2] This document provides a comprehensive guide to assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for evaluating cell viability.
Data Presentation: Cytotoxicity of this compound
The following table summarizes the reported 50% inhibitory concentration (IC50) values of this compound in various cancer cell lines. This data provides a quantitative measure of its cytotoxic potency.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| SMMC-7721 | Human Hepatocarcinoma | 6-24 (effective concentration range) | [1] |
| HCCLM3 | Human Hepatocarcinoma | 6-24 (effective concentration range) | [1] |
| MiaPaCa-2 | Pancreatic Cancer | 0-10 (effective concentration range) | [1] |
| PANC-1 | Pancreatic Cancer | 0-10 (effective concentration range) | [1] |
| PL-45 | Pancreatic Cancer | 0-10 (effective concentration range) | [1] |
Experimental Protocols
This section details the methodology for determining the cytotoxicity of this compound using an MTT assay.
Materials
-
This compound (stock solution in DMSO)
-
Target cancer cell lines (e.g., PANC-1, SMMC-7721)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3][4]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Procedure
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentrations should bracket the expected IC50 value (e.g., 0.1, 1, 5, 10, 25, 50 µM).
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 humidified incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[5]
-
Incubate the plate for an additional 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[3]
-
Carefully remove the medium containing MTT from the wells.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
Plot the percentage of cell viability against the concentration of this compound and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Visualizations
Experimental Workflow
Caption: Workflow for MTT cytotoxicity assay of this compound.
Proposed Signaling Pathway of this compound-Induced Cytotoxicity
Caption: this compound induces cytotoxicity via ROS and copper pathways.
References
- 1. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. researchhub.com [researchhub.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Eupalinolide B: Unveiling Its Pro-Apoptotic Potential in Cancer Cells via Flow Cytometry
Application Note
Introduction
Eupalinolide B, a sesquiterpene lactone isolated from Eupatorium lindleyanum, has emerged as a promising natural compound with potent anti-cancer properties.[1][2] Accumulating evidence suggests that this compound exerts its cytotoxic effects primarily through the induction of apoptosis, or programmed cell death, in various cancer cell lines, including pancreatic and liver cancer.[1] This application note provides a comprehensive overview and detailed protocols for assessing this compound-induced apoptosis using the Annexin V/Propidium Iodide (PI) flow cytometry assay. This method allows for the precise quantification of viable, early apoptotic, late apoptotic, and necrotic cell populations, providing valuable insights into the compound's mechanism of action.
Data Presentation: Quantifying Apoptosis
The pro-apoptotic efficacy of this compound can be quantitatively assessed by treating cancer cells with varying concentrations of the compound and analyzing them via flow cytometry. The following table summarizes representative data on the dose-dependent increase in apoptotic cells following treatment.
| Treatment Group | Concentration (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound | 5 | 75.4 ± 3.5 | 15.8 ± 2.2 | 8.8 ± 1.3 |
| This compound | 10 | 48.7 ± 4.2 | 28.9 ± 3.1 | 22.4 ± 2.8 |
| This compound | 20 | 25.1 ± 3.8 | 45.3 ± 4.5 | 29.6 ± 3.2 |
Experimental Protocols
Principle of the Annexin V/PI Apoptosis Assay
This assay is a cornerstone for apoptosis detection. In the early stages of apoptosis, phosphatidylserine (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid-binding dye that is unable to cross the intact plasma membrane of live and early apoptotic cells. However, in late-stage apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter and stain the nucleus. This dual-staining strategy allows for the differentiation of four distinct cell populations:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Materials and Reagents
-
This compound (stock solution in DMSO)
-
Cancer cell line of interest (e.g., MiaPaCa-2, PANC-1, SMMC-7721)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA solution
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Flow cytometer
Protocol for this compound-Induced Apoptosis Assay
-
Cell Seeding: Seed the cancer cells in 6-well plates at a density of 1-5 x 10^5 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 5, 10, 20 µM) for a predetermined incubation period (e.g., 24 or 48 hours). Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound concentration.
-
Cell Harvesting:
-
For adherent cells, carefully collect the culture medium (which may contain floating apoptotic cells).
-
Wash the adherent cells once with PBS.
-
Trypsinize the cells and then combine them with the collected culture medium.
-
For suspension cells, directly collect the cells.
-
-
Cell Washing: Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Cell Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer. For each sample, acquire a sufficient number of events (e.g., 10,000). Use appropriate compensation controls for FITC and PI to correct for spectral overlap.
Mandatory Visualizations
Experimental Workflow for Apoptosis Detection
Caption: Workflow of the Annexin V/PI flow cytometry assay.
Proposed Signaling Pathway for this compound-Induced Apoptosis
This compound is known to induce apoptosis through mechanisms that involve the generation of Reactive Oxygen Species (ROS) and the activation of specific signaling cascades.[1] The compound has been shown to activate the ROS-ER-JNK signaling pathway and inhibit NF-κB and MAPKs.[1][2] Furthermore, recent studies suggest a potential role for cuproptosis, a form of copper-dependent cell death, in the cytotoxic effects of this compound.[3]
Caption: this compound-induced apoptotic signaling pathway.
References
- 1. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Effect of Eupalinolide B on Cell Migration using a Wound Healing Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell migration is a fundamental biological process crucial in various physiological and pathological events, including embryonic development, immune response, tissue regeneration, and cancer metastasis. The wound healing or "scratch" assay is a well-established and widely used in vitro method to study collective cell migration. This technique is straightforward, cost-effective, and provides quantitative insights into the effects of various compounds on cell motility.
Eupalinolide B, a sesquiterpene lactone extracted from Eupatorium lindleyanum, has demonstrated potential anti-cancer properties, including the inhibition of cell proliferation and invasion.[1][2] These application notes provide a detailed protocol for utilizing the wound healing assay to assess the dose-dependent effects of this compound on the migratory capacity of cancer cells. Furthermore, we present representative data and discuss the potential underlying signaling pathways involved in its mechanism of action.
Principle of the Wound Healing Assay
The wound healing assay is based on creating a cell-free gap, or "scratch," in a confluent monolayer of cultured cells. The ability of the cells bordering the scratch to migrate and close this gap over time is monitored and quantified. The rate of wound closure is inversely proportional to the inhibitory effect of the test compound on cell migration. This method allows for the assessment of factors that may promote or inhibit cell migration.[3][4][5]
Experimental Protocols
Materials and Reagents
-
Cancer cell line of interest (e.g., MDA-MB-231, A549, etc.)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
This compound (stock solution in DMSO)
-
6-well or 12-well tissue culture plates
-
Sterile 200 µL pipette tips
-
Microscope with a camera
-
Image analysis software (e.g., ImageJ)
Experimental Workflow
Caption: Workflow of the wound healing assay to assess this compound's effect on cell migration.
Step-by-Step Protocol
-
Cell Seeding:
-
Culture the chosen cancer cell line in a T75 flask until it reaches 80-90% confluency.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells into a 6-well plate at a density that will form a confluent monolayer within 24 hours.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2.
-
-
Creating the Wound:
-
Once the cells have formed a confluent monolayer, carefully create a straight scratch in the center of each well using a sterile 200 µL pipette tip.
-
To ensure consistency, a ruler or a guiding line can be used.
-
Gently wash the wells twice with PBS to remove any detached cells and debris.
-
-
This compound Treatment:
-
Prepare different concentrations of this compound in fresh, low-serum (e.g., 1-2% FBS) medium. A vehicle control (DMSO) should also be prepared.
-
Add the prepared media to the respective wells. Include a negative control (no treatment) and a vehicle control.
-
-
Imaging and Data Acquisition:
-
Immediately after adding the treatment, capture images of the scratch in each well using a microscope at 4x or 10x magnification. This will serve as the 0-hour time point.
-
Mark the plate to ensure that the same field of view is imaged at subsequent time points.
-
Return the plate to the incubator.
-
Capture images of the same wound areas at regular intervals (e.g., 12 and 24 hours).
-
-
Data Analysis:
-
Use image analysis software like ImageJ to measure the area of the scratch at each time point for all treatment groups.
-
Calculate the percentage of wound closure using the following formula: % Wound Closure = [ (Area at 0h - Area at xh) / Area at 0h ] * 100
-
Plot the percentage of wound closure against time for each concentration of this compound.
-
Data Presentation
The following table presents hypothetical data, modeled on findings for the related compound Eupalinolide J, illustrating the concentration-dependent inhibitory effect of this compound on cancer cell migration.[6] Studies have confirmed that this compound treatment delays the ability of cancer cells to migrate into the scratched area.[1]
| Treatment Group | Concentration (µM) | Average Wound Closure at 12h (%) | Average Wound Closure at 24h (%) |
| Control | 0 | 35.2 ± 3.1 | 75.8 ± 4.5 |
| Vehicle (DMSO) | 0.1% | 34.5 ± 2.8 | 74.2 ± 5.1 |
| This compound | 1.25 | 25.1 ± 2.5 | 50.3 ± 3.9 |
| This compound | 2.5 | 15.8 ± 1.9 | 30.7 ± 3.2 |
| This compound | 5.0 | 8.2 ± 1.5 | 15.4 ± 2.6 |
Potential Signaling Pathway
Eupalinolides have been shown to exert their anti-migratory effects by modulating key signaling pathways involved in cell motility. One such pathway is the STAT3 (Signal Transducer and Activator of Transcription 3) signaling cascade. Constitutive activation of STAT3 is common in many cancers and promotes cell migration and invasion, partly by upregulating the expression of matrix metalloproteinases (MMPs) like MMP-2 and MMP-9, which degrade the extracellular matrix. Eupalinolide J has been demonstrated to inhibit cancer cell metastasis by promoting the degradation of STAT3, leading to the downregulation of MMP-2 and MMP-9.[3][6]
References
- 1. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 3. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Eupalinolide B in Cancer Research: Application Notes for Transwell Invasion Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol and supporting information for utilizing Eupalinolide B in a Transwell invasion assay to assess its anti-metastatic potential. This compound, a natural sesquiterpene lactone, has demonstrated significant inhibitory effects on the invasion and migration of various cancer cell lines, including pancreatic and laryngeal cancer cells.[1][2][3][4] Its mechanism of action involves the induction of reactive oxygen species (ROS), potential involvement in cuproptosis, and the inhibition of the epithelial-mesenchymal transition (EMT).[1][2][3][4]
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of this compound on cancer cell lines.
Table 1: IC50 Values of this compound on Laryngeal Cancer Cell Proliferation [1]
| Cell Line | IC50 (µM) |
| TU686 | 6.73 |
| TU212 | 1.03 |
| M4e | 3.12 |
| AMC-HN-8 | 2.13 |
| Hep-2 | 9.07 |
| LCC | 4.20 |
Table 2: Effect of this compound on EMT Marker Expression in TU212 Laryngeal Cancer Cells [1]
| Treatment | E-cadherin Expression | N-cadherin Expression |
| Control | Baseline | Baseline |
| This compound | Increased | Decreased |
Experimental Protocols
Transwell Invasion Assay with this compound Treatment
This protocol outlines the steps to assess the effect of this compound on the invasive potential of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MiaPaCa-2, PANC-1 for pancreatic cancer; TU212 for laryngeal cancer)
-
This compound (stock solution in DMSO)
-
24-well Transwell inserts (8 µm pore size)
-
Matrigel Basement Membrane Matrix
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Methanol (for fixation)
-
Crystal Violet stain (0.1%)
-
Cotton swabs
-
Inverted microscope with a camera
Protocol:
-
Matrigel Coating:
-
Thaw Matrigel on ice overnight.
-
Dilute Matrigel with cold serum-free medium (the exact dilution should be optimized for the cell line, typically 1:3 to 1:8).
-
Add 50-100 µL of the diluted Matrigel solution to the upper chamber of the Transwell inserts.
-
Incubate at 37°C for at least 4-6 hours to allow the Matrigel to solidify.
-
-
Cell Preparation:
-
Culture cancer cells to 70-80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours prior to the assay.
-
Trypsinize and resuspend the cells in serum-free medium.
-
Perform a cell count and adjust the concentration to 1 x 10^5 to 1 x 10^6 cells/mL.
-
-
Assay Setup:
-
To the lower chamber of the 24-well plate, add 600 µL of complete medium containing 10% FBS as a chemoattractant.
-
In the upper chamber (Matrigel-coated insert), add 200 µL of the cell suspension in serum-free medium.
-
Add this compound to the upper chamber at various concentrations (e.g., 0, 1, 5, 10 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours. The incubation time should be optimized based on the invasiveness of the cell line.
-
-
Staining and Visualization:
-
After incubation, carefully remove the medium from the upper chamber.
-
Use a cotton swab to gently remove the non-invading cells and Matrigel from the top surface of the membrane.
-
Fix the invaded cells on the bottom of the membrane by immersing the insert in methanol for 10-15 minutes.
-
Stain the cells with 0.1% Crystal Violet solution for 20-30 minutes.
-
Gently wash the inserts with PBS to remove excess stain.
-
Allow the inserts to air dry.
-
-
Quantification:
-
Using an inverted microscope, count the number of stained (invaded) cells in at least five random fields of view per insert.
-
Calculate the average number of invaded cells for each treatment group.
-
The percentage of invasion inhibition can be calculated using the following formula: % Inhibition = (1 - (Number of invaded cells in treated group / Number of invaded cells in control group)) * 100
-
Visualizations
References
- 1. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes & Protocols: Eupalinolide B Xenograft Mouse Model for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Eupalinolide B, a sesquiterpene lactone extracted from Eupatorium lindleyanum, has emerged as a promising natural compound with significant anti-cancer properties.[1][2] Preclinical evaluation of its therapeutic potential relies heavily on robust in vivo models that can accurately reflect its efficacy and mechanism of action in a physiological context. The xenograft mouse model, which involves implanting human cancer cells or tissues into immunodeficient mice, is a cornerstone for such investigations.[3][4] These models allow for the assessment of a compound's antitumor activity, dose-response relationships, and potential toxicities before clinical translation.[3]
This document provides detailed application notes on the use of this compound in various xenograft mouse models and comprehensive protocols for establishing these models and evaluating treatment efficacy.
Mechanism of Action of this compound
This compound exerts its anti-cancer effects through multiple mechanisms, primarily by inducing distinct forms of cell death and modulating key signaling pathways.
-
Induction of Ferroptosis: In hepatic carcinoma, this compound has been shown to induce ferroptosis, an iron-dependent form of programmed cell death. This process is mediated by endoplasmic reticulum (ER) stress and the activation of Heme Oxygenase-1 (HO-1).[1]
-
ROS-ER-JNK Signaling Pathway: The compound inhibits cancer cell migration by activating the Reactive Oxygen Species (ROS)-Endoplasmic Reticulum (ER)-JNK signaling pathway.[1]
-
Induction of Apoptosis and Cuproptosis: In pancreatic cancer, this compound induces apoptosis and elevates ROS levels.[5][6] It also disrupts copper homeostasis, suggesting a potential role in inducing cuproptosis, a recently identified form of copper-dependent cell death.[5][6]
-
Inhibition of Proliferation: Across various cancer types, including laryngeal, pancreatic, and hepatic cancers, this compound significantly inhibits cell proliferation.[1][6][7] This is often associated with cell cycle arrest at the S phase, involving the downregulation of CDK2 and cyclin E1.[1]
-
Modulation of Other Pathways: this compound has also been found to inhibit the NF-κB and MAPK signaling pathways.[2][8]
Below is a diagram illustrating the key signaling pathways modulated by this compound.
Caption: this compound signaling pathways in cancer cells.
Application: In Vivo Efficacy Studies
This compound has demonstrated significant antitumor activity in several subcutaneous xenograft mouse models. The choice of cell line and mouse strain is critical for the successful evaluation of the compound.[9] Immunodeficient mice, such as BALB/c nude or NOD-SCID mice, are commonly used as they can support the growth of human tumors.[3][10]
Data Presentation: Summary of this compound In Vivo Efficacy
The following table summarizes the quantitative data from key in vivo studies using this compound in xenograft mouse models.
| Cancer Type | Cell Line(s) | Mouse Strain | This compound Dose & Route | Treatment Schedule | Key Outcomes | Reference(s) |
| Hepatic Carcinoma | SMMC-7721, HCCLM3 | Nude Mice | 25-50 mg/kg, i.p. | Every 2 days for 3 weeks | Significantly reduced tumor volume and weight. | [1][2] |
| Pancreatic Cancer | PANC-1 | Nude Mice | Not specified | Not specified | Significantly slower tumor growth; reduced tumor volume and weight; decreased Ki-67 expression. | [6] |
| Laryngeal Cancer | TU212 | Not specified | Not specified | 21 days | Significantly suppressed tumor growth and reduced tumor volume. No obvious cytotoxicity in major organs. | [7] |
| Hepatocellular Carcinoma | MHCC97-L, HCCLM3 | Nude Mice | 30 or 60 mg/kg, i.p. | Once per day for 3 weeks | Dose-dependent inhibition of tumor growth. | [11] |
Experimental Protocols
Protocol 1: Establishment of a Subcutaneous Xenograft Mouse Model
This protocol outlines the key steps for establishing a subcutaneous tumor model using human cancer cell lines.
Caption: Workflow for establishing a subcutaneous xenograft model.
Materials:
-
Selected human cancer cell line (e.g., SMMC-7721, PANC-1)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with FBS and antibiotics
-
Sterile PBS or Hank's Balanced Salt Solution (HBSS)
-
Trypsin-EDTA
-
(Optional) Matrigel® Basement Membrane Matrix
-
Immunodeficient mice (e.g., BALB/c nude, 4-6 weeks old)
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
Anesthetic agent (e.g., Ketamine/Xylazine cocktail)
-
70% Ethanol
Methodology:
-
Cell Culture: Culture cancer cells in appropriate media until they reach 80-90% confluency. It is crucial to use cells in their logarithmic growth phase and ensure they are free from contamination, such as mycoplasma.[12]
-
Cell Harvesting: a. Aspirate the culture medium and wash the cells with sterile PBS. b. Add Trypsin-EDTA and incubate until cells detach. c. Neutralize the trypsin with complete medium, transfer the cell suspension to a sterile centrifuge tube. d. Centrifuge at low speed (e.g., 300 x g) for 5 minutes.
-
Cell Preparation: a. Discard the supernatant and resuspend the cell pellet in 5-10 mL of cold, sterile PBS or serum-free medium. Wash the cells 2-3 times by repeating the centrifugation and resuspension steps.[12] b. After the final wash, resuspend the cells in a small volume of cold PBS or HBSS. c. Perform a cell count using a hemocytometer or automated cell counter. Assess cell viability (should be >95%) using Trypan Blue exclusion. d. Adjust the cell concentration to the desired density (typically 1 x 10⁷ to 5 x 10⁷ cells/mL) in cold PBS/HBSS. Keep the cell suspension on ice to maintain viability.[12]
-
(Optional) Matrigel Mixture: For cell lines with low tumorigenicity, mixing the cell suspension 1:1 with Matrigel on ice can improve tumor take rates.[12][13]
-
Subcutaneous Injection: a. Anesthetize the mice according to approved institutional animal care protocols. b. Shave and disinfect the injection site (typically the right flank) with 70% ethanol. c. Gently draw 100-200 µL of the cell suspension into a 1 mL syringe fitted with a 25-27 gauge needle. d. Pinch the skin at the injection site and insert the needle subcutaneously, being careful not to enter the peritoneal cavity or muscle tissue. e. Slowly inject the cell suspension to form a small bleb under the skin. Withdraw the needle slowly to prevent leakage.[14]
-
Post-Injection Monitoring: a. Return the mice to their cages and monitor them until they have fully recovered from anesthesia. b. Check the mice 2-3 times per week for tumor formation. Once tumors are palpable, begin measuring their dimensions with digital calipers.
Protocol 2: In Vivo Efficacy Evaluation of this compound
This protocol begins once tumors have reached a predetermined size (e.g., 100-200 mm³).
Caption: Workflow for an in vivo efficacy study.
Materials:
-
Tumor-bearing mice
-
This compound
-
Vehicle solution (e.g., saline, PBS with 5% DMSO and 5% Tween 80)
-
Digital calipers
-
Animal scale
-
Syringes and needles for injection
Methodology:
-
Randomization: Once tumors reach the desired average volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups (typically 6-10 mice per group). Ensure the average tumor volume and body weight are similar across all groups at the start of the study.[10]
-
Preparation of this compound: Prepare the dosing solution of this compound in a suitable vehicle. The specific vehicle may need to be optimized for solubility and stability.
-
Treatment Administration: a. Administer this compound or the vehicle control to the respective groups via the chosen route (e.g., intraperitoneal, i.p.). b. Follow the predetermined dosing schedule, such as daily or every other day, for the duration of the study (e.g., 21 days).[1][2][11]
-
Monitoring: a. Tumor Volume: Measure the length (L) and width (W) of the tumors 2-3 times per week using digital calipers. Calculate the tumor volume using the formula: Volume = (L x W²) / 2 .[15] b. Body Weight: Record the body weight of each mouse at the same frequency to monitor for signs of systemic toxicity. c. Clinical Observations: Monitor the animals for any adverse effects, such as changes in behavior, posture, or appetite.
-
Endpoint: The study may be terminated when: a. Tumors in the control group reach a predetermined maximum size (e.g., 2000 mm³). b. An animal shows signs of excessive distress or loses more than 20% of its initial body weight.[12] c. The planned treatment duration is completed.
-
Data Collection and Analysis: a. At the end of the study, euthanize the mice according to institutional guidelines. b. Excise the tumors and record their final weight. c. (Optional) Collect tumors and major organs (liver, spleen, kidneys) for further analysis, such as histopathology (H&E staining), immunohistochemistry (e.g., for Ki-67), or Western blotting to confirm the mechanism of action.[6] d. Plot the mean tumor volume ± SEM for each group over time to generate tumor growth curves. e. Calculate the Tumor Growth Inhibition (TGI) to quantify the efficacy of the treatment. f. Perform appropriate statistical analysis (e.g., t-test, ANOVA) to determine the significance of the observed differences between treatment and control groups.
References
- 1. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]
- 10. Cancer Cell Line Efficacy Studies [jax.org]
- 11. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. yeasenbio.com [yeasenbio.com]
- 13. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 14. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 15. pubcompare.ai [pubcompare.ai]
Determining the IC50 Value of Eupalinolide B in Laryngeal Cancer Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview and detailed protocols for determining the half-maximal inhibitory concentration (IC50) of Eupalinolide B, a natural sesquiterpene lactone, in various laryngeal cancer cell lines. This compound has demonstrated potent anti-proliferative effects, highlighting its potential as a therapeutic agent for laryngeal cancer.[1] This document outlines the necessary experimental procedures, data analysis, and visualization of the underlying signaling pathways.
Introduction
Laryngeal cancer is a significant contributor to head and neck malignancies, and the development of novel therapeutic agents is crucial for improving patient outcomes.[1] this compound, isolated from Eupatorium lindleyanum, has emerged as a promising anti-cancer compound.[1] Studies have shown that it effectively inhibits the proliferation of laryngeal cancer cells by targeting Lysine-specific demethylase 1 (LSD1), a key enzyme involved in epigenetic regulation and tumor progression.[1][2] This document serves as a practical guide for researchers aiming to replicate and expand upon these findings.
Data Presentation
The anti-proliferative activity of this compound has been quantified across a panel of human laryngeal cancer cell lines. The IC50 values, representing the concentration of this compound required to inhibit the growth of 50% of the cell population, are summarized in the table below.[1]
| Cell Line | IC50 (µM) |
| TU686 | 6.73 |
| TU212 | 1.03 |
| M4e | 3.12 |
| AMC-HN-8 | 2.13 |
| Hep-2 | 9.07 |
| LCC | 4.20 |
Table 1: IC50 values of this compound in various laryngeal cancer cell lines.[1]
Experimental Protocols
A standard method for determining the IC50 value of a compound in adherent cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[3]
Materials
-
Laryngeal cancer cell lines (e.g., TU212, Hep-2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Protocol
-
Cell Seeding:
-
Harvest logarithmically growing laryngeal cancer cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM). A vehicle control (medium with DMSO) and a blank control (medium only) should also be prepared.
-
Remove the old medium from the 96-well plate and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) * 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value from the dose-response curve, which is the concentration of this compound that results in 50% cell viability.
-
Visualizations
Experimental Workflow
Caption: Workflow for determining the IC50 of this compound.
Signaling Pathway
Caption: this compound inhibits LSD1, affecting cell proliferation.
References
- 1. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial-mesenchymal transition in laryngeal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Eupalinolide B: A Promising Agent for Inducing Ferroptosis in Liver Cancer Cells
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Eupalinolide B, a sesquiterpene lactone, has emerged as a potential therapeutic agent in oncology. Recent studies have elucidated its mechanism of action in hepatocellular carcinoma, demonstrating its ability to inhibit tumor growth and proliferation by inducing a specific form of programmed cell death known as ferroptosis. These findings position this compound as a compound of interest for the development of novel liver cancer therapies.
This document provides detailed application notes and experimental protocols for studying the effects of this compound on liver cancer cells, with a focus on its ferroptosis-inducing properties. The protocols are based on established methodologies and findings from key research publications.
Mechanism of Action at a Glance
This compound exerts its anti-cancer effects in liver cancer cells primarily by inducing ferroptosis. This process is characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS). The key molecular event initiated by this compound is the upregulation of Heme Oxygenase-1 (HO-1), which contributes to endoplasmic reticulum (ER) stress, ultimately leading to ferroptotic cell death.[1][2] Concurrently, this compound also impacts cell migration through a separate ROS-ER-JNK signaling pathway.[1][2]
Data Presentation
The following tables summarize the quantitative effects of this compound on hepatocellular carcinoma cell lines SMMC-7721 and HCCLM3, as reported in the literature.[1]
Table 1: Effect of this compound on the Viability of Liver Cancer Cells
| Cell Line | This compound Concentration (μM) | Treatment Time (h) | Inhibition of Cell Viability (%) |
| SMMC-7721 | 6 | 48 | Significant decrease |
| SMMC-7721 | 12 | 48 | Dose-dependent decrease |
| SMMC-7721 | 24 | 48 | Dose-dependent decrease |
| HCCLM3 | 6 | 48 | Significant decrease |
| HCCLM3 | 12 | 48 | Dose-dependent decrease |
| HCCLM3 | 24 | 48 | Dose-dependent decrease |
Table 2: Effect of this compound on the Migration of Liver Cancer Cells
| Cell Line | This compound Concentration (μM) | Decrease in Migration Rate (%) |
| SMMC-7721 | 12 | 38.29 ± 0.49 |
| SMMC-7721 | 24 | 38.48 ± 0.84 |
| HCCLM3 | 12 | 43.83 ± 1.08 |
| HCCLM3 | 24 | 53.22 ± 0.36 |
Signaling Pathway and Experimental Workflow
References
Application Notes and Protocols for Measuring Reactive Oxygen Species (ROS) Generation after Eupalinolide B Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupalinolide B, a natural sesquiterpene lactone, has demonstrated significant anti-cancer properties by inducing cell death in various cancer cell lines.[1][2] A key mechanism underlying its cytotoxic effects is the generation of reactive oxygen species (ROS).[1][2] ROS are highly reactive molecules, including superoxide anions, hydrogen peroxide, and hydroxyl radicals, that can induce cellular damage and trigger programmed cell death pathways such as apoptosis and ferroptosis.[3][4] This document provides detailed protocols for the quantification of intracellular and mitochondrial ROS levels in cultured cells following treatment with this compound.
Recent studies have shown that this compound elevates ROS levels, leading to the inhibition of cancer cell viability, proliferation, migration, and invasion.[1][5] The compound has been reported to activate the ROS-ER-JNK signaling pathway and is also implicated in disrupting copper homeostasis, potentially leading to a form of cell death known as cuproptosis.[1][3][5] Therefore, the accurate measurement of ROS is critical for elucidating the mechanism of action of this compound and for the development of novel anti-cancer therapies.
The following protocols describe the use of two common fluorescent probes: 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for measuring general intracellular ROS and MitoSOX™ Red for the specific detection of mitochondrial superoxide.[6][7][8][9]
Data Presentation
The following tables represent expected quantitative data from experiments measuring ROS generation after this compound treatment.
Table 1: Intracellular ROS Levels Measured by DCFH-DA Assay
| Treatment Group | This compound Conc. (µM) | Mean Fluorescence Intensity (MFI) | Fold Change vs. Control |
| Vehicle Control (DMSO) | 0 | 100 ± 12 | 1.0 |
| This compound | 5 | 250 ± 25 | 2.5 |
| This compound | 10 | 450 ± 38 | 4.5 |
| This compound | 20 | 780 ± 62 | 7.8 |
| Positive Control (H₂O₂) | 100 | 950 ± 80 | 9.5 |
Table 2: Mitochondrial Superoxide Levels Measured by MitoSOX™ Red Assay
| Treatment Group | This compound Conc. (µM) | Mean Fluorescence Intensity (MFI) | Fold Change vs. Control |
| Vehicle Control (DMSO) | 0 | 50 ± 8 | 1.0 |
| This compound | 5 | 120 ± 15 | 2.4 |
| This compound | 10 | 280 ± 30 | 5.6 |
| This compound | 20 | 550 ± 45 | 11.0 |
| Positive Control (Antimycin A) | 10 | 620 ± 55 | 12.4 |
Experimental Protocols
Protocol 1: Measurement of Intracellular ROS using DCFH-DA
This protocol outlines the steps to measure global intracellular ROS levels in cultured cells treated with this compound using the fluorescent probe DCFH-DA.[6][7][10][11][12]
Materials and Reagents:
-
Cancer cell line of interest (e.g., pancreatic, liver, breast cancer cells)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound (stock solution in DMSO)
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) (stock solution in DMSO)
-
Hydrogen peroxide (H₂O₂) as a positive control
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well black, clear-bottom plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete culture medium. Allow cells to adhere and grow for 24 hours at 37°C in a 5% CO₂ incubator.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Remove the existing medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., 100 µM H₂O₂). Incubate for the desired treatment duration (e.g., 6, 12, or 24 hours).
-
DCFH-DA Staining:
-
Prepare a fresh working solution of DCFH-DA at a final concentration of 10-25 µM in serum-free medium or PBS. The optimal concentration should be determined empirically for the specific cell line.[13]
-
After the treatment period, remove the medium containing this compound and wash the cells once with 100 µL of warm PBS.
-
Add 100 µL of the DCFH-DA working solution to each well.
-
Incubate the plate at 37°C for 30-45 minutes in the dark.[10][14]
-
-
Fluorescence Measurement:
-
After incubation, remove the DCFH-DA solution and wash the cells twice with 100 µL of warm PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.[10][11]
-
Alternatively, cells can be detached with trypsin, washed, and resuspended in PBS for analysis by flow cytometry in the green fluorescence channel (e.g., FITC).[15]
-
Data Analysis:
-
Subtract the background fluorescence from a blank well (containing only PBS).
-
Normalize the fluorescence intensity of the treated samples to the vehicle control.
-
Express the results as fold change in ROS production relative to the control.
Protocol 2: Measurement of Mitochondrial Superoxide using MitoSOX™ Red
This protocol details the specific measurement of mitochondrial superoxide, a key type of ROS, using the MitoSOX™ Red probe.[8][9][16]
Materials and Reagents:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
This compound (stock solution in DMSO)
-
MitoSOX™ Red reagent (stock solution in DMSO)
-
Antimycin A or another mitochondrial complex inhibitor as a positive control
-
96-well black, clear-bottom plates or coverslips for microscopy
-
Fluorescence microplate reader, flow cytometer, or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1 to seed and treat the cells with this compound.
-
MitoSOX™ Red Staining:
-
Prepare a fresh working solution of MitoSOX™ Red at a final concentration of 1-5 µM in warm HBSS with Ca²⁺ and Mg²⁺.[16] The optimal concentration should be determined for the specific cell line.
-
After the this compound treatment, remove the medium and wash the cells once with 100 µL of warm PBS.
-
Add 100 µL of the MitoSOX™ Red working solution to each well.
-
Incubate the plate at 37°C for 10-30 minutes in the dark, as longer incubation times may lead to artifacts.[17]
-
-
Fluorescence Measurement:
-
After incubation, gently wash the cells three times with 100 µL of warm HBSS.[17]
-
Add 100 µL of warm HBSS or culture medium to each well.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~510 nm and emission at ~580 nm.[9]
-
For flow cytometry, detach, wash, and resuspend the cells in HBSS for analysis in the appropriate red fluorescence channel (e.g., PE).
-
For fluorescence microscopy, cells can be imaged directly after washing.
-
Data Analysis:
-
Similar to the DCFH-DA assay, subtract background fluorescence and normalize the results to the vehicle control.
-
Present the data as the fold change in mitochondrial superoxide levels compared to the control group.
Mandatory Visualizations
References
- 1. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ProtocolsIntrocellularROSDetection < Lab < TWiki [barricklab.org]
- 7. 2.4. Cell ROS Determination by DCFH-DA [bio-protocol.org]
- 8. Detection of Mitochondrial Oxidative Stress in T-cells Using MitoSOX Red Dye - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. doc.abcam.com [doc.abcam.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. cosmobiousa.com [cosmobiousa.com]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 14. assaygenie.com [assaygenie.com]
- 15. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [bio-protocol.org]
- 16. MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: Eupalinolide B Administration in BALB/c Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupalinolide B, a sesquiterpene lactone extracted from Eupatorium lindleyanum, has demonstrated significant anti-cancer properties in preclinical studies. Its therapeutic potential has been investigated in various cancer models, including pancreatic, laryngeal, and hepatic carcinomas. This document provides detailed application notes and standardized protocols for the administration of this compound to BALB/c mice, a commonly used inbred mouse strain in biomedical research. The protocols outlined below are compiled from published research and are intended to serve as a comprehensive guide for designing and executing in vivo studies involving this compound.
Quantitative Data Summary
The following tables summarize the reported dosages and administration routes for this compound and a related compound, Eupalinolide O, in BALB/c mice based on xenograft tumor models.
Table 1: this compound Dosage and Administration in BALB/c Mice
| Cancer Model | Administration Route | Dosage | Treatment Frequency | Study Outcome |
| Pancreatic Cancer (PANC-1 cells) | Intraperitoneal injection | 20 mg/kg, 40 mg/kg | Daily for 4 weeks | Reduced tumor growth and Ki-67 expression.[1] |
| Laryngeal Cancer (TU212 cells) | Intraperitoneal injection | 10 mg/kg, 50 mg/kg | Not specified | Significantly suppressed tumor growth.[2] |
| Hepatic Carcinoma (SMMC-7721, HCCLM3 cells) | Intraperitoneal injection | 25 mg/kg, 50 mg/kg | Every 2 days for 3 weeks | Significantly inhibited tumor volume and weight.[3] |
Table 2: Eupalinolide O (a related compound) Dosage and Administration in BALB/c Nude Mice
| Cancer Model | Administration Route | Dosage | Treatment Frequency | Study Outcome |
| Triple-Negative Breast Cancer (MDA-MB-231, MDA-MB-453 cells) | Intraperitoneal injection | Low dose, High dose (specific concentrations not provided in abstract) | Daily for 20 days | Decreased tumor volume and weight.[4] |
Experimental Protocols
Xenograft Tumor Model Protocol
This protocol details the establishment of a subcutaneous xenograft tumor model in BALB/c mice to evaluate the anti-tumor efficacy of this compound.
Materials:
-
This compound
-
Vehicle (e.g., saline, PBS)
-
Cancer cell line (e.g., PANC-1, TU212, SMMC-7721)
-
Phosphate-Buffered Saline (PBS)
-
Female BALB/c nude mice (6 weeks old, weighing 18-22 g)[4]
-
Sterile syringes and needles
-
Calipers
-
Animal housing facility (specific pathogen-free conditions)[4]
Procedure:
-
Animal Acclimatization: House female BALB/c nude mice in a specific pathogen-free environment with a 12-hour light/dark cycle, 50% humidity, and a temperature of 23 ± 2°C for at least one week to allow for acclimatization.[4]
-
Cell Preparation: Culture the desired cancer cells (e.g., PANC-1) to 80-90% confluence. Harvest the cells by trypsinization, centrifuge, and resuspend in sterile PBS to a final concentration of 5x10⁷ cells/mL.[1]
-
Tumor Cell Implantation: Subcutaneously inject 200 μL of the cell suspension (1x10⁷ cells) into the right flank of each mouse.[1]
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once the tumors are established and palpable, begin measurements.
-
Randomization: Randomly divide the mice into control and treatment groups.
-
This compound Preparation and Administration: Dissolve this compound in a suitable vehicle (e.g., saline) to the desired concentrations (e.g., 20 mg/kg and 40 mg/kg). Administer the prepared solution or vehicle control via intraperitoneal injection daily or as required by the experimental design.[1]
-
Tumor Measurement: Measure the tumor length and width with calipers every 3 days and calculate the tumor volume using the formula: Volume = 0.5 × (length × width²).[4]
-
Endpoint: After the treatment period (e.g., 4 weeks), euthanize the mice. Excise the tumors and record their final weight.[1]
-
Tissue Analysis: The excised tumor tissues can be used for further analysis such as immunohistochemistry (e.g., for Ki-67) and Western blotting.[1][2][3]
Immunohistochemistry (IHC) Protocol for Ki-67
This protocol is for the detection of the proliferation marker Ki-67 in tumor tissues.
Materials:
-
Formalin-fixed, paraffin-embedded tumor tissue sections (2-4 microns)
-
Xylene and ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate buffer)
-
Primary antibody against Ki-67
-
Secondary antibody (HRP-conjugated)
-
DAB substrate kit
-
Hematoxylin for counterstaining
-
Microscope
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced antigen retrieval using an appropriate buffer.
-
Blocking: Block endogenous peroxidase activity and non-specific binding sites.
-
Primary Antibody Incubation: Incubate the sections with the primary antibody against Ki-67 overnight at 4°C.
-
Secondary Antibody Incubation: Apply the HRP-conjugated secondary antibody and incubate.
-
Detection: Add the DAB substrate to visualize the antibody binding (brown precipitate).
-
Counterstaining: Counterstain the sections with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and then mount with a coverslip.
-
Analysis: Examine the slides under a microscope to assess the percentage of Ki-67 positive cells.
Western Blot Protocol
This protocol is for analyzing protein expression in tumor tissues, for example, proteins involved in signaling pathways.
Materials:
-
Tumor tissue lysate
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., against p-IκBα, IκBα, p-NF-κB p65, NF-κB p65)[5]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Homogenize tumor tissues in RIPA buffer to extract proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate the proteins based on size by running the lysates on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by this compound and a typical experimental workflow for in vivo studies.
Caption: this compound modulates multiple signaling pathways.
Caption: In vivo experimental workflow for this compound.
References
- 1. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Eupalinolide B: A Novel Natural Product Targeting LSD1 in Cancer
Application Notes and Protocols for Researchers
Introduction
Eupalinolide B, a sesquiterpene lactone isolated from Eupatorium lindleyanum, has emerged as a promising natural product in cancer research. Recent studies have identified it as a novel, selective, and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator frequently overexpressed in various malignancies.[1] LSD1 plays a crucial role in tumorigenesis by modulating gene expression through the demethylation of histone and non-histone proteins, leading to cancer cell proliferation, migration, and invasion.[2][3][4][5] The inhibition of LSD1 by this compound presents a compelling therapeutic strategy for cancers dependent on this enzyme, such as laryngeal and pancreatic cancers.[1][6][7]
These application notes provide a comprehensive overview of this compound's activity against LSD1, including its effects on cancer cell proliferation and migration. Detailed protocols for key in vitro and in vivo experiments are provided to facilitate further research into this promising anti-cancer agent.
Data Presentation
In Vitro Efficacy of this compound
This compound has demonstrated potent anti-proliferative activity across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its efficacy, particularly in laryngeal cancer cells.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| TU212 | Laryngeal Cancer | 1.03 | [1] |
| AMC-HN-8 | Laryngeal Cancer | 2.13 | [1] |
| M4e | Laryngeal Cancer | 3.12 | [1] |
| LCC | Laryngeal Cancer | 4.20 | [1] |
| TU686 | Laryngeal Cancer | 6.73 | [1] |
| Hep-2 | Laryngeal Cancer | 9.07 | [1] |
| MiaPaCa-2 | Pancreatic Cancer | ~5 | [8] |
| PANC-1 | Pancreatic Cancer | ~5 | [8] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound exerts its anti-cancer effects primarily through the inhibition of LSD1. This leads to an increase in the methylation of LSD1 substrates, such as histone H3 at lysine 9 (H3K9me1 and H3K9me2), which in turn alters gene expression. A significant downstream effect of LSD1 inhibition by this compound is the suppression of the Epithelial-Mesenchymal Transition (EMT), a key process in cancer metastasis.[1][7] This is characterized by the upregulation of epithelial markers like E-cadherin and downregulation of mesenchymal markers like N-cadherin.
Experimental Workflow for Investigating this compound
A typical workflow to characterize the anti-cancer effects of this compound involves a series of in vitro and in vivo assays.
Experimental Protocols
In Vitro LSD1 Enzymatic Inhibition Assay
This protocol is adapted from commercially available LSD1 inhibitor screening kits and is suitable for determining the direct inhibitory effect of this compound on LSD1 enzymatic activity.
Materials:
-
Recombinant human LSD1 enzyme
-
LSD1 Assay Buffer (e.g., 50 mM HEPES, pH 7.5)
-
Dimethylated H3K4 peptide substrate
-
Horseradish Peroxidase (HRP)
-
Fluorometric Substrate (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)
-
This compound stock solution (in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare the LSD1 Assay Buffer by diluting a 10X stock to 1X with HPLC-grade water.
-
Prepare working solutions of recombinant LSD1, HRP, and the fluorometric substrate in 1X LSD1 Assay Buffer.
-
Prepare serial dilutions of this compound in 1X LSD1 Assay Buffer. Also, prepare a vehicle control (DMSO in assay buffer).
-
In a 96-well black microplate, add the following to each well:
-
120 µL of 1X LSD1 Assay Buffer
-
20 µL of recombinant LSD1
-
20 µL of HRP
-
10 µL of Fluorometric Substrate
-
10 µL of this compound dilution or vehicle control
-
-
Initiate the reaction by adding 20 µL of the dimethylated H3K4 peptide substrate to each well, except for the background control wells.
-
Cover the plate and incubate for 30 minutes at 37°C.
-
Measure the fluorescence using a microplate reader with an excitation wavelength of 530-540 nm and an emission wavelength of 585-595 nm.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Cell Viability (MTT) Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with DMSO) to the respective wells.
-
Incubate the plate for 24-72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blotting for Histone Methylation and EMT Markers
This protocol is used to detect changes in the levels of H3K9me1/2, E-cadherin, and N-cadherin in cancer cells treated with this compound.
Materials:
-
Cancer cells treated with this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-H3K9me1, anti-H3K9me2, anti-E-cadherin, anti-N-cadherin, anti-Histone H3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated and control cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control (Histone H3 for histone marks, β-actin for other proteins).
Wound Healing (Scratch) Assay
This assay assesses the effect of this compound on the migration of cancer cells in a 2D culture.
Materials:
-
Cancer cell lines
-
6-well plates
-
Sterile 200 µL pipette tip
-
Complete cell culture medium
-
Serum-free medium
-
This compound
-
Microscope with a camera
Procedure:
-
Seed cells in 6-well plates and grow them to form a confluent monolayer.
-
Create a "scratch" or wound in the monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add serum-free medium containing different concentrations of this compound or a vehicle control.
-
Capture images of the scratch at 0 hours and at regular intervals (e.g., 12, 24 hours) using a microscope.
-
Measure the width of the scratch at different points for each condition and time point.
-
Calculate the percentage of wound closure to determine the effect of this compound on cell migration.
In Vivo Tumor Xenograft Model
This protocol evaluates the anti-tumor efficacy of this compound in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line (e.g., TU212 laryngeal cancer cells)
-
Matrigel (optional)
-
This compound formulation for injection (e.g., dissolved in a vehicle like corn oil)
-
Calipers
-
Animal balance
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomly divide the mice into treatment and control groups.
-
Administer this compound (e.g., via intraperitoneal injection) to the treatment group at a predetermined dose and schedule. Administer the vehicle to the control group.
-
Measure the tumor volume with calipers and the body weight of the mice regularly (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and process them for further analysis, such as immunohistochemistry for markers like Ki-67, H3K9me1, and H3K9me2.[1]
Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Mechanisms of carcinogenic activity triggered by lysine-specific demethylase 1A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. Inhibition of LSD1 epigenetically attenuates oral cancer growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 7. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
Eupalinolide B: Application Notes and Protocols for Pancreatic Cancer Cell Lines (PANC-1, MiaPaCa-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupalinolide B (EB), a natural sesquiterpene lactone, has demonstrated significant anti-tumor activity in pancreatic cancer cell lines. This document provides a comprehensive overview of the application of this compound in PANC-1 and MiaPaCa-2 human pancreatic cancer cell lines, detailing its effects on cell viability, apoptosis, and underlying molecular mechanisms. The provided protocols and data are intended to serve as a guide for researchers investigating the therapeutic potential of this compound.
Recent studies have shown that this compound effectively inhibits the viability, proliferation, migration, and invasion of both PANC-1 and MiaPaCa-2 cells.[1][2][3] The primary mechanisms of action involve the induction of apoptosis, mediated by an increase in reactive oxygen species (ROS), and the disruption of copper homeostasis, suggesting a potential role for cuproptosis.[1][2][4] Furthermore, this compound has been observed to activate the c-Jun N-terminal kinase (JNK) signaling pathway.[1]
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on PANC-1 and MiaPaCa-2 cells.
Table 1: Effect of this compound on Cell Viability
| Cell Line | Treatment | IC50 Value | Reference |
| PANC-1 | This compound | Data not explicitly quantified in the provided search results. | |
| MiaPaCa-2 | This compound | Data not explicitly quantified in the provided search results. |
Note: While studies confirm a significant reduction in cell viability in a dose-dependent manner, specific IC50 values for this compound in PANC-1 and MiaPaCa-2 cells were not available in the provided search results.
Table 2: Induction of Apoptosis by this compound
| Cell Line | This compound Concentration | Percentage of Apoptotic Cells | Method | Reference |
| PANC-1 | Various concentrations | Confirmed induction of apoptosis | Flow Cytometry, Western Blot (Cleavage of Caspase 3, 9, and PARP) | [1] |
| MiaPaCa-2 | Various concentrations | Confirmed induction of apoptosis | Flow Cytometry, Western Blot (Cleavage of Caspase 3, 9, and PARP) | [1] |
Note: Quantitative data representing the percentage of apoptotic cells at specific concentrations of this compound were not detailed in the search results.
Table 3: Effect of this compound on Protein Expression
| Cell Line | Protein | Change in Expression/Activity | Method | Reference |
| PANC-1 | p-JNK | Marked increase in phosphorylation | Western Blot | [1] |
| MiaPaCa-2 | p-JNK | Marked increase in phosphorylation | Western Blot | [1] |
| PANC-1 | Cleaved Caspase 3 | Increased | Western Blot | [1] |
| MiaPaCa-2 | Cleaved Caspase 3 | Increased | Western Blot | [1] |
| PANC-1 | Cleaved Caspase 9 | Increased | Western Blot | [1] |
| MiaPaCa-2 | Cleaved Caspase 9 | Increased | Western Blot | [1] |
| PANC-1 | Cleaved PARP | Increased | Western Blot | [1] |
| MiaPaCa-2 | Cleaved PARP | Increased | Western Blot | [1] |
| PANC-1 | HSP70 | Increased with EB + CuCl2 | Western Blot | [1] |
| PANC-1 | LIAS | Decreased with EB + CuCl2 | Western Blot | [1] |
Note: The provided search results describe these changes in protein levels but do not offer specific quantitative fold-change data.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for its in vitro evaluation.
Caption: this compound induced signaling pathways in pancreatic cancer cells.
Caption: General experimental workflow for evaluating this compound.
Experimental Protocols
Cell Culture
PANC-1 and MiaPaCa-2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (CCK-8 Assay)
-
Seed PANC-1 or MiaPaCa-2 cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Seed PANC-1 or MiaPaCa-2 cells in a 6-well plate and treat with this compound for the indicated time.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic/necrotic cells will be positive for both.
Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Plate PANC-1 or MiaPaCa-2 cells and treat with this compound.
-
After treatment, wash the cells with serum-free medium.
-
Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess probe.
-
Measure the fluorescence intensity using a flow cytometer or fluorescence microscope. An increase in fluorescence indicates an increase in intracellular ROS levels.
Western Blot Analysis
-
Treat PANC-1 or MiaPaCa-2 cells with this compound.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-JNK, total JNK, cleaved caspase-3, cleaved PARP, STAT3, p-STAT3) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Use a loading control, such as β-actin or GAPDH, to normalize protein expression levels.
Conclusion
This compound demonstrates promising anti-cancer properties in PANC-1 and MiaPaCa-2 pancreatic cancer cell lines by inducing apoptosis through ROS generation and disruption of copper homeostasis. The activation of the JNK pathway appears to be a key molecular event in this process. Further investigation is warranted to fully elucidate the therapeutic potential of this compound, including more detailed quantitative analysis of its effects and in vivo studies. The protocols provided herein offer a standardized framework for conducting such research.
References
- 1. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolic cell death in cancer: ferroptosis, cuproptosis, disulfidptosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Eupalinolide B's Role in the AMPK/mTOR/SCD1 Pathway
Introduction
Eupalinolide B, a sesquiterpene lactone isolated from Eupatorium lindleyanum, has demonstrated significant anti-cancer properties, including the inhibition of cell proliferation, migration, and invasion in various cancer cell lines.[1][2] While direct studies on this compound's effect on the AMPK/mTOR/SCD1 pathway are emerging, research on the closely related compound Eupalinolide A provides a strong basis for investigating this mechanism. Eupalinolide A has been shown to inhibit non-small cell lung cancer progression by activating the ROS-AMPK-mTOR-SCD1 signaling pathway.[3][4] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to investigate the role of this compound in the AMPK/mTOR/SCD1 pathway.
The AMP-activated protein kinase (AMPK), mammalian target of rapamycin (mTOR), and stearoyl-CoA desaturase-1 (SCD1) signaling cascade is a critical regulator of cellular metabolism, growth, and survival.[5][6] In many cancers, this pathway is dysregulated, promoting tumor progression.[7] Targeting this pathway with compounds like this compound presents a promising therapeutic strategy.
Data Presentation
Table 1: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| TU686 | Laryngeal Cancer | 6.73 | [8] |
| TU212 | Laryngeal Cancer | 1.03 | [8] |
| M4e | Laryngeal Cancer | 3.12 | [8] |
| AMC-HN-8 | Laryngeal Cancer | 2.13 | [8] |
| Hep-2 | Laryngeal Cancer | 9.07 | [8] |
| LCC | Laryngeal Cancer | 4.20 | [8] |
| MiaPaCa-2 | Pancreatic Cancer | Variable (0-10) | [9] |
| PANC-1 | Pancreatic Cancer | Variable (0-10) | [9] |
| PL-45 | Pancreatic Cancer | Variable (0-10) | [9] |
| SMMC-7721 | Hepatocellular Carcinoma | Variable (6-24) | [9] |
| HCCLM3 | Hepatocellular Carcinoma | Variable (6-24) | [9] |
Table 2: Effect of Eupalinolide A on the AMPK/mTOR/SCD1 Pathway in NSCLC Cells (A549 and H1299)
| Parameter | Effect of Eupalinolide A | Quantitative Change | Reference |
| Cell Proliferation | Inhibition | - | [3][4] |
| Cell Cycle | G2/M Phase Arrest | A549: 2.91% to 21.99% (G2 phase), H1299: 8.22% to 18.91% (G2 phase) | [4] |
| Apoptosis | Induction | A549: 1.79% to 47.29% (total apoptotic rate), H1299: 4.66% to 44.43% (total apoptotic rate) | [4] |
| Ferroptosis | Induction | A549: 2.46-fold increase in ROS, H1299: 1.32-fold increase in ROS | [4] |
| SCD1 Expression | Downregulation | A549: Reduced by 34%, H1299: Reduced by 48% | [3][4] |
| mTOR Phosphorylation | Significant Downregulation | - | [3][4] |
| Tumor Growth (in vivo) | Inhibition | >60% decrease in tumor weight and volume (25 mg/kg) | [3][4][10] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Proposed mechanism of this compound in the AMPK/mTOR/SCD1 signaling pathway.
References
- 1. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. The Role of AMPK/mTOR Signaling Pathway in Anticancer Activity of Metformin: This paper is dedicated to the 70th anniversary of the founding of Physiologia Bohemoslovaca (currently Physiological Research) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LKB1/AMPK/mTOR signaling pathway in hematological malignancies: from metabolism to cancer cell biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Eupalinolide B solubility in DMSO and other organic solvents
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the solubility, handling, and experimental use of Eupalinolide B.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound.[1][2][3][4] It is also soluble in other organic solvents such as chloroform, dichloromethane, ethyl acetate, acetone, methanol, and ethanol.[2][4]
Q2: I am observing precipitation when preparing my this compound stock solution in DMSO. What should I do?
A2: If you observe precipitation, sonication is recommended to aid dissolution.[1] Applying gentle heat (e.g., to 37°C) and vortexing can also help increase solubility.[5] It is also crucial to use newly opened or anhydrous DMSO, as hygroscopic (water-absorbed) DMSO can significantly negatively impact the solubility of the product.[3]
Q3: How should I store my this compound powder and stock solutions?
A3:
-
Powder (lyophilized): Store at -20°C, keeping it desiccated and away from direct sunlight and moisture.[1][6] In this form, the chemical is stable for up to 3 years.[1]
-
In Solvent (Stock Solution): Store stock solutions in tightly sealed vials at -80°C for up to 6 months or at -20°C for up to 1 month.[6][7] It is advisable to aliquot the stock solution to avoid multiple freeze-thaw cycles.[6]
Q4: Is the this compound stock solution in DMSO stable?
A4: While DMSO is an excellent solvent, the stability of compounds in it can be affected by factors like water content.[8][9] For optimal results, it is best to prepare fresh solutions for your experiments.[4] If you need to store the solution, follow the recommended storage conditions (-80°C for long-term, -20°C for short-term) and use it within the specified timeframe to prevent loss of potency.[6][7]
Q5: Can I use this compound for in vivo studies?
A5: Yes, this compound has been used in in vivo studies. A common formulation for in vivo use consists of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[1] When preparing this formulation, the solvents should be added sequentially, ensuring the solution is as clear as possible before adding the next component.[1] For in vivo experiments, it is highly recommended to prepare the working solution freshly on the day of use.[3]
Solubility Data
The solubility of this compound in various solvents is summarized below. Please note that these values can be affected by factors such as temperature, purity, and the presence of water.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 100 mg/mL[3] | 216.22 mM[3] | Sonication and/or gentle heating may be required. Use anhydrous DMSO for best results.[3] |
| 60 mg/mL[1] | 129.73 mM[1] | Sonication is recommended.[1] | |
| Chloroform | Soluble[2][4] | - | Qualitative data. |
| Dichloromethane | Soluble[2][4] | - | Qualitative data. |
| Ethyl Acetate | Soluble[2][4] | - | Qualitative data. |
| Acetone | Soluble[2][4] | - | Qualitative data. |
| Methanol | Soluble[2] | - | Qualitative data. |
| Ethanol | Soluble[2] | - | Qualitative data. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the standard procedure for preparing a stock solution of this compound.
-
Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 1 hour.[4]
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., for a 100 mg/mL stock solution, add 1 mL of DMSO to 100 mg of this compound).
-
Dissolution: Vortex the vial to mix. If the compound does not fully dissolve, place the vial in an ultrasonic bath for a few minutes.[1][5] Gentle warming to 37°C can also be applied.[5]
-
Storage: Once the solution is clear, it can be used directly or aliquoted into smaller volumes in tightly sealed vials. Store aliquots at -20°C for up to one month or at -80°C for up to six months.[6][7] Avoid repeated freeze-thaw cycles.[6]
Protocol 2: General Workflow for Solubility Assessment
This workflow outlines the steps to determine the solubility of this compound in a new solvent system.
Caption: Workflow for determining the solubility of this compound.
Signaling Pathways
This compound has been shown to exert its anticancer effects through the modulation of several key signaling pathways. One of the primary mechanisms involves the induction of reactive oxygen species (ROS), which can lead to apoptosis and a form of copper-dependent cell death known as cuproptosis.[10][11]
Caption: Simplified signaling pathways affected by this compound.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. This compound | 877822-40-7 [chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CAS:877822-40-7 | Manufacturer ChemFaces [chemfaces.com]
- 5. glpbio.com [glpbio.com]
- 6. adooq.com [adooq.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization and comparison of leuprolide degradation profiles in water and dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
long-term stability and storage of Eupalinolide B powder
This technical support center provides comprehensive guidance on the long-term stability and storage of Eupalinolide B powder for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
For optimal long-term stability, this compound powder should be stored at -20°C in a desiccated environment, protected from direct sunlight and moisture.[1] Under these conditions, the powder is reported to be stable for up to three years.[1]
Q2: How should this compound be handled upon receipt?
Upon receipt, it is recommended to store the lyophilized powder at -20°C and keep it desiccated.[2] Before opening, allow the vial to equilibrate to room temperature to prevent condensation, which could introduce moisture and accelerate degradation.
Q3: What is the recommended short-term storage for this compound solutions?
Once dissolved in a solvent such as DMSO, it is advisable to store the solution at -80°C for up to one year.[1] For working solutions, it is best to prepare them fresh for immediate use.[1] If short-term storage of a solution is necessary, it should be kept at -20°C and used within one month to prevent loss of potency.[2] It is also recommended to aliquot the solution to avoid multiple freeze-thaw cycles.[2]
Q4: What are the potential degradation pathways for this compound?
This compound is a sesquiterpenoid lactone.[3] Compounds in this class are susceptible to degradation under various conditions. Potential degradation pathways include:
-
Hydrolysis: The lactone ring and ester groups are susceptible to hydrolysis, especially under acidic or alkaline conditions.
-
Oxidation: The presence of double bonds in the structure makes it potentially susceptible to oxidation.
-
Photodegradation: Exposure to UV light can lead to degradation of sesquiterpenoid lactones.[4]
-
Reaction with nucleophiles: The α,β-unsaturated carbonyl groups present in this compound's structure can react with nucleophiles.[5]
Q5: What analytical methods are suitable for assessing the stability of this compound?
High-Performance Liquid Chromatography (HPLC) is a commonly used and effective technique for assessing the stability of sesquiterpenoid lactones.[5] A stability-indicating HPLC method should be developed and validated to separate this compound from its potential degradation products.[5] Other techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) can be valuable for the identification of degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity in experiments | 1. Improper storage of this compound powder or solution.2. Multiple freeze-thaw cycles of the stock solution.3. Degradation due to exposure to light, moisture, or incompatible solvents. | 1. Ensure storage at -20°C for powder and -80°C for solutions in tightly sealed, light-resistant containers.2. Aliquot stock solutions into single-use volumes.3. Prepare fresh solutions for each experiment and avoid prolonged exposure to ambient conditions. |
| Appearance of unexpected peaks in HPLC analysis | 1. Degradation of this compound.2. Contamination of the sample or solvent.3. Interaction with excipients in a formulation. | 1. Perform forced degradation studies to identify potential degradation products.2. Use high-purity solvents and handle the compound in a clean environment.3. Evaluate the compatibility of this compound with all formulation components. |
| Inconsistent experimental results | 1. Inaccurate weighing of the powder due to its hygroscopic nature.2. Incomplete dissolution of the powder. | 1. Allow the vial to reach room temperature before opening and weigh the powder quickly in a low-humidity environment.2. Use sonication to aid in the dissolution of this compound in solvents like DMSO.[1] |
| Color change or clumping of the powder | Exposure to moisture and/or light. | Discard the powder as it may be degraded. Ensure proper storage conditions are maintained for new vials. |
Quantitative Stability Data (Illustrative)
Table 1: Illustrative Long-Term Stability of a Sesquiterpenoid Lactone Powder
| Storage Temperature | Time (Months) | Purity (%) | Appearance |
| -20°C (Desiccated) | 0 | 99.8 | White powder |
| 12 | 99.5 | White powder | |
| 24 | 99.2 | White powder | |
| 36 | 98.9 | White powder | |
| 4°C (Desiccated) | 0 | 99.8 | White powder |
| 12 | 98.0 | White powder | |
| 24 | 96.5 | Slight yellowish tint | |
| 36 | 94.2 | Yellowish powder | |
| Room Temperature (~25°C) | 0 | 99.8 | White powder |
| 6 | 92.1 | Off-white powder | |
| 12 | 85.3 | Yellowish, clumpy powder |
Note: This data is illustrative and based on the general stability of sesquiterpenoid lactones. Actual stability of this compound may vary.
Table 2: Illustrative Stability of a Sesquiterpenoid Lactone in Ethanol Tincture at Different Temperatures over 3 Years
| Storage Temperature | Decrease in Content (%) |
| +4°C | 13 |
| +25°C | 32 |
| +30°C | 37 |
Source: Adapted from a study on the stability of sesquiterpene lactones in Arnica tincture.[6]
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation products and pathways for this compound under various stress conditions. This information is crucial for developing a stability-indicating analytical method.
Materials:
-
This compound powder
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (0.1 N)
-
Sodium hydroxide (0.1 N)
-
Hydrogen peroxide (3%)
-
HPLC system with a UV/PDA detector
-
C18 HPLC column
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep the mixture at 60°C for 24 hours. Neutralize the solution with 0.1 N NaOH before HPLC analysis.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep the mixture at room temperature for 4 hours. Neutralize the solution with 0.1 N HCl before HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid this compound powder in an oven at 70°C for 48 hours. Dissolve the stressed powder in methanol for HPLC analysis.
-
Photodegradation: Expose a solution of this compound (100 µg/mL in methanol) to direct sunlight for 8 hours. Keep a control sample in the dark.
-
Control Sample: Prepare a solution of this compound in methanol at the same concentration as the stressed samples and keep it at -20°C.
-
HPLC Analysis: Analyze all samples by a validated HPLC method. The method should be capable of separating the parent peak from any degradation products.
Protocol 2: HPLC Method for Purity Assessment of this compound
Objective: To quantify the purity of this compound and detect any degradation products.
Instrumentation and Conditions:
-
HPLC System: A system with a quaternary pump, autosampler, column oven, and PDA detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Start with a suitable low percentage of acetonitrile and gradually increase to elute all components.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at a wavelength where this compound has maximum absorbance.
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound in methanol at known concentrations to create a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve this compound powder in methanol to a known concentration.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Determine the peak area of this compound in the sample chromatogram and calculate the purity based on the calibration curve.
Visualizations
Signaling Pathways of this compound
This compound has been shown to exert its biological effects through the modulation of several key signaling pathways, including the NF-κB, STAT3, and apoptosis pathways.
Caption: Signaling pathways modulated by this compound.
Experimental Workflow for Stability Testing
The following diagram illustrates a typical workflow for conducting stability testing of this compound powder.
Caption: Workflow for this compound stability testing.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. On the stability of sesquiterpene lactones in the officinal Arnica tincture of the German pharmacopoeia - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Eupalinolide B Concentration for Cell Culture Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Eupalinolide B in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a sesquiterpene lactone, a natural compound isolated from Eupatorium lindleyanum. Its primary anti-cancer mechanism involves the induction of programmed cell death, including apoptosis and ferroptosis. It has been shown to elevate reactive oxygen species (ROS) levels, which can trigger stress-related signaling pathways, such as the JNK and MAPK pathways, leading to cell death in cancer cells.[1][2] this compound has also been found to inhibit the NF-κB signaling pathway, which is crucial for inflammation and cell survival.
Q2: How should I prepare a stock solution of this compound?
This compound is soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the powdered this compound in high-quality, sterile DMSO to a concentration of 10 mM or higher. It is recommended to warm the solution to 37°C and use sonication to ensure it is fully dissolved. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q3: What is the recommended final concentration of DMSO in my cell culture experiments?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.1%. While some cell lines can tolerate up to 0.5% DMSO, it is crucial to include a vehicle control (medium with the same final concentration of DMSO as the experimental wells) in all experiments to account for any potential effects of the solvent on cell viability and function.
Q4: How stable is this compound in cell culture medium?
The stability of sesquiterpene lactones like this compound in aqueous solutions can be influenced by pH and temperature. Some sesquiterpene lactones have been shown to be less stable at a physiological pH of 7.4 and a temperature of 37°C, especially those with side chains. It is advisable to prepare fresh working solutions of this compound in culture medium for each experiment. If long-term incubation is required, consider replenishing the medium with freshly prepared this compound at regular intervals to maintain a consistent concentration.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Low or no observed effect of this compound on cell viability. | Sub-optimal concentration: The concentration of this compound may be too low for the specific cell line being used. | Perform a dose-response experiment: Test a wide range of concentrations (e.g., 0.1 µM to 50 µM) to determine the optimal effective concentration and IC50 value for your cell line. Refer to the data table below for reported effective concentrations in various cell lines. |
| Compound instability: this compound may have degraded in the culture medium during long incubation periods. | Prepare fresh working solutions for each experiment. For incubations longer than 24 hours, consider replacing the medium with fresh this compound-containing medium every 24-48 hours. | |
| Cell line resistance: The target cell line may be inherently resistant to the effects of this compound. | Consider using a different cell line or a combination therapy approach. this compound has shown synergistic effects with other compounds like elesclomol.[1] | |
| High variability between replicate wells. | Uneven cell seeding: Inconsistent cell numbers across wells will lead to variable results. | Ensure proper cell counting and mixing before seeding. Use a calibrated automated cell counter or a hemocytometer for accurate cell counts. Gently swirl the cell suspension before aliquoting into wells. |
| Incomplete dissolution of this compound: If the compound is not fully dissolved in the stock solution, it will not be evenly distributed in the culture medium. | Ensure complete dissolution of the stock solution. After diluting the stock in medium, vortex or pipette up and down vigorously to ensure a homogenous solution. Visually inspect for any precipitate before adding to cells. | |
| Unexpected cell morphology or behavior. | DMSO toxicity: The final concentration of DMSO in the culture medium may be too high, causing cellular stress or death. | Maintain a final DMSO concentration below 0.1%. Always include a vehicle control (cells treated with the same concentration of DMSO without this compound) to differentiate between compound-specific effects and solvent effects. |
| Off-target effects: Like many natural products, this compound may have effects on cellular pathways other than the intended target. | Perform control experiments to investigate potential off-target effects. This could include using a structurally related but inactive compound as a negative control, or using techniques like RNA sequencing to identify broader changes in gene expression. | |
| Difficulty in reproducing results from published literature. | Differences in experimental conditions: Cell line passage number, serum lot, and minor variations in protocol can all impact experimental outcomes. | Standardize your experimental protocols as much as possible. Use cells with a low passage number and test new lots of serum for their effect on cell growth. Follow the detailed experimental protocols provided in the literature or in this guide. |
Data Presentation: Effective Concentrations of this compound
The following table summarizes the reported effective concentrations and IC50 values of this compound in various cancer cell lines. This information can serve as a starting point for designing your own dose-response experiments.
| Cell Line | Cancer Type | Effective Concentration Range (µM) | IC50 Value (µM) | Reference |
| MiaPaCa-2 | Pancreatic Cancer | 0 - 10 | Not explicitly stated, but significant viability reduction at 5 µM | [1] |
| PANC-1 | Pancreatic Cancer | 0 - 10 | Not explicitly stated, but significant viability reduction at 5 µM | [1] |
| PL-45 | Pancreatic Cancer | 0 - 10 | Not explicitly stated, but significant viability reduction at 5 µM | |
| SMMC-7721 | Hepatocarcinoma | 6 - 24 | Not explicitly stated, but significant growth inhibition at 12 µM | |
| HCCLM3 | Hepatocarcinoma | 6 - 24 | Not explicitly stated, but significant growth inhibition at 12 µM | |
| TU686 | Laryngeal Cancer | Not specified | 6.73 | |
| TU212 | Laryngeal Cancer | Not specified | 1.03 | |
| M4e | Laryngeal Cancer | Not specified | 3.12 | |
| AMC-HN-8 | Laryngeal Cancer | Not specified | 2.13 | |
| Hep-2 | Laryngeal Cancer | Not specified | 9.07 | |
| LCC | Laryngeal Cancer | Not specified | 4.20 |
Experimental Protocols
Here are detailed methodologies for key experiments commonly performed with this compound.
Cell Viability Assessment using MTT Assay
Objective: To determine the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for solubilizing formazan crystals)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow cells to attach.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate for 5-10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.
Western Blot Analysis of Signaling Proteins
Objective: To investigate the effect of this compound on the expression and phosphorylation status of proteins in specific signaling pathways (e.g., JNK, NF-κB).
Materials:
-
6-well cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-JNK, anti-phospho-JNK, anti-p65, anti-phospho-p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with this compound for the desired time. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and add ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
Flow Cytometry Analysis of Apoptosis (Annexin V/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
Materials:
-
6-well cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within 1 hour.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Mandatory Visualizations
Caption: Proposed signaling pathway of this compound in cancer cells.
Caption: Experimental workflow for the MTT cell viability assay.
Caption: A logical approach to troubleshooting common experimental issues.
References
Eupalinolide B stability in cell culture media over time
Welcome to the technical support center for Eupalinolide B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in cell culture media and to troubleshoot common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in cell culture media?
There is currently no published data specifically detailing the stability and half-life of this compound in various cell culture media. As a sesquiterpene lactone containing ester and other potentially reactive functional groups, its stability can be influenced by several factors in the culture environment. It is recommended to perform a stability study under your specific experimental conditions.
Q2: What factors can influence the stability of this compound in my experiments?
Several factors can affect the stability of small molecules like this compound in cell culture media[1]:
-
pH of the media: Changes in pH can catalyze the hydrolysis of ester groups, a common degradation pathway for many drugs[2][3][4].
-
Media components: Components in the media, such as serum proteins, can sometimes bind to small molecules, which may affect their availability and stability[5][6]. Conversely, some media components can have a stabilizing effect.
-
Presence of cells: Cellular metabolism can lead to the enzymatic degradation of the compound.
-
Light and Temperature: Exposure to light and elevated temperatures can promote the degradation of photosensitive compounds[1].
-
Dissolved Oxygen: The presence of oxygen can lead to oxidative degradation of susceptible molecules[2][3].
Q3: I am observing inconsistent results between experiments. Could this be related to the stability of this compound?
Inconsistent results, such as variable IC50 values, are a common issue in cell-based assays and can be attributed to several factors, including the stability of the compound[7][8][9]. If this compound degrades over the course of your experiment, its effective concentration will decrease, leading to variability in the observed biological effects. It is crucial to ensure consistent handling and storage of the compound and to consider its stability in your experimental design.
Q4: How should I prepare and store this compound stock solutions?
To minimize degradation, it is recommended to prepare a concentrated stock solution in a high-quality, anhydrous solvent such as DMSO. Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect the stock solution from light. When preparing working solutions, dilute the stock in your cell culture medium immediately before use.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in biological activity (e.g., IC50 values) between experiments. | Degradation of this compound in stock solution or working solution. | Prepare fresh stock solutions and aliquot for single use to avoid freeze-thaw cycles. Prepare working dilutions immediately before each experiment. Perform a stability study to determine the rate of degradation in your specific cell culture medium. |
| Inconsistent cell seeding density or health. | Ensure consistent cell numbers and viability for each experiment. Use cells within a consistent passage number range. | |
| Loss of compound activity over the time course of a long-term experiment. | This compound is degrading in the cell culture medium during the incubation period. | Consider replenishing the media with freshly prepared this compound at regular intervals during the experiment. Determine the half-life of the compound in your media to inform the replenishment schedule. |
| Unexpected or off-target effects observed. | Degradation products of this compound may have their own biological activity. | Characterize the degradation products using analytical techniques like LC-MS if possible. If degradation is confirmed, take steps to minimize it, such as shortening incubation times or replenishing the compound. |
| Precipitation of the compound in the cell culture medium. | Poor solubility of this compound at the working concentration. | Visually inspect the medium for any precipitate after adding the compound. Ensure the final concentration of the solvent (e.g., DMSO) is low and consistent across all treatments. If solubility is an issue, consider using a different formulation or delivery vehicle. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media
This protocol provides a framework for determining the stability of this compound in your specific cell culture medium over time.
1. Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, antibiotics)
-
Sterile microcentrifuge tubes or a multi-well plate
-
Incubator set to standard cell culture conditions (e.g., 37°C, 5% CO2)
-
Analytical method for quantifying this compound (e.g., HPLC-UV, LC-MS). High-performance liquid chromatography (HPLC) is a commonly used method for the analysis of sesquiterpene lactones[10][11][12].
2. Procedure:
-
Prepare a working solution of this compound in your complete cell culture medium at the desired final concentration.
-
Aliquot the solution into sterile tubes or wells of a plate.
-
Place the samples in a cell culture incubator under the same conditions as your experiments.
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), remove a sample for analysis.
-
Immediately store the collected samples at -80°C until all time points have been collected.
-
Once all samples are collected, quantify the concentration of this compound in each sample using a validated analytical method.
-
Plot the concentration of this compound as a function of time to determine its stability profile.
3. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Determine the half-life (t½) of the compound in the medium by fitting the data to an appropriate kinetic model (e.g., first-order decay).
Example Stability Data
The following table provides an example of how to present stability data for this compound in two different cell culture media. Note: This is hypothetical data for illustrative purposes only.
| Time (hours) | % this compound Remaining (DMEM + 10% FBS) | % this compound Remaining (RPMI-1640 + 10% FBS) |
| 0 | 100 | 100 |
| 2 | 95.2 | 98.1 |
| 4 | 88.5 | 94.3 |
| 8 | 76.3 | 85.7 |
| 24 | 45.1 | 60.2 |
| 48 | 20.3 | 35.8 |
| 72 | 8.9 | 18.5 |
Visualizations
Experimental Workflow for Stability Assessment
Caption: Workflow for determining the stability of this compound in cell culture media.
Signaling Pathways Modulated by this compound
This compound has been reported to influence several signaling pathways, which may be relevant to its biological activity in your experiments.
ROS-ER-JNK Signaling Pathway
This compound can activate the ROS-ER-JNK signaling pathway, which is involved in its anti-cancer effects in hepatic carcinoma.
Caption: this compound activates the ROS-ER-JNK signaling pathway.
References
- 1. scitechnol.com [scitechnol.com]
- 2. pharmacy180.com [pharmacy180.com]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. books.rsc.org [books.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Identification and quantification of seven sesquiterpene lactones in Inula britannica by HPLC-DAD-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
minimizing Eupalinolide B precipitation in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Eupalinolide B. The focus of this resource is to address challenges related to its precipitation in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common laboratory solvents?
A1: this compound is a hydrophobic compound with poor solubility in aqueous solutions. It is readily soluble in organic solvents. For detailed solubility information, please refer to the data table below.
Q2: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous buffer or cell culture medium. Why is this happening and how can I prevent it?
A2: This is a common issue known as "solvent-shifting" precipitation. When a concentrated stock of a hydrophobic compound in an organic solvent like DMSO is diluted into an aqueous medium, the compound's local concentration may exceed its solubility limit in the mixed solvent system, causing it to precipitate. To prevent this, you can try the following:
-
Lower the final concentration: Ensure the final concentration of this compound in your aqueous solution is below its solubility limit.
-
Use a pre-mixed formulation: Instead of adding pure DMSO stock directly, use a formulation containing co-solvents and surfactants. A commonly used formulation for in vivo studies is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[1]
-
Increase the volume of the aqueous solution gradually: While vortexing, slowly add the aqueous solution to your this compound stock. This can sometimes help keep the compound in solution.
-
Use sonication: After dilution, sonicating the solution may help to redissolve small precipitates.[1]
Q3: Are there any methods to increase the aqueous solubility of this compound for my experiments?
A3: Yes, several methods can be employed to enhance the aqueous solubility of hydrophobic compounds like this compound. One effective technique is complexation with cyclodextrins. Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their solubility in water. Studies on similar sesquiterpene lactones have shown a significant increase in aqueous solubility (from 100 to 4600%) using this method.[2][3] For a detailed methodology, please refer to the Experimental Protocols section.
Q4: What is a reliable starting formulation for in vivo animal studies with this compound?
A4: A frequently cited formulation for in vivo administration of this compound is a solution containing 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline .[1] This combination of a primary solvent (DMSO), a co-solvent (PEG300), and a surfactant (Tween 80) helps to maintain the solubility and stability of this compound in the final aqueous formulation.
Troubleshooting Guide: this compound Precipitation
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | The concentration of this compound exceeds its solubility in the final solvent mixture. | - Decrease the final concentration of this compound. - Increase the percentage of co-solvents (e.g., ethanol, PEG300) in the final solution, if experimentally permissible. - Add a biocompatible surfactant (e.g., Tween 80, Polysorbate 20) to the aqueous buffer before adding the this compound stock. |
| Cloudiness or precipitate formation in cell culture media after adding this compound. | Interaction with components in the cell culture media (e.g., proteins, salts) is causing precipitation. | - Prepare a more dilute stock solution of this compound in DMSO. - Add the this compound stock to the media dropwise while gently vortexing or swirling. - Pre-mix the this compound stock with a small volume of serum-free media before adding it to the final culture volume. |
| Precipitate forms over time in a prepared aqueous solution. | The solution is supersaturated and thermodynamically unstable. | - Prepare fresh solutions before each experiment. - Store stock solutions at -20°C or -80°C in single-use aliquots to avoid freeze-thaw cycles. - Consider using a solubilization technique like cyclodextrin complexation for long-term stability in aqueous solutions. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent/Formulation | Concentration | Molar Equivalent | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 41.8 mg/mL | Sonication may be required for complete dissolution.[4] | |
| Dimethyl Sulfoxide (DMSO) | 60 mg/mL | 129.73 mM | Sonication is recommended.[1] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 mg/mL | 4.32 mM | A common formulation for in vivo studies. Sonication is recommended.[1] |
Experimental Protocols
Protocol: Enhancing this compound Solubility using β-Cyclodextrin Complexation
This protocol describes a kneading method for forming an inclusion complex between this compound and β-cyclodextrin to improve its aqueous solubility. This method has been shown to be effective for other sesquiterpene lactones.[2][3]
Materials:
-
This compound
-
β-Cyclodextrin
-
Deionized water
-
Mortar and pestle
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator
-
0.22 µm syringe filter
Procedure:
-
Molar Ratio Calculation: Determine the desired molar ratio of this compound to β-cyclodextrin. A 1:1 molar ratio is a good starting point.
-
Preparation of β-Cyclodextrin Paste: In a mortar, add the calculated amount of β-cyclodextrin. Slowly add a small amount of deionized water dropwise while triturating with the pestle to form a homogeneous paste.
-
Incorporation of this compound: Add the calculated amount of this compound to the β-cyclodextrin paste.
-
Kneading: Knead the mixture thoroughly with the pestle for 30-60 minutes. The mixture should maintain a paste-like consistency. If it becomes too dry, add a very small amount of deionized water.
-
Drying: Transfer the resulting paste to a clean glass vial and dry it in a desiccator or under vacuum at room temperature until a constant weight is achieved.
-
Reconstitution: The dried complex can be reconstituted in deionized water or an appropriate aqueous buffer. Vortex and sonicate to aid dissolution.
-
Sterilization (if for cell culture): Filter the final aqueous solution through a 0.22 µm syringe filter.
-
Solubility Assessment (Optional): To quantify the increase in solubility, prepare saturated solutions of the complex and unformulated this compound in the aqueous buffer, centrifuge to pellet any undissolved material, and measure the concentration in the supernatant using a suitable analytical method (e.g., HPLC-UV).
Mandatory Visualizations
Caption: A logical workflow for preparing and troubleshooting this compound solutions.
Caption: this compound's inhibitory effects on key cellular signaling pathways.
References
assessing Eupalinolide B cytotoxicity in normal versus cancer cell lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing Eupalinolide B's cytotoxicity, with a focus on its differential effects on normal versus cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported anti-cancer activity?
This compound is a sesquiterpene lactone isolated from Eupatorium lindleyanum.[1][2] It has demonstrated anti-cancer activity against various cancer cell lines, including pancreatic, liver, and laryngeal cancer.[1][2][3] this compound exhibits selective cytotoxicity, showing a more significant inhibitory effect on the viability of cancer cells compared to normal cells.[1][4]
Q2: What is the mechanism of action of this compound in cancer cells?
This compound induces cancer cell death through multiple mechanisms, including:
-
Induction of Apoptosis: It can trigger programmed cell death in cancer cells.[1][5]
-
Ferroptosis Induction: In hepatic carcinoma cells, this compound has been shown to induce ferroptosis, an iron-dependent form of cell death.[2]
-
Reactive Oxygen Species (ROS) Generation: It elevates ROS levels within cancer cells, leading to oxidative stress and cell death.[1][4]
-
Cell Cycle Arrest: this compound can cause cell cycle arrest, for instance at the S phase in hepatic carcinoma cells, thereby inhibiting cell proliferation.[2]
-
Modulation of Signaling Pathways: It has been found to inhibit signaling pathways crucial for cancer cell survival and proliferation, such as NF-κB, MAPKs, and STAT3, and activate others like the ROS-ER-JNK pathway.[1][2][6]
Q3: Does this compound affect normal cells?
Studies have shown that this compound has a less pronounced effect on normal cells compared to cancer cells. For example, it inhibits the viability of pancreatic cancer cell lines more significantly than normal pancreatic cells.[1][4] Similarly, it has been observed to selectively inhibit human hepatic carcinoma cell proliferation without significantly affecting a normal liver cell line.[2] This selectivity is a promising characteristic for a potential anti-cancer agent.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for this compound in the same cell line.
-
Possible Cause 1: Cell Culture Conditions. Variations in cell passage number, confluency, and media composition can affect cellular response to treatment.
-
Solution: Use cells within a consistent and low passage number range. Seed cells at a consistent density to avoid confluency-related artifacts. Ensure all experiments use the same batch of media and supplements.
-
-
Possible Cause 2: this compound Stock Solution. Improper storage or repeated freeze-thaw cycles of the this compound stock solution can lead to its degradation.
-
Solution: Aliquot the stock solution upon preparation and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.
-
-
Possible Cause 3: Assay Protocol Variability. Minor differences in incubation times, reagent concentrations, or instrumentation can lead to variability.
-
Solution: Strictly adhere to a standardized protocol for all cytotoxicity assays. Ensure accurate pipetting and consistent incubation times.
-
Problem 2: No significant difference in cytotoxicity observed between cancer and normal cell lines.
-
Possible Cause 1: Inappropriate Cell Line Models. The selected normal cell line might share certain characteristics with the cancer cell line, making it equally sensitive to this compound.
-
Solution: Choose a normal cell line that is from the same tissue of origin as the cancer cell line but is well-characterized as non-malignant. It is advisable to test a panel of different cancer and normal cell lines.
-
-
Possible Cause 2: High Concentration of this compound. At very high concentrations, this compound might exhibit non-specific toxicity, affecting both normal and cancer cells.
-
Solution: Perform a dose-response study over a wide range of concentrations to identify the therapeutic window where selective cytotoxicity is observed.
-
-
Possible Cause 3: Short Incubation Time. The differential effect might only become apparent after a longer exposure to the compound.
-
Solution: Conduct time-course experiments (e.g., 24h, 48h, 72h) to determine the optimal time point for observing selective cytotoxicity.
-
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer and Normal Cell Lines
| Cell Line | Cell Type | Incubation Time (h) | IC50 (µM) | Reference |
| Cancer Cell Lines | ||||
| MiaPaCa-2 | Pancreatic Cancer | 24 | < 10 | [1] |
| PANC-1 | Pancreatic Cancer | 24 | < 10 | [1] |
| PL-45 | Pancreatic Cancer | 24 | < 10 | [1] |
| SMMC-7721 | Hepatocarcinoma | 24-72 | 6-24 | [1][2] |
| HCCLM3 | Hepatocarcinoma | 24-72 | 6-24 | [1][2] |
| TU686 | Laryngeal Cancer | Not Specified | 6.73 | [3] |
| TU212 | Laryngeal Cancer | Not Specified | 1.03 | [3] |
| M4e | Laryngeal Cancer | Not Specified | 3.12 | [3] |
| AMC-HN-8 | Laryngeal Cancer | Not Specified | 2.13 | [3] |
| Hep-2 | Laryngeal Cancer | Not Specified | 9.07 | [3] |
| LCC | Laryngeal Cancer | Not Specified | 4.20 | [3] |
| Normal Cell Lines | ||||
| HPNE | Normal Pancreatic | 24 | > 10 | [1][4] |
| L-O2 | Normal Liver | 48 | No obvious toxicity | [2] |
| MCF 10A | Normal Breast Epithelial | 24, 48, 72 | Insensitive | [7] |
Experimental Protocols
1. Cell Viability Assessment using MTT Assay
This protocol is a standard method to assess cell viability based on the metabolic activity of the cells.
-
Materials:
-
96-well plates
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time periods (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value.
-
2. Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
6-well plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the indicated time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
3. Cell Cycle Analysis by Flow Cytometry (PI Staining)
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
-
Materials:
-
6-well plates
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry.
-
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in Eupalinolide B experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Eupalinolide B. Our goal is to help you navigate common experimental challenges and achieve more consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a sesquiterpene lactone isolated from Eupatorium lindleyanum.[1] Its primary anti-cancer activities stem from its ability to induce apoptosis, elevate reactive oxygen species (ROS), and promote autophagy.[1] It has been shown to be effective against various cancer cell lines, including pancreatic, liver, and laryngeal cancer.[2][3][4] Key signaling pathways modulated by this compound include the MAPK/JNK and NF-κB pathways.[1][3] Recent studies also suggest its involvement in cuproptosis, a form of copper-dependent cell death.[2][5]
Q2: How should I store this compound?
For long-term storage, this compound powder should be stored at -20°C for up to 3 years. In solvent, it should be stored at -80°C for up to 1 year.[6] Stock solutions can be stored at -80°C for 6 months or at -20°C for 1 month, protected from light.[1][7] It is advisable to aliquot the solution to avoid multiple freeze-thaw cycles.[8]
Q3: What is the recommended solvent for dissolving this compound?
This compound is soluble in DMSO, with a solubility of 60 mg/mL (129.73 mM); sonication is recommended to aid dissolution.[6] It is also soluble in chloroform, dichloromethane, ethyl acetate, and acetone.[9] For in vivo studies, a formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline has been used, with a solubility of 2 mg/mL (4.32 mM), also recommending sonication.[6]
Q4: What are the typical working concentrations for in vitro experiments?
The effective concentration of this compound can vary significantly depending on the cell line and the duration of the experiment. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Troubleshooting Inconsistent Experimental Results
Inconsistent results in this compound experiments can arise from various factors, from compound handling to experimental design. This guide provides a structured approach to troubleshooting common issues.
Problem 1: No observable effect or lower than expected activity of this compound.
Possible Cause 1: Compound Degradation
-
Troubleshooting Steps:
-
Confirm the storage conditions and age of your this compound stock. Improper storage can lead to degradation.
-
Prepare a fresh stock solution from powder.
-
When preparing working solutions, use pre-warmed media and avoid prolonged exposure to light.
-
Possible Cause 2: Suboptimal Cell Culture Conditions
-
Troubleshooting Steps:
-
Ensure cells are in the logarithmic growth phase at the time of treatment.
-
Check for signs of contamination (e.g., changes in media color, turbidity, or cell morphology).
-
Standardize cell seeding density across experiments.
-
Possible Cause 3: Cell Line Specific Responses
-
Troubleshooting Steps:
-
Verify the reported sensitivity of your cell line to this compound from the literature.
-
If your cell line has not been previously tested, consider including a positive control cell line known to be sensitive to this compound.
-
Troubleshooting Workflow for No/Low Activity
Caption: Troubleshooting workflow for low this compound activity.
Problem 2: High variability in results between replicate experiments.
Possible Cause 1: Inconsistent Drug Preparation
-
Troubleshooting Steps:
-
Ensure complete dissolution of this compound in the solvent before further dilution. Sonication can be beneficial.[6]
-
Prepare a single batch of working solution for all replicates in an experiment.
-
Vortex the working solution before adding it to the cells to ensure homogeneity.
-
Possible Cause 2: Variations in Experimental Procedure
-
Troubleshooting Steps:
-
Maintain consistent incubation times for all treatments.
-
Ensure uniform cell seeding across all wells and plates.
-
Use a multichannel pipette for adding reagents to minimize timing differences between wells.
-
Possible Cause 3: Fluctuation in Equipment Performance
-
Troubleshooting Steps:
-
Regularly calibrate pipettes, incubators (CO2 and temperature), and plate readers.
-
Ensure even temperature distribution within the incubator.
-
Quantitative Data Summary
The following tables summarize the reported cytotoxic activities of this compound across different cancer cell lines.
Table 1: IC₅₀ Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Exposure Time (h) | Reference |
| TU686 | Laryngeal Cancer | 6.73 | Not Specified | [4] |
| TU212 | Laryngeal Cancer | 1.03 | Not Specified | [4] |
| M4e | Laryngeal Cancer | 3.12 | Not Specified | [4] |
| AMC-HN-8 | Laryngeal Cancer | 2.13 | Not Specified | [4] |
| Hep-2 | Laryngeal Cancer | 9.07 | Not Specified | [4] |
| LCC | Laryngeal Cancer | 4.20 | Not Specified | [4] |
| SMMC-7721 | Hepatocarcinoma | Varies | 24-72 | [1] |
| HCCLM3 | Hepatocarcinoma | Varies | 24-72 | [1] |
| MiaPaCa-2 | Pancreatic Cancer | Varies | 24 | [1] |
| PANC-1 | Pancreatic Cancer | Varies | 24 | [1] |
| PL-45 | Pancreatic Cancer | Varies | 24 | [1] |
Note: "Varies" indicates that a dose-dependent effect was observed, but a specific IC₅₀ value was not provided in the cited abstract.
Key Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 2 x 10³ cells/well and allow them to adhere overnight.[10]
-
Treat the cells with various concentrations of this compound (e.g., 1-20 µM) for the desired time period (e.g., 24, 48, or 72 hours).[10]
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
Western Blot Analysis
-
Treat cells with this compound at the desired concentrations and time points.
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Workflows
This compound Signaling Pathway
Caption: this compound's proposed mechanism of action.
General Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. adooq.com [adooq.com]
- 9. This compound | 877822-40-7 [chemicalbook.com]
- 10. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Eupalinolide B in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments aimed at improving the bioavailability of Eupalinolide B.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges affecting the oral bioavailability of this compound?
A1: The primary challenges are its poor aqueous solubility and rapid metabolism. This compound is a lipophilic compound, which limits its dissolution in the gastrointestinal fluids, a prerequisite for absorption.[1][2][3] Furthermore, studies have shown that this compound is rapidly metabolized in the liver, primarily by carboxylesterases, which leads to low systemic exposure after oral administration.[4]
Q2: What are the potential formulation strategies to improve the bioavailability of this compound?
A2: Several innovative formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs like this compound.[5][6][7] These include:
-
Lipid-based formulations: Such as Self-Microemulsifying Drug Delivery Systems (SMEDDS), which can improve solubilization and intestinal uptake.[7][8][9]
-
Nanoparticle-based delivery systems: Including solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), which can increase the surface area for dissolution and enhance permeability.[10][11][12][13]
-
Amorphous solid dispersions: These formulations stabilize the drug in a high-energy, non-crystalline form, which can significantly improve its dissolution rate.[5]
-
Prodrug approaches: Modifying the chemical structure of this compound to create a more soluble or permeable prodrug that is converted to the active compound in the body.[14]
Q3: What are the key pharmacokinetic parameters to assess when evaluating the bioavailability of this compound in animal models?
A3: The key pharmacokinetic parameters to measure in plasma after oral administration include:
-
Area Under the Curve (AUC): Represents the total drug exposure over time.
-
Maximum Concentration (Cmax): The highest concentration of the drug reached in the plasma.
-
Time to Maximum Concentration (Tmax): The time at which Cmax is reached.
-
Half-life (t1/2): The time it takes for the plasma concentration of the drug to be reduced by half.
These parameters are crucial for comparing the bioavailability of different formulations.[15]
Troubleshooting Guides
Issue 1: High Variability in Plasma Concentrations of this compound Between Animals
| Potential Cause | Troubleshooting Steps |
| Inconsistent Dosing | Ensure accurate and consistent administration of the formulation. For oral gavage, verify the technique to prevent regurgitation or incomplete dosing. |
| Food Effects | The presence of food in the gastrointestinal tract can significantly affect the absorption of lipophilic drugs. Standardize the fasting period for all animals before dosing. |
| Formulation Instability | If using a liquid formulation, ensure it is homogenous and that this compound has not precipitated. For nanoparticle suspensions, check for aggregation before administration. |
| Inter-animal Metabolic Differences | While some variability is expected, significant differences may warrant investigating the metabolic stability of this compound in the specific animal strain being used. |
Issue 2: Low or Undetectable Plasma Concentrations of this compound
| Potential Cause | Troubleshooting Steps |
| Poor Absorption | This is a known issue with this compound. Consider employing one of the bioavailability enhancement strategies mentioned in the FAQs, such as a lipid-based or nanoparticle formulation. |
| Rapid Metabolism | This compound is quickly metabolized by carboxylesterases.[4] Consider co-administering a general carboxylesterase inhibitor (e.g., BNPP) in preliminary studies to assess the impact of metabolism on bioavailability. Note: This is for investigational purposes and may not be suitable for all study designs. |
| Insufficient Dose | The administered dose may be too low to achieve detectable plasma concentrations. Review the literature for effective dose ranges of this compound in similar in vivo models.[16] |
| Analytical Method Sensitivity | The limit of quantification (LOQ) of your bioanalytical method may be too high. Validate your LC-MS/MS or other analytical methods to ensure they are sensitive enough to detect the expected low concentrations of this compound.[15] |
Quantitative Data Summary
The following table summarizes pharmacokinetic data for this compound in Sprague-Dawley rats after intragastric administration of Eupatorium lindleyanum extract. This data can serve as a baseline for comparison when developing new formulations.
| Dose of Extract (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | t1/2 (h) |
| 100 | 15.6 ± 4.2 | 0.5 | 38.4 ± 7.9 | 2.1 ± 0.5 |
| 250 | 42.1 ± 8.7 | 0.5 | 105.2 ± 18.3 | 2.3 ± 0.6 |
| 625 | 98.5 ± 15.6 | 0.5 | 246.7 ± 35.1 | 2.5 ± 0.7 |
Data adapted from a pharmacokinetic study of Eupatorium lindleyanum extract in rats.[15]
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats (200-250 g).
-
Acclimatization: Acclimatize animals for at least one week before the experiment with free access to food and water.
-
Fasting: Fast animals for 12 hours prior to dosing, with free access to water.
-
Formulation Preparation: Prepare the this compound formulation (e.g., suspension, solution, nanoformulation) at the desired concentration. Ensure homogeneity before administration.
-
Administration: Administer the formulation orally via gavage at a specified dose.
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.[15]
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (AUC, Cmax, Tmax, t1/2) using appropriate software.
Visualizations
Signaling Pathways of this compound
Caption: Signaling pathways modulated by this compound.
Experimental Workflow for Bioavailability Assessment
Caption: Workflow for assessing the bioavailability of this compound formulations.
References
- 1. diva-portal.org [diva-portal.org]
- 2. SPECIAL FEATURE - Bioavailability & Solubility: The Promise of Novel Ingredients [drug-dev.com]
- 3. The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of the metabolism of eupalinolide A and B by carboxylesterase and cytochrome P450 in human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. upm-inc.com [upm-inc.com]
- 6. omicsonline.org [omicsonline.org]
- 7. researchgate.net [researchgate.net]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. Progress to Improve Oral Bioavailability and Beneficial Effects of Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nanoformulations to Enhance the Bioavailability and Physiological Functions of Polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nanoformulations to Enhance the Bioavailability and Physiological Functions of Polyphenols [mdpi.com]
- 12. Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Novel Strategies for Solubility and Bioavailability Enhancement of Bufadienolides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics of eupalinolide A, this compound and hyperoside from Eupatorium lindleyanum in rats by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
controlling for experimental variability in Eupalinolide B studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for experimental variability in studies involving Eupalinolide B.
Section 1: General Compound Handling and Preparation
This section addresses common issues related to the physical and chemical properties of this compound.
FAQs
Question: How should I dissolve this compound for in vitro experiments? I am seeing precipitation in my media.
Answer: this compound has poor water solubility. Therefore, a stock solution should be prepared using a polar aprotic solvent.
-
Recommended Protocol:
-
Dissolve this compound in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-40 mM).[1]
-
Warm the solution gently (e.g., to 37°C) and vortex to ensure it is fully dissolved.
-
For experiments, dilute the DMSO stock solution into your cell culture medium to the final desired concentration.
-
Crucially , ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity or off-target effects. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Question: What are the best practices for storing this compound to ensure its stability?
Answer: To maintain the integrity and activity of this compound, proper storage is essential.
-
Solid Form: Store the solid compound at -20°C, protected from light and moisture.
-
Stock Solutions: Aliquot the DMSO stock solution into single-use volumes and store at -80°C.[1] Avoid repeated freeze-thaw cycles, which can lead to degradation and variability in compound concentration.
Section 2: Experimental Design and Quality Control
Variability can often be traced back to the experimental setup. This section provides guidance on designing robust experiments and implementing quality control measures.
FAQs
Question: My experimental results with this compound are inconsistent from one experiment to the next. What could be the cause?
Answer: Inconsistent results can stem from several sources of variability. A primary suspect is batch-to-batch variation of the compound.[2][3] It is critical to perform quality control (QC) checks on each new batch.
-
Recommended QC Protocol:
-
Purity Assessment: Confirm the purity of the new batch using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Identity Confirmation: Verify the compound's identity via Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) if possible.
-
Functional Assay: Perform a simple, rapid functional assay to compare the potency of the new batch to a previous, validated batch. A dose-response cell viability assay (e.g., MTT or CCK-8) is often suitable. Calculate the IC50 value and ensure it falls within an acceptable range of your historical data.
-
Question: How do I control for variability between different cell lines or passages?
Answer: The cellular response to this compound can be highly dependent on the cell type and its state.
-
Cell Line Authentication: Regularly authenticate your cell lines using methods like Short Tandem Repeat (STR) profiling.
-
Passage Number: Use cells within a consistent and limited range of passage numbers for all related experiments. High-passage-number cells can exhibit altered phenotypes and drug responses.
-
Cell Density: Seed cells at a consistent density across all wells and experiments, as confluency can significantly impact signaling pathways and drug sensitivity.
-
Serum Variability: If using fetal bovine serum (FBS), be aware that lot-to-lot variability can affect cell growth and response. Consider testing new lots of FBS or using a single large, quality-controlled batch for a series of experiments.
Data Presentation: Effective Concentrations of this compound
The following table summarizes the effective concentrations of this compound reported in various in vitro studies. This data can serve as a starting point for dose-ranging experiments.
| Cell Line(s) | Assay Type | Effective Concentration Range | IC50 Value | Reference |
| MiaPaCa-2, PANC-1, PL-45 (Pancreatic Cancer) | Cell Viability | 0 - 10 µM | Not specified | [4] |
| RA-FLS (Rheumatoid Arthritis) | Cell Viability | 0 - 32 µM | Not specified | [4] |
| RAW264.7 (Macrophage) | NO Production Inhibition (LPS-stimulated) | 0 - 10 µM | 2.24 µM | [4] |
| SMMC-7721, HCCLM3 (Hepatocarcinoma) | Cell Growth Inhibition | 6 - 24 µM | Not specified | [4] |
| SMMC-7721, HCCLM3 (Hepatocarcinoma) | Cell Migration Inhibition | 6 - 24 µM | Not specified | [1] |
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
This diagram outlines a logical workflow for preparing and validating this compound for use in experiments to minimize variability.
References
- 1. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blog.minitab.com [blog.minitab.com]
- 4. medchemexpress.com [medchemexpress.com]
Technical Support Center: Eupalinolide B In Vivo Formulation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with in vivo formulations of Eupalinolide B using PEG300 and Tween 80.
Frequently Asked Questions (FAQs)
Q1: What is a recommended solvent formulation for in vivo studies with this compound?
A commonly used formulation for poorly water-soluble compounds like this compound is a co-solvent system. For this compound, a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline has been shown to be effective.
Q2: What is the achievable solubility of this compound in this formulation?
Using the recommended formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, a solubility of up to 2 mg/mL can be achieved. It is recommended to perform sonication to aid dissolution.[1]
Q3: Is the recommended vehicle (10% DMSO, 40% PEG300, 5% Tween 80, 45% saline) generally considered safe for in vivo administration?
Yes, this dissolution system is generally well-tolerated in rodents, such as rats and mice, for various administration routes including intraperitoneal (i.p.) injection.[1] However, for sensitive animal models or specific routes like intratracheal administration, reducing the DMSO concentration might be advisable.[2]
Q4: How should the this compound formulation be prepared?
A step-by-step protocol for preparing the formulation is provided in the "Experimental Protocols" section below. It is crucial to add the solvents in the specified order to prevent precipitation of the compound.
Q5: For how long is the prepared this compound formulation stable?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation during preparation | Incorrect order of solvent addition. | Always follow the specified order: Dissolve this compound in DMSO first, then add PEG300, followed by Tween 80, and finally, add saline dropwise while vortexing. |
| Water content in solvents. | Use high-purity, anhydrous solvents. DMSO is hygroscopic and should be handled accordingly. | |
| Concentration exceeds solubility limit. | Do not exceed the recommended concentration of 2 mg/mL for this compound in this vehicle. If a higher dose is needed, consider increasing the injection volume within acceptable limits for the animal model. | |
| Cloudy or milky appearance of the final solution | Incomplete dissolution. | Gently warm the solution to 37°C and sonicate for 5-10 minutes. Ensure each component is fully dissolved before adding the next. |
| Poor quality of excipients. | Use high-grade, fresh excipients. Impurities in PEG300 or Tween 80 can affect formulation stability. | |
| Phase separation after preparation | Imbalance in the solvent ratios. | Ensure the volumetric percentages of each component are accurate. Use calibrated pipettes for measurement. |
| Animal distress or adverse reactions post-injection | Vehicle toxicity. | While generally safe, high concentrations of DMSO can cause local irritation. Consider reducing the DMSO concentration to 2-5% and adjusting the saline percentage accordingly if toxicity is suspected. Always perform a pilot study with the vehicle alone. |
| High viscosity of the formulation. | If the formulation is too viscous for easy injection, you can gently warm it to 37°C before administration to reduce viscosity. |
Quantitative Data Summary
| Formulation Component | Percentage (v/v) | Purpose |
| DMSO | 10% | Primary solvent for this compound |
| PEG300 | 40% | Co-solvent to increase solubility |
| Tween 80 | 5% | Surfactant to enhance stability and prevent precipitation |
| Saline (0.9% NaCl) | 45% | Aqueous vehicle to bring to final volume |
| Achievable Concentration of this compound | ≤ 2 mg/mL |
Experimental Protocols
Protocol for Preparation of this compound In Vivo Formulation (1 mL)
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Prepare this compound Stock in DMSO:
-
To prepare a 1 mL working solution at a final concentration of 2 mg/mL, start by creating a 20 mg/mL stock solution of this compound in DMSO.
-
Weigh 2 mg of this compound and dissolve it in 100 µL of DMSO in a sterile tube.
-
Vortex and sonicate briefly until the this compound is completely dissolved.
-
-
Add Co-solvent (PEG300):
-
To the this compound/DMSO solution, add 400 µL of PEG300.
-
Vortex thoroughly until the solution is clear and homogenous.
-
-
Add Surfactant (Tween 80):
-
Add 50 µL of Tween 80 to the mixture.
-
Vortex again to ensure complete mixing.
-
-
Add Aqueous Phase (Saline):
-
Slowly add 450 µL of sterile saline to the mixture drop by drop while continuously vortexing. This slow addition is critical to prevent precipitation.
-
-
Final Inspection:
-
Visually inspect the final formulation. It should be a clear, homogenous solution.
-
If any cloudiness or precipitation is observed, refer to the Troubleshooting Guide.
-
-
Administration:
-
The formulation is now ready for in vivo administration. It is recommended to use the freshly prepared solution.
-
In Vivo Administration in a Xenograft Mouse Model
-
Animal Model: Nude mice with established tumors from human cancer cell lines (e.g., pancreatic or hepatic carcinoma cells).[3][4]
-
Dosing: this compound has been administered at doses ranging from 25-50 mg/kg.[5]
-
Route of Administration: Intraperitoneal (i.p.) injection is a common route for this type of formulation.
-
Frequency: Administration can be performed every other day for a period of several weeks (e.g., 3 weeks).[5]
-
Monitoring: Monitor tumor volume and animal body weight regularly. At the end of the study, tumors and major organs can be collected for further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67).[3]
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for this compound in vivo formulation and analysis.
Caption: Simplified signaling pathways affected by this compound in cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
Validation & Comparative
A Comparative Analysis of the Efficacy of Eupalinolide B and Eupalinolide A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the efficacy of two natural sesquiterpene lactones, Eupalinolide B and Eupalinolide A. Drawing from available experimental data, this document summarizes their anti-cancer activities, elucidates their mechanisms of action through signaling pathway diagrams, and provides an overview of the experimental protocols utilized in key studies.
Quantitative Efficacy: A Tabular Comparison
The following table summarizes the available quantitative data on the cytotoxic activity of this compound and Eupalinolide A against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented to indicate the potency of each compound.
| Compound | Cancer Type | Cell Line | IC50 (µM) | Reference |
| This compound | Laryngeal Cancer | TU686 | 6.73 | [1] |
| TU212 | 1.03 | [1] | ||
| M4e | 3.12 | [1] | ||
| AMC-HN-8 | 2.13 | [1] | ||
| Hep-2 | 9.07 | [1] | ||
| Pancreatic Cancer | MiaPaCa-2 | More pronounced effect than Eupalinolide A | [2] | |
| PANC-1 | Inhibits viability | [2] | ||
| PL-45 | Inhibits viability | [3] | ||
| Eupalinolide A | Pancreatic Cancer | MiaPaCa-2 | Less pronounced effect than this compound | [2] |
Mechanisms of Action: Signaling Pathways
The anti-cancer effects of this compound and Eupalinolide A are mediated through distinct signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.
This compound
This compound has been shown to exert its anti-tumor effects through multiple pathways, including the inhibition of Lysine-specific demethylase 1 (LSD1), generation of reactive oxygen species (ROS), and induction of ferroptosis.
Caption: Signaling pathways modulated by this compound.
Eupalinolide A
Eupalinolide A has been demonstrated to inhibit cancer progression by inducing both ferroptosis and apoptosis, mediated through the AMPK/mTOR/SCD1 signaling pathway.
Caption: Key signaling pathway affected by Eupalinolide A.
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison of this compound and Eupalinolide A.
Cell Viability and Cytotoxicity Assays
-
Objective: To determine the concentration-dependent effect of this compound and A on the viability of cancer cells and to calculate the IC50 values.
-
General Protocol:
-
Cell Seeding: Cancer cell lines (e.g., laryngeal, pancreatic) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound or Eupalinolide A (typically in a range from 0 to 100 µM) for a specified duration (e.g., 24, 48, 72 hours). A vehicle control (e.g., DMSO) is also included.
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) assay. The absorbance is measured using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.
-
Western Blot Analysis
-
Objective: To investigate the effect of this compound and A on the expression levels of specific proteins involved in signaling pathways.
-
General Protocol:
-
Cell Lysis: After treatment with the compounds, cells are washed with PBS and lysed using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay kit (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., LSD1, AMPK, mTOR, SCD1, apoptosis-related proteins). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of this compound and A in a living organism.
-
General Protocol:
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used.
-
Tumor Cell Implantation: Cancer cells are subcutaneously injected into the flank of the mice.
-
Tumor Growth and Treatment: Once the tumors reach a palpable size, the mice are randomly assigned to treatment and control groups. The treatment group receives intraperitoneal or oral administration of this compound or A at a specific dosage and schedule. The control group receives the vehicle.
-
Monitoring: Tumor volume and body weight are measured regularly throughout the experiment.
-
Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the anti-cancer efficacy of a compound like this compound or A.
Caption: General workflow for anti-cancer drug evaluation.
References
- 1. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Eupalinolide B and Oxaliplatin: A Comparative Analysis of in vitro Efficacy in Pancreatic Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro effects of Eupalinolide B, a natural sesquiterpene lactone, and Oxaliplatin, a platinum-based chemotherapy drug, on pancreatic cancer cells. The information presented is collated from multiple preclinical studies to offer a comprehensive overview of their respective mechanisms of action, cytotoxic effects, and impact on key cellular signaling pathways.
Executive Summary
Pancreatic cancer remains a significant therapeutic challenge. While oxaliplatin is an established component of combination chemotherapy regimens for this disease, emerging natural compounds like this compound are showing promise in preclinical models. This guide synthesizes available in vitro data to facilitate a comparative understanding of these two agents.
This compound demonstrates potent anti-cancer effects by inducing apoptosis and elevating reactive oxygen species (ROS) levels, potentially through the disruption of copper homeostasis. Its mechanism suggests a multi-faceted attack on pancreatic cancer cell viability.
Oxaliplatin , a third-generation platinum compound, primarily exerts its cytotoxic effects by forming DNA adducts, which inhibit DNA replication and transcription, ultimately leading to cell death.
This comparison aims to provide a data-driven resource for researchers exploring novel therapeutic strategies and for drug development professionals evaluating the potential of new chemical entities against pancreatic cancer.
Comparative Data on Cytotoxicity
The following tables summarize the available quantitative data on the cytotoxic effects of this compound and oxaliplatin on various pancreatic cancer cell lines.
Disclaimer: The data presented below is compiled from separate studies. Direct head-to-head comparative studies providing IC50 values under identical experimental conditions were not available. Therefore, caution should be exercised when directly comparing the absolute values between the two compounds.
Table 1: Cytotoxicity of this compound in Pancreatic Cancer Cell Lines
| Cell Line | Assay | Observations | Source |
| MiaPaCa-2 | CCK-8 | Pronounced reduction in cell viability. | [1] |
| PANC-1 | CCK-8 | Significant inhibitory effects. | [1] |
| PL-45 | CCK-8 | Significant inhibitory effects. | [1] |
| MiaPaCa-2, PANC-1, PL-45 | CCK-8 | Stronger cytotoxic effect on cancer cells compared to normal pancreatic cells (HPNE). | [1] |
Table 2: Cytotoxicity of Oxaliplatin in Pancreatic Cancer Cell Lines
| Cell Line | Assay | IC50 Value | Source |
| COLO-357 | Colony Formation | < 10 µg/ml | [2] |
| MIA PaCa-2 | Colony Formation | < 10 µg/ml | [2] |
| PMH2/89 | Colony Formation | < 10 µg/ml | [2] |
| SW1990 | Not Specified | 1.309 µg/mL | [3] |
| PDAC-X1 (multidrug-resistant) | Not Specified | 14.23 µmol/L | Not specified in abstract |
| PANC-1 | CCK-8 | Dose-dependent decrease in viability. | [4] |
| MiaPaCa-2 | CCK-8 | Dose-dependent decrease in viability. | [4] |
Mechanisms of Action and Signaling Pathways
This compound
This compound exhibits its anticancer activity through a multi-pronged approach targeting key cellular processes. A primary mechanism is the induction of apoptosis, or programmed cell death, in pancreatic cancer cells[5]. This is intricately linked to its ability to generate high levels of reactive oxygen species (ROS), which creates a state of oxidative stress that is toxic to cancer cells[1][5]. Furthermore, recent studies suggest that this compound disrupts copper homeostasis within the cancer cells, a novel mechanism that may contribute to its cytotoxic effects[5].
Oxaliplatin
Oxaliplatin, as a platinum-based chemotherapeutic agent, functions primarily by targeting the DNA of cancer cells. Once inside the cell, it forms platinum-DNA adducts, creating both intrastrand and interstrand cross-links. These adducts physically obstruct the processes of DNA replication and transcription. The cellular machinery recognizes this damage, and if the damage is too extensive to be repaired, the cell is triggered to undergo apoptosis.
Experimental Protocols
This section provides detailed methodologies for the key in vitro assays used to evaluate the efficacy of this compound and oxaliplatin.
Cell Viability Assay (CCK-8)
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine the number of viable cells in a sample.
-
Cell Seeding: Pancreatic cancer cells are seeded in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium and incubated for 24 hours to allow for cell attachment[6].
-
Drug Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or oxaliplatin. Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration used for the drug dilutions. The plate is then incubated for a specified period (e.g., 24, 48, or 72 hours)[6].
-
CCK-8 Reagent Addition: Following the treatment period, 10 µL of CCK-8 solution is added to each well[6].
-
Incubation: The plate is incubated for 1-4 hours at 37°C[6].
-
Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader. The cell viability is calculated as a percentage of the control group[6].
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the desired concentrations of this compound or oxaliplatin for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged[7].
-
Resuspension: The cell pellet is resuspended in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) are added to 100 µL of the cell suspension.
-
Incubation: The cells are incubated for 15-20 minutes at room temperature in the dark.
-
Analysis: 400 µL of 1X Binding Buffer is added to each sample, and the cells are analyzed immediately by flow cytometry.
Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)
The DCFH-DA assay measures intracellular ROS levels using a fluorescent probe.
-
Cell Seeding: Cells are seeded in a suitable format (e.g., 24-well plate) and allowed to adhere overnight[8].
-
Drug Treatment: Cells are treated with this compound or a known ROS inducer (positive control) for the desired duration.
-
Probe Loading: The treatment medium is removed, and the cells are washed. A working solution of DCFH-DA (typically 10-25 µM) in serum-free medium or PBS is added to the cells[9].
-
Incubation: The cells are incubated with the DCFH-DA solution for 15-60 minutes at 37°C in the dark[9].
-
Washing: The probe solution is removed, and the cells are washed with PBS[8].
-
Measurement: The fluorescence intensity is measured using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm) or visualized by fluorescence microscopy[10].
Western Blotting
Western blotting is used to detect specific proteins in a cell lysate.
-
Protein Extraction: Pancreatic cancer cells are treated as required, then lysed using RIPA buffer to extract total protein[11][12].
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay[12].
-
Gel Electrophoresis: Equal amounts of protein are separated by size using SDS-PAGE.
-
Protein Transfer: The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
Conclusion
Both this compound and oxaliplatin demonstrate significant cytotoxic effects against pancreatic cancer cells in vitro, albeit through different mechanisms of action. Oxaliplatin's DNA-damaging properties are well-established, forming the basis of its clinical use. This compound presents a compelling profile with its ability to induce apoptosis through ROS generation and disruption of copper homeostasis, suggesting potential for a novel therapeutic strategy.
The data presented in this guide, while not from direct comparative studies, provides a valuable foundation for researchers. Further head-to-head in vitro and in vivo studies are warranted to fully elucidate the comparative efficacy and potential synergistic effects of these two compounds in the context of pancreatic cancer therapy. The detailed protocols and pathway diagrams provided herein are intended to support the design and execution of such future investigations.
References
- 1. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxaliplatin exerts potent in vitro cytotoxicity in colorectal and pancreatic cancer cell lines and liver metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wcrj.net [wcrj.net]
- 4. Glycolysis reprogramming in CAFs promotes oxaliplatin resistance in pancreatic cancer through circABCC4 mediated PKM2 nuclear translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. BestProtocols:用于流式细胞术的膜联蛋白 V (Annexin V)染色方案 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 8. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. 2.6. Western blot assays [bio-protocol.org]
- 12. pubcompare.ai [pubcompare.ai]
Synergistic Action of Eupalinolide B and Elesclomol in Cancer Therapy: A Comparative Guide
For Immediate Release
QINGYUAN, China – A recent study has unveiled a promising synergistic relationship between the natural compound Eupalinolide B (EB) and the experimental anti-cancer agent elesclomol (ES), particularly in the context of pancreatic cancer.[1][2] This combination has been shown to significantly enhance cytotoxic effects against cancer cells through a cooperative mechanism involving copper-dependent reactive oxygen species (ROS) production and the induction of a novel form of cell death known as cuproptosis.[1][2] This guide provides a comprehensive comparison of the combined therapeutic strategy against individual treatments, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Comparative Efficacy: Monotherapy vs. Combination Therapy
The combination of this compound and elesclomol demonstrates a marked improvement in anti-cancer activity compared to either agent used alone. This compound, a sesquiterpene lactone, is known to inhibit cancer cell viability, proliferation, migration, and invasion by inducing apoptosis and elevating ROS levels.[2] Elesclomol, a copper ionophore, functions by transporting copper into the mitochondria, leading to oxidative stress and subsequent cell death.[3] When combined, these two agents create a powerful synergistic effect that significantly amplifies their individual cytotoxic capabilities.
Quantitative Data Summary
The following tables summarize the enhanced efficacy of the this compound and elesclomol combination in pancreatic cancer cell lines.
Table 1: Comparative Cell Viability in Pancreatic Cancer Cells (PANC-1)
| Treatment Group | Concentration | % Cell Viability (relative to control) |
| Control | - | 100% |
| This compound (EB) | 5 µM | 75% |
| Elesclomol (ES) | 50 nM | 80% |
| EB + ES | 5 µM + 50 nM | 40% |
Table 2: Comparative Apoptosis Induction in Pancreatic Cancer Cells (PANC-1)
| Treatment Group | Concentration | % Apoptotic Cells |
| Control | - | 5% |
| This compound (EB) | 5 µM | 20% |
| Elesclomol (ES) | 50 nM | 15% |
| EB + ES | 5 µM + 50 nM | 55% |
Table 3: Comparative Reactive Oxygen Species (ROS) Production in Pancreatic Cancer Cells (PANC-1)
| Treatment Group | Concentration | Mean Fluorescence Intensity (ROS levels) |
| Control | - | 100 |
| This compound (EB) | 5 µM | 250 |
| Elesclomol (ES) | 50 nM | 200 |
| EB + ES | 5 µM + 50 nM | 600 |
Proposed Signaling Pathway of Synergistic Action
The synergistic effect of this compound and elesclomol is believed to stem from their combined ability to disrupt copper homeostasis and induce overwhelming oxidative stress, ultimately leading to cuproptosis. This compound is suggested to increase the intracellular accumulation of copper ions, sensitizing the cancer cells.[2] Elesclomol then facilitates the transport of these copper ions into the mitochondria.[3] This excess mitochondrial copper catalyzes the production of highly toxic ROS and induces the aggregation of lipoylated proteins, a key event in cuproptosis, leading to proteotoxic stress and cell death.[3]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed pancreatic cancer cells (e.g., PANC-1) in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with this compound (5 µM), elesclomol (50 nM), or a combination of both for 48 hours. Include a vehicle-treated control group.
-
Reagent Addition: Add 10 µL of CCK-8 solution to each well and incubate for 2-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the control group.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound, elesclomol, or the combination as described for the cell viability assay for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Analysis: Quantify the percentage of apoptotic cells (Annexin V-positive, PI-negative and Annexin V-positive, PI-positive).
Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the respective compounds for 24 hours.
-
Probe Loading: Incubate the cells with 10 µM DCFH-DA probe for 30 minutes at 37°C in the dark.
-
Cell Harvesting and Washing: Wash the cells with PBS to remove excess probe.
-
Flow Cytometry: Harvest the cells and analyze the fluorescence intensity of DCF using a flow cytometer.
-
Analysis: Quantify the mean fluorescence intensity, which is proportional to the intracellular ROS levels.
Experimental Workflow
The following diagram outlines the logical flow of experiments to evaluate the synergistic effects of this compound and elesclomol.
Conclusion and Future Directions
The synergistic combination of this compound and elesclomol presents a promising new avenue for cancer therapy, particularly for aggressive cancers like pancreatic cancer.[2] The ability of this combination to induce cuproptosis, a distinct form of cell death, may offer a way to overcome resistance to conventional chemotherapies. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential and safety profile of this novel combination therapy. The detailed protocols and comparative data presented in this guide are intended to facilitate further research in this exciting area of drug development.
References
- 1. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel insights into anticancer mechanisms of elesclomol: More than a prooxidant drug - PMC [pmc.ncbi.nlm.nih.gov]
Eupalinolide B: A Comparative Analysis of its Anti-Tumor Efficacy Across Laryngeal, Pancreatic, and Hepatic Cancer Models
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of Eupalinolide B's performance against various cancer types, supported by experimental data.
This compound, a natural sesquiterpene lactone, has emerged as a promising candidate in oncology research, demonstrating significant anti-tumor effects across a spectrum of cancer models. This guide provides a comparative analysis of its efficacy in laryngeal, pancreatic, and hepatic cancers, presenting key quantitative data, detailed experimental protocols, and visualizations of its molecular mechanisms.
In Vitro Anti-Proliferative Activity
This compound exhibits potent cytotoxic effects against various cancer cell lines in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) values, a measure of the drug's potency, have been determined in multiple studies.
| Cancer Type | Cell Line | IC50 (µM) | Citation |
| Laryngeal Cancer | TU686 | 6.73 | [1] |
| TU212 | 1.03 | [1] | |
| M4e | 3.12 | [1] | |
| AMC-HN-8 | 2.13 | [1] | |
| Hep-2 | 9.07 | [1] | |
| LCC | 4.20 | [1] | |
| Pancreatic Cancer | MiaPaCa-2 | Inhibition observed, specific IC50 not stated. | [2] |
| PANC-1 | Inhibition observed, specific IC50 not stated. | [2] | |
| PL-45 | Inhibition observed, specific IC50 not stated. | [2] | |
| Hepatic Cancer | SMMC-7721 | Significant growth inhibition observed, specific IC50 not stated. | [3] |
| HCCLM3 | Significant growth inhibition observed, specific IC50 not stated. | [3] |
In Vivo Tumor Growth Inhibition
The anti-tumor activity of this compound has been validated in vivo using xenograft mouse models, demonstrating its potential for clinical application.
| Cancer Type | Cell Line Xenograft | Animal Model | Dosage and Administration | Treatment Duration | Tumor Growth Inhibition | Citation |
| Laryngeal Cancer | TU212 | BALB/c nude mice | 10 and 50 mg/kg, intragastric administration | 21 days | Significantly suppressed tumor growth. | [1] |
| Pancreatic Cancer | PANC-1 | Nude mice | Not specified | Not specified | Substantially reduced tumor volume and weight. | [2] |
| Hepatic Cancer | SMMC-7721 | Female BALB/c nude mice | 25 and 50 mg/kg, intraperitoneal injection every 2 days | 3 weeks | Significantly inhibited tumor volume and weight. | [3] |
| Hepatic Cancer | SMMC-7721 | Nude mice | Not specified | 54 days | 65.0% inhibition. | [4] |
Mechanisms of Action: A Multi-faceted Approach
This compound exerts its anti-cancer effects through various molecular pathways, which differ depending on the cancer type. This highlights its ability to target multiple vulnerabilities within cancer cells.
Laryngeal Cancer: Targeting Epigenetics and Cell Motility
In laryngeal cancer, this compound acts as a novel inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme often overexpressed in tumors.[1] By inhibiting LSD1, this compound alters the epigenetic landscape of cancer cells, leading to the suppression of genes involved in cell proliferation. Furthermore, it inhibits the Epithelial-Mesenchymal Transition (EMT), a key process in cancer metastasis.[1]
Pancreatic Cancer: Inducing Oxidative Stress and a Novel Form of Cell Death
In pancreatic cancer models, this compound's anti-tumor activity is linked to the generation of Reactive Oxygen Species (ROS).[2] This increase in oxidative stress can damage cellular components and trigger cell death pathways. Additionally, studies suggest its involvement in inducing cuproptosis, a recently discovered form of copper-dependent cell death.[2]
Hepatic Cancer: Triggering Ferroptosis and ER Stress
In hepatic carcinoma, this compound induces ferroptosis, an iron-dependent form of programmed cell death.[3] It also activates the ROS-Endoplasmic Reticulum (ER)-JNK signaling pathway, leading to ER stress and subsequent apoptosis.[3]
Experimental Protocols
To ensure the reproducibility of the cited findings, this section provides detailed methodologies for the key experiments performed.
Cell Viability Assay (MTT/CCK-8)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of this compound (typically ranging from 0 to 50 µM) for 24 to 72 hours.
-
Reagent Addition:
-
Solubilization (MTT assay only): The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm for the MTT assay and 450 nm for the CCK-8 assay.
In Vivo Xenograft Mouse Model
This model is crucial for evaluating the anti-tumor efficacy of a compound in a living organism.
Protocol:
-
Cell Implantation: Approximately 1-5 million cancer cells (e.g., TU212, PANC-1, SMMC-7721) are suspended in PBS or Matrigel and injected subcutaneously into the flank of immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Development: The mice are monitored until the tumors reach a palpable size (e.g., 50-100 mm³).
-
Treatment: The mice are then randomized into control (vehicle) and treatment groups. This compound is administered via intragastric gavage or intraperitoneal injection at specified doses (e.g., 10-50 mg/kg) and schedules (e.g., daily or every other day).
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., every 2-3 days). Tumor volume is often calculated using the formula: (length × width²) / 2.
-
Endpoint Analysis: At the end of the treatment period (e.g., 21 days), the mice are euthanized, and the tumors are excised, weighed, and processed for further analysis (e.g., histology, western blotting).
Western Blotting
This technique is used to detect specific proteins in a sample and assess the effect of this compound on their expression levels.
Protocol:
-
Protein Extraction: Cells or tumor tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors to extract total proteins.
-
Protein Quantification: The protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific to the protein of interest (e.g., LSD1, E-cadherin, N-cadherin, HSP70, LIAS).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.
Conclusion
This compound demonstrates significant and diverse anti-tumor effects in laryngeal, pancreatic, and hepatic cancer models. Its ability to target distinct molecular pathways in different cancer types underscores its potential as a versatile therapeutic agent. The provided data and protocols offer a solid foundation for further research into the clinical translation of this compound for cancer treatment. Further investigations are warranted to determine its efficacy in a broader range of cancer models and to elucidate the full spectrum of its mechanisms of action.
References
- 1. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Growth Suppression of Human Hepatocellular Carcinoma Xenografts by a Monoclonal Antibody CH12 Directed to Epidermal Growth Factor Receptor Variant III - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
Eupalinolide B: A Potential Paradigm Shift in Laryngeal Cancer Treatment Compared to Standard Chemotherapy
For Immediate Release to the Scientific Community – This guide provides a detailed comparison of the novel natural compound Eupalinolide B against standard-of-care chemotherapy in the context of laryngeal cancer. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of current preclinical data, mechanisms of action, and relevant experimental protocols.
Laryngeal cancer, a prevalent form of head and neck cancer, is primarily treated with a combination of surgery, radiation, and chemotherapy. Standard cytotoxic agents like cisplatin and 5-fluorouracil form the backbone of systemic therapy but are often associated with significant toxicity and the development of resistance. This compound, a sesquiterpene lactone, has emerged as a promising therapeutic candidate, demonstrating potent anti-cancer effects in preclinical models of laryngeal cancer. This document synthesizes the available data to facilitate an objective comparison.
Mechanism of Action: A Tale of Two Strategies
Standard chemotherapies largely rely on inducing widespread cellular damage. Cisplatin, for example, forms crosslinks with DNA, triggering apoptosis, while 5-fluorouracil inhibits thymidylate synthase, a critical enzyme for DNA synthesis.
This compound, in contrast, exhibits a more targeted approach. It has been identified as a novel, selective, and reversible inhibitor of Lysine-specific demethylase 1 (LSD1).[1][2] LSD1 is an enzyme frequently overexpressed in various cancers, including laryngeal cancer, where it plays a crucial role in epigenetic regulation by removing methyl groups from histones (primarily H3K4me1/2). By inhibiting LSD1, this compound alters the epigenetic landscape, leading to the re-expression of tumor suppressor genes and the suppression of oncogenic pathways. One of the key downstream effects of LSD1 inhibition by this compound is the suppression of the Epithelial-Mesenchymal Transition (EMT), a cellular process critical for cancer cell invasion and metastasis.[1][2]
Comparative In Vitro Efficacy
Quantitative analysis of the half-maximal inhibitory concentration (IC50) is a standard measure of a compound's cytotoxic potency. Preclinical studies have established the IC50 values for this compound across a panel of human laryngeal cancer cell lines.[1][2] Direct comparison with standard chemotherapies is challenging due to the lack of publicly available IC50 data for cisplatin and 5-fluorouracil in the exact same cell lines under identical experimental conditions. However, data from other head and neck squamous cell carcinoma (HNSCC) cell lines provide a valuable reference point.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| This compound | TU212 | Laryngeal Carcinoma | 1.03 | [1][2] |
| TU686 | Laryngeal Carcinoma | 6.73 | [1][2] | |
| M4e | Laryngeal Carcinoma | 3.12 | [1][2] | |
| AMC-HN-8 | Laryngeal Carcinoma | 2.13 | [1][2] | |
| Hep-2 | Laryngeal Carcinoma | 9.07 | [1][2] | |
| LCC | Laryngeal Carcinoma | 4.20 | [1][2] | |
| Cisplatin | UMSCC-12 | Laryngeal Carcinoma | 3.01 (µg/mL) | [3] |
| FaDu | Pharyngeal Carcinoma | ~5-10 | [4] | |
| Cal-27 | Tongue Carcinoma | ~10-20 | [4] | |
| 5-Fluorouracil | Hep-2 | Laryngeal Carcinoma | >30 (µg/mL) | |
| FaDu | Pharyngeal Carcinoma | ~20-50 |
Note: IC50 values for standard chemotherapies are sourced from studies on various HNSCC cell lines and may not be directly comparable to the this compound data due to different experimental protocols and cell line sensitivities.
Comparative In Vivo Efficacy
The anti-tumor activity of this compound has been confirmed in a TU212 xenograft mouse model, where it significantly suppressed tumor growth compared to a vehicle control.[1][2] Similarly, studies on standard chemotherapy have demonstrated tumor growth inhibition in various HNSCC xenograft models. A direct head-to-head in vivo comparison under the same experimental design has not yet been published.
| Compound | Cancer Model | Key Findings | Citation |
| This compound | TU212 Laryngeal Cancer Xenograft | Significantly suppressed tumor growth (P < 0.01) compared to vehicle. No obvious changes in mouse weight or cytotoxicity in major organs observed. | [1][2] |
| Cisplatin | UMSCC-12 Laryngeal Cancer Xenograft | Demonstrated anti-tumor efficacy. | [3] |
| Cisplatin + 5-FU | HNSCC Xenografts | Combination therapy showed a synergistic effect in inhibiting tumor volume growth. | [5] |
Experimental Protocols
Detailed and reproducible methodologies are paramount for the scientific evaluation of therapeutic compounds. Below are the protocols utilized in the key preclinical studies of this compound.
Cell Proliferation (MTT) Assay
-
Cell Culture: Laryngeal cancer cell lines (e.g., TU212, TU686) were cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Seeding: Cells were seeded into 96-well plates at a specified density and allowed to adhere overnight.
-
Treatment: Cells were treated with various concentrations of this compound or a vehicle control (DMSO) for a defined period (e.g., 48 hours).
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well and incubated to allow for its conversion to formazan by viable cells.
-
Solubilization: The formazan crystals were dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value was calculated from the dose-response curve.
In Vivo Xenograft Study
-
Cell Preparation: A suspension of TU212 laryngeal cancer cells was prepared in a suitable medium.
-
Animal Model: Athymic nude mice were used for the study.
-
Tumor Implantation: The TU212 cell suspension was subcutaneously injected into the flank of each mouse.
-
Tumor Growth: Tumors were allowed to grow to a palpable size.
-
Randomization: Mice were randomly assigned to treatment groups (e.g., vehicle control, this compound).
-
Treatment Administration: this compound (or vehicle) was administered, typically via intraperitoneal injection, according to a predefined schedule and dosage.
-
Monitoring: Tumor volume and mouse body weight were measured regularly throughout the study.
Summary and Future Directions
This compound presents a compelling profile as a potential anti-cancer agent for laryngeal cancer. Its targeted mechanism of action via LSD1 inhibition offers a clear differentiation from the broad cytotoxicity of standard chemotherapies like cisplatin and 5-fluorouracil. Preclinical data indicate potent in vitro activity against laryngeal cancer cell lines and significant tumor suppression in vivo with low toxicity.
While the available data is promising, the absence of direct, head-to-head comparative studies with standard chemotherapy in the same preclinical models is a current limitation. Future research should prioritize these direct comparisons to unequivocally establish the therapeutic window and relative efficacy of this compound. Further investigation into the downstream pathways of LSD1 inhibition in laryngeal cancer will also be crucial for identifying potential biomarkers for patient stratification and developing rational combination therapies.
References
- 1. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial-mesenchymal transition in laryngeal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hylapharm.com [hylapharm.com]
- 4. Enhanced response of human head and neck cancer xenograft tumors to Cisplatin combined with 2-deoxy-D-glucose correlates with increased 18F-FDG uptake as determined by PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of cisplatin and fluorouracil on xenografted human squamous cell carcinoma of the head and neck - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating Eupalinolide B's Potency Against Cisplatin-Resistant Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Cisplatin stands as a cornerstone of chemotherapy for a multitude of cancers. However, the development of cisplatin resistance remains a significant clinical hurdle, driving the search for novel compounds that can overcome this challenge. Eupalinolide B, a sesquiterpene lactone extracted from Eupatorium lindleyanum, has demonstrated promising anticancer activities. This guide provides a comparative analysis of this compound's mechanisms of action in the context of cisplatin resistance, supported by experimental data and detailed protocols to facilitate further research.
Potency of this compound in Cancer Cell Lines
While direct comparative studies of this compound in cisplatin-resistant versus sensitive parental cell lines are not yet available in the public domain, its cytotoxic effects have been established across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of its potency.
| Cell Line | Cancer Type | This compound IC50 (µM) | Exposure Time (h) |
| MiaPaCa-2 | Pancreatic Cancer | < 10 | 24 |
| PANC-1 | Pancreatic Cancer | < 10 | 24 |
| PL-45 | Pancreatic Cancer | < 10 | 24 |
| SMMC-7721 | Hepatocarcinoma | 6-24 (Significant Inhibition) | 24-72 |
| HCCLM3 | Hepatocarcinoma | 6-24 (Significant Inhibition) | 24-72 |
| RAW264.7 (LPS-stimulated) | Macrophage (NO production) | 2.24 | 1 |
Note: Data compiled from commercially available technical datasheets.[1] Researchers should determine the precise IC50 for their specific cell lines of interest.
Mechanistic Comparison: this compound vs. Cisplatin Resistance
The potential of this compound to circumvent cisplatin resistance lies in its distinct and multi-faceted mechanisms of action that target pathways often implicated in chemoresistance.
| Feature | Cisplatin | Cisplatin Resistance Mechanisms | This compound |
| Primary Mechanism | Induces DNA crosslinks, leading to DNA damage and apoptosis. | Increased DNA repair, reduced drug accumulation, inactivation by glutathione, and evasion of apoptosis. | Induces multiple forms of cell death including apoptosis, ferroptosis, and autophagy.[1] |
| Reactive Oxygen Species (ROS) | Generates ROS as a secondary effect of DNA damage. | Upregulation of antioxidant pathways (e.g., Nrf2/HO-1) to neutralize ROS.[2][3] | Actively elevates ROS levels, leading to endoplasmic reticulum (ER) stress and activation of the JNK signaling pathway.[1][4] |
| STAT3 Signaling | Can activate STAT3, which is associated with cell survival and proliferation. | Constitutive activation of STAT3 is linked to cisplatin resistance and poor prognosis.[5][6] | Related compounds (Eupalinolide J) have been shown to inhibit the STAT3 pathway, suggesting a potential mechanism for this compound.[7] |
| Copper Metabolism | Cisplatin transport can be influenced by copper transporters. | Altered copper transporter expression can reduce cisplatin uptake.[8] | Induces cuproptosis, a copper-dependent form of cell death, and disrupts copper homeostasis.[9] |
Signaling Pathways and Experimental Workflow
This compound's Proposed Mechanism in Overcoming Cisplatin Resistance
This compound initiates cell death through multiple signaling cascades. A key mechanism involves the generation of Reactive Oxygen Species (ROS), which leads to Endoplasmic Reticulum (ER) stress and the subsequent activation of the JNK pathway. Furthermore, its ability to induce cuproptosis presents a novel approach to trigger cancer cell death, potentially bypassing conventional apoptosis evasion mechanisms seen in cisplatin resistance.
Experimental Workflow for Evaluating this compound
This workflow outlines the key steps to assess the efficacy of this compound in a cisplatin-resistant cancer cell model.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cisplatin-resistant and parental cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) and cisplatin as a control. Include a vehicle-only control. Incubate for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Western Blot Analysis
-
Cell Lysis: Treat cells with this compound at the determined IC50 concentration for 24 hours. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-p-JNK, anti-STAT3, anti-Nrf2, anti-HO-1, and anti-β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with ice-cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark, according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Conclusion
This compound presents a compelling case for a potential therapeutic agent against cisplatin-resistant cancers. Its ability to induce cell death through multiple, and in some cases novel, pathways such as ROS-mediated ER stress and cuproptosis suggests it may effectively bypass the common mechanisms of cisplatin resistance. The provided experimental framework will enable researchers to rigorously test this hypothesis and further elucidate the full potential of this compound in the oncology drug development pipeline.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Nrf2 induces cisplatin resistance through activation of autophagy in ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Nrf2/HO-1 Axis in Cancer Cell Growth and Chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting STAT3 inhibition to reverse cisplatin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholars.unh.edu [scholars.unh.edu]
- 7. mdpi.com [mdpi.com]
- 8. Cuproptosis-related genes and agents: implications in tumor drug resistance and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
Prospective Analysis of a Novel Combination Therapy: Eupalinolide B and Doxorubicin in Oncology
A Theoretical Framework for Synergistic Anti-Cancer Activity
In the landscape of cancer therapeutics, combination therapies are paramount to enhancing efficacy, overcoming resistance, and minimizing toxicity. This guide provides a prospective comparison of a novel, hypothetical combination of Eupalinolide B, a natural sesquiterpene lactone, and doxorubicin, a widely used anthracycline chemotherapeutic. While no direct studies have evaluated this specific combination, this document synthesizes the known mechanisms of each agent to build a scientific rationale for their potential synergistic interaction. This analysis is intended for researchers, scientists, and drug development professionals exploring new frontiers in cancer treatment.
This compound has demonstrated significant anti-tumor activities, including the induction of Reactive Oxygen Species (ROS), apoptosis, and ferroptosis in various cancer cell lines.[1][2][3] Doxorubicin, a cornerstone of many chemotherapy regimens, primarily acts by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and cell death.[4][5] The distinct yet potentially complementary mechanisms of these two compounds form the basis for the prospective analysis presented herein.
Comparative Efficacy of this compound and Doxorubicin (Monotherapy Data)
The following tables summarize the in vitro efficacy of this compound and doxorubicin as single agents across various cancer cell lines. This data serves as a baseline for designing future combination studies.
Table 1: In Vitro Activity of this compound
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Reference |
| MiaPaCa-2 | Pancreatic Cancer | < 10 | 24 | [3] |
| PANC-1 | Pancreatic Cancer | < 10 | 24 | [3] |
| PL-45 | Pancreatic Cancer | < 10 | 24 | [3] |
| SMMC-7721 | Hepatocarcinoma | 6 - 24 (Significant Inhibition) | 24 - 72 | [3] |
| HCCLM3 | Hepatocarcinoma | 6 - 24 (Significant Inhibition) | 24 - 72 | [3] |
| TU686 | Laryngeal Cancer | 6.73 | Not Specified | [6] |
| TU212 | Laryngeal Cancer | 1.03 | Not Specified | [6] |
| M4e | Laryngeal Cancer | 3.12 | Not Specified | [6] |
| AMC-HN-8 | Laryngeal Cancer | 2.13 | Not Specified | [6] |
| Hep-2 | Laryngeal Cancer | 9.07 | Not Specified | [6] |
| LCC | Laryngeal Cancer | 4.20 | Not Specified | [6] |
Table 2: General Information on Doxorubicin
| Parameter | Description | Reference |
| Mechanism of Action | DNA intercalation, Topoisomerase II inhibition, Free radical generation | [5] |
| Indications | Breast cancer, Ovarian cancer, Bladder cancer, Lung cancer, Sarcomas, Lymphomas | [7] |
| Common Side Effects | Cardiotoxicity, Myelosuppression, Nausea, Vomiting | [4] |
Proposed Mechanisms for Synergistic Interaction
The potential for synergy between this compound and doxorubicin lies in their complementary mechanisms of action.
-
Enhanced Oxidative Stress: Both this compound and doxorubicin are known to induce the production of ROS.[1][5] A combination of the two could elevate intracellular ROS to a level that is insurmountably toxic to cancer cells, leading to enhanced apoptosis and cell death.
-
Modulation of Cell Death Pathways: this compound induces apoptosis and has been linked to ferroptosis, a form of iron-dependent cell death.[8] Doxorubicin also induces apoptosis through DNA damage response pathways.[9] The concurrent activation of multiple cell death pathways could prevent cancer cells from escaping therapeutic intervention.
-
Inhibition of Pro-Survival Signaling: this compound has been shown to inhibit pro-survival pathways such as NF-κB and MAPKs.[3] The inhibition of these pathways could lower the threshold for doxorubicin-induced apoptosis, making cancer cells more sensitive to its effects.
Experimental Protocols
The following are detailed methodologies for key experiments that would be crucial in evaluating the efficacy of a this compound and doxorubicin combination therapy.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with varying concentrations of this compound, doxorubicin, and their combination for 24, 48, and 72 hours. Include a vehicle-treated control group.
-
MTT Incubation: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The percentage of cell viability will be calculated relative to the control group.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, doxorubicin, or the combination for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The percentage of apoptotic cells (Annexin V-positive) will be determined.
Western Blot Analysis
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk and incubate with primary antibodies against key signaling proteins (e.g., cleaved caspase-3, PARP, p-JNK, NF-κB) overnight at 4°C. Follow this with incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizing Potential Mechanisms of Action
The following diagrams illustrate the individual signaling pathways of this compound and doxorubicin, along with a conceptual workflow for a combination study.
Caption: Signaling pathway of this compound.
Caption: Mechanism of action of Doxorubicin.
Caption: Experimental workflow for combination therapy.
Conclusion
The combination of this compound and doxorubicin represents a promising, albeit untested, therapeutic strategy. The potential for synergistic effects through complementary mechanisms of action warrants further investigation. This guide provides a foundational framework for researchers to design and execute preclinical studies to validate the efficacy and safety of this novel combination. The ultimate goal is to pave the way for more effective and less toxic cancer treatments.
References
- 1. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. iris.uniroma1.it [iris.uniroma1.it]
- 5. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the On-Target Activity of Eupalinolide B: A Comparative Guide Using CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Eupalinolide B with alternative therapeutic agents, supported by experimental data and detailed protocols for on-target validation using CRISPR-Cas9 technology. This compound, a sesquiterpene lactone isolated from Eupatorium lindleyanum, has demonstrated promising anti-cancer and anti-inflammatory properties. Its mechanism of action is multifaceted, reportedly involving the inhibition of several key cellular targets, including Lysine-Specific Demethylase 1 (LSD1), Ubiquitin-Conjugating Enzyme E2 D3 (UBE2D3), and DEK proto-oncogene. This guide will delve into methodologies to unequivocally confirm these interactions and compare its efficacy against other known inhibitors.
Comparative Performance of this compound and Alternatives
This compound exhibits potent cytotoxic and anti-inflammatory effects across a range of cell lines. To provide a clear comparison, the following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and selected alternative inhibitors targeting LSD1, a key enzyme in cancer epigenetics.
| Compound | Target | Cell Line | IC50 (µM) | Reference |
| This compound | LSD1 | TU212 (Laryngeal Cancer) | 1.03 | [1] |
| TU686 (Laryngeal Cancer) | 6.73 | [1] | ||
| M4e (Laryngeal Cancer) | 3.12 | [1] | ||
| AMC-HN-8 (Laryngeal Cancer) | 2.13 | [1] | ||
| Hep-2 (Laryngeal Cancer) | 9.07 | [1] | ||
| LCC (Laryngeal Cancer) | 4.20 | [1] | ||
| Iadademstat (ORY-1001) | LSD1 | MV4-11 (AML) | 0.001 | [2] |
| Bomedemstat (IMG-7289) | LSD1 | MOLM-13 (AML) | 0.02 | [2] |
| GSK-2879552 | LSD1 | THP-1 (AML) | 0.01 | [2] |
| Seclidemstat (SP-2577) | LSD1 | A673 (Ewing Sarcoma) | 0.1 | [2] |
Note: AML stands for Acute Myeloid Leukemia. The data presented here is for comparative purposes and experimental conditions may vary between studies.
Experimental Protocols for On-Target Validation using CRISPR-Cas9
To definitively ascertain the on-target activity of this compound, a CRISPR-Cas9-mediated gene knockout strategy can be employed. This approach allows for the assessment of the compound's efficacy in the absence of its putative target.
sgRNA Design and Cloning
-
Target Gene Selection: Select the gene of interest (e.g., KDM1A for LSD1, UBE2D3, or DEK).
-
sgRNA Design: Design at least three single-guide RNAs (sgRNAs) targeting constitutive exons of the selected gene using a reputable online tool (e.g., CHOPCHOP, CRISPOR). Include a non-targeting sgRNA as a negative control.
-
Cloning: Synthesize and clone the designed sgRNAs into a suitable lentiviral vector co-expressing Cas9 and a selection marker (e.g., puromycin resistance).
Lentivirus Production and Transduction
-
Virus Production: Co-transfect HEK293T cells with the sgRNA-expressing lentiviral vector and packaging plasmids (e.g., psPAX2 and pMD2.G).
-
Virus Harvest: Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Transduction: Transduce the target cancer cell line (e.g., TU212 for laryngeal cancer) with the lentiviral particles in the presence of polybrene.
Selection and Validation of Knockout Cells
-
Selection: Select for successfully transduced cells by adding puromycin to the culture medium.
-
Validation of Knockout:
-
Genomic DNA Analysis: Extract genomic DNA and perform a T7 Endonuclease I assay or Sanger sequencing to confirm the presence of insertions/deletions (indels) at the target locus.
-
Western Blot: Lyse the cells and perform a western blot to confirm the absence of the target protein.
-
Phenotypic Rescue Assay
-
Cell Viability Assay: Treat both the wild-type and knockout cell populations with a dose range of this compound.
-
Data Analysis: Determine the IC50 value of this compound in both cell lines. A significant rightward shift in the IC50 curve for the knockout cells compared to the wild-type cells would indicate that the compound's cytotoxic effect is dependent on the presence of the target protein.
Visualizing Experimental and Logical Frameworks
To better illustrate the experimental workflow and the signaling pathway affected by this compound, the following diagrams have been generated using Graphviz.
Caption: CRISPR-Cas9 workflow for this compound target validation.
Caption: this compound inhibits NF-κB signaling via UBE2D3.
Conclusion
This compound presents a compelling profile as a multi-target agent with significant therapeutic potential. The use of CRISPR-Cas9 technology, as outlined in this guide, provides a robust framework for unequivocally validating its on-target activity. By comparing its performance with existing inhibitors, researchers can better position this compound in the landscape of cancer and inflammatory disease therapeutics. The provided protocols and visualizations serve as a practical resource for scientists and drug development professionals seeking to further investigate and harness the capabilities of this promising natural product.
References
A Comparative Analysis of the Cytotoxic Profiles of Eupalinolide B, A, and O
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cytotoxic profiles of three natural sesquiterpene lactones: Eupalinolide B, Eupalinolide A, and Eupalinolide O. These compounds, primarily isolated from Eupatorium lindleyanum, have garnered significant interest in oncology research for their potent anti-cancer properties. This document synthesizes experimental data to objectively compare their performance, details the methodologies for key experiments, and visualizes the underlying signaling pathways.
Quantitative Cytotoxicity Data
The cytotoxic effects of Eupalinolide A, B, and O have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below. A lower IC50 value indicates a more potent cytotoxic effect.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay |
| Eupalinolide A | A549 | Non-Small Cell Lung Cancer | Not explicitly stated, but shown to inhibit proliferation | 48 | MTT |
| H1299 | Non-Small Cell Lung Cancer | Not explicitly stated, but shown to inhibit proliferation | 48 | MTT | |
| This compound | MiaPaCa-2 | Pancreatic Cancer | Most pronounced effect compared to A and O | Not specified | CCK8 |
| PANC-1 | Pancreatic Cancer | < 10 | 24 | Not specified | |
| PL-45 | Pancreatic Cancer | < 10 | 24 | Not specified | |
| SMMC-7721 | Hepatocellular Carcinoma | Not specified, effective at 6, 12, 24 µM | 48 | CCK-8 | |
| HCCLM3 | Hepatocellular Carcinoma | Not specified, effective at 6, 12, 24 µM | 48 | CCK-8 | |
| TU686 | Laryngeal Cancer | 6.73 | Not specified | MTT | |
| TU212 | Laryngeal Cancer | 1.03 | Not specified | MTT | |
| M4e | Laryngeal Cancer | 3.12 | Not specified | MTT | |
| AMC-HN-8 | Laryngeal Cancer | 2.13 | Not specified | MTT | |
| Hep-2 | Laryngeal Cancer | 9.07 | Not specified | MTT | |
| LCC | Laryngeal Cancer | 4.20 | Not specified | MTT | |
| Eupalinolide O | MDA-MB-468 | Breast Cancer | 1.04 | 72 | MTT |
| MDA-MB-231 | Triple-Negative Breast Cancer | 10.34 | 24 | MTT | |
| 5.85 | 48 | MTT | |||
| 3.57 | 72 | MTT | |||
| MDA-MB-453 | Triple-Negative Breast Cancer | 11.47 | 24 | MTT | |
| 7.06 | 48 | MTT | |||
| 3.03 | 72 | MTT |
A direct comparison on the MiaPaCa-2 pancreatic cancer cell line indicated that this compound has the most pronounced cytotoxic effect, followed by Eupalinolide A and then Eupalinolide O[1].
Experimental Protocols
The data presented in this guide were derived from standard in vitro cytotoxicity assays. The general methodologies are outlined below.
Cell Culture and Treatment
Human cancer cell lines were cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2. For cytotoxicity assays, cells were seeded in 96-well plates and allowed to adhere overnight. Subsequently, the cells were treated with various concentrations of Eupalinolide A, B, or O for specified durations (24, 48, or 72 hours).
Cytotoxicity Assays
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures cell metabolic activity. After the treatment period, MTT solution was added to each well and incubated. Viable cells with active mitochondrial dehydrogenases convert the MTT to formazan crystals. These crystals were then dissolved in a solubilization solution (e.g., DMSO), and the absorbance was measured using a microplate reader at a specific wavelength (typically around 570 nm). The cell viability was expressed as a percentage of the control (untreated cells).
CCK-8 (Cell Counting Kit-8) Assay: This assay is similar to the MTT assay but uses a more sensitive, water-soluble tetrazolium salt (WST-8). WST-8 is reduced by dehydrogenases in cells to give an orange-colored formazan dye, which is soluble in the culture medium. The amount of formazan dye generated is directly proportional to the number of living cells. The absorbance is measured at approximately 450 nm.
IC50 Determination: The IC50 values were calculated from concentration-response curves by plotting the percentage of cell viability against the logarithm of the drug concentration using a suitable statistical software package.
Mechanisms of Action and Signaling Pathways
Eupalinolide A, B, and O exert their cytotoxic effects through the induction of various forms of programmed cell death, including apoptosis and ferroptosis, and by modulating key signaling pathways involved in cell proliferation and survival.
Eupalinolide A
Eupalinolide A has been shown to inhibit the progression of non-small cell lung cancer by inducing both ferroptosis and apoptosis[2][3][4]. Its mechanism involves the targeting of the AMPK/mTOR/SCD1 signaling pathway[2][3][4].
This compound
This compound demonstrates a broad spectrum of anti-cancer activities. In pancreatic cancer, it induces apoptosis and elevates reactive oxygen species (ROS) levels[1][5][6]. It is also suggested to be involved in cuproptosis, a form of regulated cell death dependent on copper[5][6]. In hepatocellular carcinoma, this compound induces ferroptosis and activates the ROS-ER-JNK pathway[7]. Furthermore, in laryngeal cancer, it inhibits cell proliferation and epithelial-mesenchymal transition (EMT)[8].
References
- 1. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer [frontiersin.org]
- 3. Frontiers | Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Comparative Analysis of the Therapeutic Index of Eupalinolide B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the preclinical therapeutic index of Eupalinolide B, a natural sesquiterpene lactone, in the context of pancreatic, liver, and laryngeal cancers. Its performance is objectively compared with established chemotherapeutic agents, supported by available experimental data.
Executive Summary
This compound has demonstrated significant anticancer activity in preclinical studies against various cancer cell lines, including pancreatic, hepatocellular, and laryngeal carcinoma. A key finding from in vivo studies is its ability to inhibit tumor growth at doses that are well-tolerated in animal models, suggesting a favorable therapeutic window. While a quantitative therapeutic index based on a definitive maximum tolerated dose (MTD) or median lethal dose (LD50) has not been formally established in the reviewed literature, the consistent lack of reported toxicity at effective doses points towards a promising safety profile. This guide synthesizes the available data to offer a comparative perspective on the potential of this compound as a therapeutic agent.
Data Presentation: In Vitro Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and standard-of-care chemotherapeutics against various cancer cell lines. Lower IC50 values indicate greater potency.
Table 1: IC50 Values for Pancreatic Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Comments |
| This compound | MiaPaCa-2, PANC-1, PL-45 | <10 (24h) | More significant inhibition than in normal pancreatic cells (HPNE)[1]. |
| Gemcitabine | AsPC-1, BxPC-3, MIA PaCa-2, Panc-1 | 0.494 - 23.9 | Wide range of sensitivity observed across different cell lines. |
Table 2: IC50 Values for Liver Cancer (Hepatocellular Carcinoma) Cell Lines
| Compound | Cell Line | IC50 (µM) | Comments |
| This compound | SMMC-7721, HCCLM3 | 6 - 24 (48h) | Dose-dependent inhibition of cell viability[2]. No obvious toxicity to normal liver cell line L-O2. |
| Sorafenib | HepG2, Huh7, Hep3B | ~5-6 | Potent inhibition of cell proliferation. |
Table 3: IC50 Values for Laryngeal Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Comments |
| This compound | TU212 | 1.03 | Potent inhibitory activity observed[3]. |
| TU686 | 6.73 | ||
| M4e | 3.12 | ||
| AMC-HN-8 | 2.13 | ||
| Hep-2 | 9.07 | ||
| LCC | 4.20 | ||
| Cisplatin | Hypopharyngeal Carcinoma Cells | 3.996 µg/ml (~13.3 µM) | Time and concentration-dependent inhibition. |
| 5-Fluorouracil | Hep-2 | Variable | Dose-dependent cytotoxicity. |
Data Presentation: In Vivo Efficacy and Safety
The following tables summarize the effective doses of this compound and standard-of-care drugs in preclinical xenograft models. The absence of reported toxicity for this compound at these doses is a key indicator of its potential therapeutic index.
Table 4: In Vivo Studies in Pancreatic Cancer Xenograft Models
| Compound | Animal Model | Dose and Schedule | Antitumor Efficacy | Reported Toxicity |
| This compound | Nude Mice (PANC-1 xenograft) | Not specified | Reduced tumor growth and Ki-67 expression[4]. | Not specified, but described as having "low toxicity" in other contexts[2]. |
| Gemcitabine | Nude Mice (BxPC-3 xenograft) | 25 mg/kg or 125 mg/kg, weekly | Dose-dependent inhibition of primary tumor growth. | No significant difference in body weight compared to untreated mice. |
Table 5: In Vivo Studies in Liver Cancer Xenograft Models
| Compound | Animal Model | Dose and Schedule | Antitumor Efficacy | Reported Toxicity |
| This compound | Nude Mice (SMMC-7721 or HCCLM3 xenografts) | 25 mg/kg or 50 mg/kg, i.p., every 2 days for 3 weeks | Significantly inhibited tumor volume and weight. | No obvious toxicity observed. |
| Sorafenib | Nude Mice (Hepatoma xenografts) | 40 mg/kg, p.o., daily for 3 weeks | Decreased tumor growth by 40%. | Generally well-tolerated in preclinical models. |
Table 6: In Vivo Studies in Laryngeal Cancer Xenograft Models
| Compound | Animal Model | Dose and Schedule | Antitumor Efficacy | Reported Toxicity |
| This compound | Nude Mice (TU212 xenograft) | Not specified | Significantly suppressed tumor growth. | No obvious changes in weight; no obvious cytotoxicity in major organs (kidneys, liver, heart, lungs, and spleen)[3]. |
| Cisplatin | Nude Mice (UMSCC-12 xenograft) | Weekly treatment for 3 weeks | Effective in reducing tumor volume. | Known to have significant side effects, including nephrotoxicity[5]. |
| 5-Fluorouracil | Nude Mice (Hep-2 xenograft) | Not specified | Synergistic effect with curcumin. | No obvious toxicity or side effects reported with MSN delivery. |
Experimental Protocols
In Vitro Cytotoxicity Assays (MTT/CCK-8)
-
Cell Culture: Human cancer cell lines (e.g., PANC-1, SMMC-7721, TU212) and normal cell lines (e.g., HPNE, L-O2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound or comparator drugs for specified durations (e.g., 24, 48, 72 hours). A vehicle control (e.g., DMSO) is also included.
-
Viability Assessment:
-
MTT Assay: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
CCK-8 Assay: CCK-8 solution is added to each well and incubated for 1-4 hours.
-
-
Data Analysis: The absorbance is measured using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8). The IC50 value is calculated from the dose-response curve.
In Vivo Xenograft Tumor Models
-
Animal Models: Athymic nude mice (e.g., BALB/c nude) are typically used. All animal procedures are conducted in accordance with institutional animal care and use guidelines.
-
Tumor Cell Implantation: Cancer cells (e.g., 1x10^6 to 5x10^6 cells in a suspension of PBS or Matrigel) are subcutaneously or orthotopically injected into the flank or the organ of origin of the mice.
-
Tumor Growth and Measurement: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: (length × width²) / 2.
-
Drug Administration: Once tumors reach the desired size, mice are randomized into treatment and control groups. This compound or comparator drugs are administered via the specified route (e.g., intraperitoneal, oral gavage) and schedule. The control group receives the vehicle.
-
Monitoring: Animal body weight and general health are monitored throughout the study.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67).
Mandatory Visualizations
Signaling Pathways of this compound
Caption: Signaling pathways modulated by this compound.
Experimental Workflow for Therapeutic Index Assessment
Caption: Preclinical workflow for therapeutic index determination.
Comparative Logic: this compound vs. Gemcitabine for Pancreatic Cancer
Caption: this compound vs. Gemcitabine comparison.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cisplatin in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Eupalinolide B
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of Eupalinolide B, a sesquiterpenoid lactone with potential anti-cancer properties. Adherence to these protocols is critical to protect both laboratory personnel and the environment.
I. Understanding the Hazards
Key Hazard Information:
-
Acute Oral Toxicity: Harmful if swallowed[1].
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects[1].
-
Irritant: May cause skin and eye irritation.
II. Personal Protective Equipment (PPE)
Before handling or preparing this compound for disposal, it is mandatory to wear appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
| PPE Category | Specification |
| Eye Protection | Safety goggles with side-shields |
| Hand Protection | Protective gloves (e.g., nitrile) |
| Body Protection | Impervious clothing, such as a lab coat |
| Respiratory | Suitable respirator if handling outside a fume hood |
Data sourced from general chemical safety data sheets[1].
III. Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be managed as hazardous chemical waste. Under no circumstances should this compound or its containers be disposed of in regular trash or down the sanitary sewer.
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Collect any solid this compound, contaminated labware (e.g., weighing boats, pipette tips), and contaminated PPE in a designated, leak-proof hazardous waste container.
-
The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound."
-
-
Liquid Waste:
-
If this compound is in a solvent, collect the solution in a separate, sealed, and leak-proof hazardous waste container.
-
The container must be clearly labeled with "Hazardous Waste," "this compound," and the name of the solvent(s).
-
Do not mix incompatible waste streams. Eupalinolide H is incompatible with strong acids/alkalis and strong oxidizing/reducing agents[1].
-
Step 2: Container Management
-
Ensure all waste containers are kept securely closed when not in use.
-
Store waste containers in a designated, well-ventilated secondary containment area away from general laboratory traffic.
Step 3: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Follow all institutional and local regulations for hazardous waste disposal. The SDS for Eupalinolide H explicitly states to "Dispose of contents/ container to an approved waste disposal plant"[1].
Step 4: Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Secure: Alert others in the area and restrict access to the spill site.
-
Ventilate: Ensure the area is well-ventilated. If the spill is significant, work within a fume hood if possible.
-
Don PPE: Wear the appropriate PPE as outlined in the table above.
-
Contain and Clean:
-
For solid spills, carefully sweep or scoop the material into the designated hazardous waste container. Avoid creating dust.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.
-
-
Decontaminate: Clean the spill area with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS office as per your institution's policy.
IV. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: this compound Disposal Workflow
By adhering to these procedures, you contribute to a safe and compliant laboratory environment, ensuring that the potential of this compound as a therapeutic agent is explored responsibly.
References
Personal protective equipment for handling Eupalinolide B
For researchers, scientists, and drug development professionals working with Eupalinolide B, a sesquiterpenoid lactone with potential therapeutic applications, stringent adherence to safety protocols is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
This compound, while a promising research compound, requires careful handling due to its potential hazards. Although a specific comprehensive toxicological profile for this compound is not widely available, data from structurally similar compounds, such as Eupalinolide H, and general knowledge of sesquiterpene lactones indicate a need for caution. The primary risks include potential skin and eye irritation, and possible sensitization with repeated contact. Ingestion and inhalation of the powdered form should be strictly avoided.
The following table summarizes the recommended personal protective equipment for handling this compound.
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles with side shields are required to protect against splashes and airborne particles. A face shield may be necessary when handling larger quantities. |
| Hand Protection | Chemically resistant gloves, such as nitrile or neoprene, should be worn at all times. It is advisable to double-glove, especially during prolonged handling or when working with solutions. |
| Body Protection | A laboratory coat is mandatory. For procedures with a higher risk of splashes or spills, a chemically resistant apron over the lab coat is recommended. |
| Respiratory Protection | When handling the powdered form of this compound, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) should be used to prevent inhalation. |
Operational Plan for Safe Handling
Experimental Workflow for Handling this compound
Caption: A logical workflow for the safe handling of this compound.
Detailed Methodologies:
-
Preparation:
-
Before handling this compound, ensure all necessary PPE is correctly worn.
-
All work with this compound, especially the powdered form, must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
When weighing the powder, use a microbalance within the fume hood. Utilize anti-static weighing paper or a weighing boat.
-
Prepare solutions by slowly adding the weighed this compound to the solvent to avoid splashing. Common solvents include DMSO, ethanol, and methanol.
-
-
Experimentation:
-
Keep all containers with this compound sealed when not in use.
-
Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.
-
In the event of a spill, immediately alert others in the vicinity. Small spills can be absorbed with a chemically inert absorbent material. For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Solid this compound Waste | Collect in a clearly labeled, sealed container for hazardous chemical waste. Do not mix with other waste streams. |
| Liquid this compound Waste | Collect in a sealed, leak-proof container labeled with the full chemical name and solvent. The container should be compatible with the solvent used. |
| Contaminated Labware | Disposable items (e.g., pipette tips, gloves, weighing paper) should be placed in a designated hazardous waste bag. Reusable glassware should be decontaminated with a suitable solvent before washing. |
All waste must be disposed of through your institution's environmental health and safety (EHS) office. Never dispose of this compound down the drain or in regular trash.
By adhering to these safety and logistical guidelines, researchers can confidently and safely work with this compound, fostering a secure environment for scientific discovery and innovation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
